molecular formula C9H14N2O4S B054813 S-Nitrosocaptopril CAS No. 122130-63-6

S-Nitrosocaptopril

Cat. No.: B054813
CAS No.: 122130-63-6
M. Wt: 246.29 g/mol
InChI Key: HNIULCDUASSKOM-RQJHMYQMSA-N
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Description

S-Nitrosocaptopril is a chemically modified derivative of the angiotensin-converting enzyme (ACE) inhibitor captopril, where a nitrosothiol group has been incorporated. This unique structure confers dual functionality, making it a valuable tool in cardiovascular and nitric oxide (NO) research. Its primary mechanism of action involves the spontaneous or catalyzed release of nitric oxide, a key signaling molecule, while simultaneously inhibiting ACE. This combination allows researchers to investigate the intricate crosstalk between the renin-angiotensin system and NO-dependent pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIULCDUASSKOM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSN=O)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153527
Record name S-Nitrosocaptopril
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Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122130-63-6
Record name S-Nitrosocaptopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122130-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitrosocaptopril
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Nitrosocaptopril
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of S-Nitrosocaptopril (CapSNO)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

S-Nitrosocaptopril (CapSNO), an S-nitrosothiol (SNO) derivative of the angiotensin-converting enzyme (ACE) inhibitor captopril, is a molecule of significant interest in cardiovascular research. It uniquely combines the therapeutic actions of ACE inhibition with the potent vasodilatory and antiplatelet effects of a nitric oxide (NO) donor.[1][2][3] The synthesis of pure, stable CapSNO is a critical prerequisite for accurate pharmacological studies and potential therapeutic development. However, the inherent instability of the S-NO bond presents considerable challenges in both its synthesis and purification.[1][4] This guide provides a comprehensive overview of the core chemical principles, detailed, field-tested protocols for synthesis, and robust methodologies for the purification and characterization of this compound, designed for researchers and drug development professionals.

Foundational Principles: The Chemistry of S-Nitrosation

The synthesis of this compound involves the formation of an S-nitrosothiol, a class of compounds characterized by a nitroso group (-N=O) covalently linked to the sulfur atom of a thiol. This process, known as S-nitrosation (or S-nitrosylation), is a key mechanism in nitric oxide signaling pathways.[5][6]

The core reaction involves the conversion of the thiol group (-SH) of captopril into a nitrosothiol (-SNO). While nitric oxide (NO) itself does not readily react directly with thiols, its oxidized derivatives serve as potent nitrosating agents.[7] The most common mechanisms for S-nitrosothiol formation are:

  • Reaction with N₂O₃: In aerobic conditions, NO can be oxidized to dinitrogen trioxide (N₂O₃), a powerful nitrosating agent that reacts with thiols to form the SNO and nitrite.[5][7][8]

  • Acid-Catalyzed Nitrosation: In an acidic medium, nitrite salts (like sodium nitrite, NaNO₂) form nitrous acid (HONO), which can then generate various nitrosating species (e.g., N₂O₃, H₂NO₂⁺) to react with the thiol group.

  • Transnitrosation: A nitroso group can be transferred from one S-nitrosothiol to another thiol. This is a key biological mechanism and can also be utilized in synthetic strategies.[5][6][8]

The choice of synthetic route directly impacts reaction kinetics, yield, and the impurity profile, making a thorough understanding of these principles essential for successful synthesis.

Synthesis of this compound: Protocols and Mechanistic Insights

Two primary, reliable methods for the synthesis of CapSNO are presented below: nitrosation using acidified sodium nitrite and nitrosation using an organic nitrite donor.

Method 1: Aqueous Nitrosation with Sodium Nitrite

This is the most common and direct method, relying on the in-situ generation of nitrous acid in an acidic environment.

Causality: Captopril reacts rapidly with nitrous acid in a strong acid medium to yield this compound.[9] The acidic conditions protonate the nitrite ion to form nitrous acid (HONO), which is the precursor to the active nitrosating agent, N₂O₃. The reaction is performed at low temperatures (on ice) to minimize the thermal decomposition of the labile S-NO bond and the nitrosating agent itself.

Experimental Protocol:

  • Dissolution: Dissolve Captopril (1.0 equivalent) in a suitable volume of cold 0.5 M hydrochloric acid (HCl). Perform this step in an ice bath to maintain a temperature of 0-4 °C.

  • Nitrosating Agent Preparation: In a separate flask, prepare an equimolar solution of sodium nitrite (NaNO₂, 1.0 equivalent) in ice-cold deionized water.

  • Reaction: Add the sodium nitrite solution dropwise to the stirring captopril solution over 15-20 minutes. The solution will immediately develop a characteristic deep red or pink color, indicating the formation of the S-nitrosothiol.[10]

  • Incubation: Continue stirring the reaction mixture on ice for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Product Isolation: The crude this compound often precipitates directly from the cold reaction mixture. The solid product can be collected by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of ice-cold water and then with a cold non-polar solvent like diethyl ether to remove residual acid and unreacted starting materials.

  • Drying: Dry the product under vacuum in the dark to prevent photolytic degradation.

Workflow Diagram: Aqueous Nitrosation

G cluster_prep Reagent Preparation (0-4°C) cluster_reaction Synthesis cluster_purification Purification Captopril Captopril in 0.5M HCl Reaction Dropwise Addition & Stirring (30-60 min) Captopril->Reaction Nitrite NaNO₂ in H₂O Nitrite->Reaction Filter Vacuum Filtration Reaction->Filter Precipitate Forms Wash Wash (Cold H₂O, Ether) Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Pure this compound Dry->Product

Caption: Workflow for this compound synthesis via aqueous nitrosation.

Method 2: Organic Phase Nitrosation with tert-Butyl Nitrite (TBN)

This method offers an alternative for reactions where aqueous conditions are not ideal and can sometimes provide a cleaner product profile. TBN serves as a convenient, organic-soluble NO⁺ donor.[11]

Causality: In a basic medium, the thiol group of captopril is deprotonated to the more nucleophilic thiolate anion (S⁻), which is the reactive species.[9] Tert-butyl nitrite then acts as an electrophilic nitrosating agent, transferring the nitroso group to the thiolate to form CapSNO.[9] The reaction rate increases with pH up to about pH 11.5.[9]

Experimental Protocol:

  • Dissolution: Dissolve Captopril (1.0 equivalent) in an appropriate organic solvent, such as methanol or acetonitrile.

  • Basification: Add a slight excess of a non-nucleophilic organic base (e.g., triethylamine) to deprotonate the thiol group.

  • Reaction: Cool the solution in an ice bath. Add tert-butyl nitrite (TBN, ~1.1 equivalents) dropwise to the stirring solution.

  • Incubation: Allow the reaction to proceed at 0-4 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30 °C).

  • Purification: The crude product will require further purification, typically by precipitation or chromatography as described in the next section.

Data Summary: Synthesis Parameters

ParameterMethod 1: Aqueous NitriteMethod 2: Organic TBN
Nitrosating Agent Sodium Nitrite (NaNO₂)tert-Butyl Nitrite (TBN)
Solvent 0.5 M HCl (aqueous)Methanol / Acetonitrile
pH Strongly Acidic (< 2)Mildly Basic
Reactive Species Captopril (R-SH)Captopril Thiolate (R-S⁻)
Temperature 0 - 4 °C0 - 4 °C
Key Advantage Rapid reaction, direct precipitationGood for non-aqueous systems
Key Challenge Product stability in acidRequires post-reaction purification

Purification Strategies: Ensuring High-Purity this compound

The instability of CapSNO makes purification a critical and challenging step. Impure product can rapidly decompose, yielding captopril disulfide and other byproducts.[9][12]

Purification by Precipitation/Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating the desired product from impurities based on differences in solubility.[13] For CapSNO, this is often the preferred method following aqueous synthesis.

Causality: This method relies on selecting a solvent system where this compound has high solubility at an elevated temperature and low solubility at a reduced temperature, while impurities remain dissolved. The slow, controlled cooling allows for the formation of a pure crystalline lattice.[13]

Experimental Protocol:

  • Solvent Selection: A common solvent system is a mixture of methanol and diethyl ether. This compound dissolves in a minimal amount of cold methanol.

  • Dissolution: Dissolve the crude, dried CapSNO in a minimal volume of ice-cold methanol. Work quickly and in low light.

  • Precipitation: While stirring vigorously, slowly add ice-cold diethyl ether. Diethyl ether acts as an anti-solvent, drastically reducing the solubility of CapSNO and causing it to precipitate as a fine, red crystalline solid.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold diethyl ether and dry thoroughly under vacuum in the dark. The resulting stable crystals are often in a red flake form.[14] A stable monohydrate form has also been reported.[1][4]

Purification Workflow Diagram

G Crude Crude CapSNO Solid Dissolve Dissolve in min. cold Methanol Crude->Dissolve Precipitate Add cold Diethyl Ether (Anti-solvent) Dissolve->Precipitate Filter Vacuum Filtration Precipitate->Filter Precipitate Forms Wash Wash with cold Ether Filter->Wash Dry Dry Under Vacuum (in dark) Wash->Dry Pure Pure Crystalline CapSNO Dry->Pure

Caption: Purification of this compound via anti-solvent precipitation.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a self-validating step crucial for the trustworthiness of any subsequent research.

  • UV-Visible Spectroscopy: S-nitrosothiols exhibit characteristic absorbance peaks due to the S-N bond. This compound has a maximal absorbance (λmax) in the UV/visible spectrum that can be used for quantification and purity assessment.[14] While UV-Vis spectra alone are not sufficient for absolute identification, they are excellent for confirming the presence of the chromophore and for routine purity checks when compared against a reference standard.[15]

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. Upon S-nitrosation, the NMR signals for the protons and the carbon attached to the sulfur atom are significantly shifted downfield, providing clear evidence of S-NO bond formation.[14]

  • Mass Spectrometry (MS): Provides an accurate mass measurement, confirming the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with trifluoroacetic acid) can effectively separate this compound from captopril and its disulfide dimer. The purity is determined by integrating the peak area of the desired product relative to any impurities.

Data Summary: Characterization

TechniquePurposeExpected Result for this compound
UV-Vis Purity/QuantificationCharacteristic absorbance peaks for S-nitrosothiols.
NMR Structural ConfirmationDownfield shift of signals for protons and carbon adjacent to sulfur.[14]
MS Molecular WeightAccurate mass corresponding to C₉H₁₅N₂O₄S.
HPLC Purity AssessmentA single major peak at the expected retention time.

Stability and Storage

This compound is notoriously unstable, with the S-NO bond susceptible to thermal, photolytic, and metal-catalyzed cleavage.

  • Storage Conditions: The purified solid should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures.[16] Long-term stability has been reported for a crystalline monohydrate form at 4°C for 180 days and for optimized conditions at -10°C for at least 6 months.[1][16]

  • Solution Stability: Solutions of this compound are even less stable and should be prepared fresh immediately before use. Decomposition in solution often leads to the formation of captopril disulfide.[9]

Conclusion

The successful synthesis and purification of this compound are achievable through careful control of reaction conditions and meticulous purification procedures. The aqueous nitrosation method followed by anti-solvent precipitation offers a reliable and scalable route to obtaining high-purity material. Rigorous characterization is non-negotiable to ensure the integrity of the compound for research applications. By understanding the underlying chemical principles and adhering to the protocols outlined in this guide, researchers can confidently produce the high-quality this compound necessary to advance the study of this promising dual-action therapeutic agent.

References

  • Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. (2012). Available at:[Link]

  • Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. (2021). PubMed Central. Available at:[Link]

  • Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. (n.d.). ResearchGate. Available at:[Link]

  • Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. (n.d.). PubMed. Available at:[Link]

  • A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. (n.d.). PubMed. Available at:[Link]

  • This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. (2011). PubMed. Available at:[Link]

  • Formation and stability of S-nitrosothiols in RAW 264.7 cells. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at:[Link]

  • A Novel this compound Monohydrate for Pulmonary Arterial Hypertension: H2O and –SNO Intermolecular Stabilization Chemistry. (n.d.). ResearchGate. Available at:[Link]

  • Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. (2021). PubMed Central. Available at:[Link]

  • This compound: in vitro characterization of pulmonary vascular effects in rats. (n.d.). PMC. Available at:[Link]

  • Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. (2021). MDPI. Available at:[Link]

  • This compound. I. Molecular characterization and effects on the vasculature and on platelets. (n.d.). PubMed. Available at:[Link]

  • Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor. (n.d.). PubMed. Available at:[Link]

  • A novel family of S-nitrosothiols: chemical synthesis and biological actions. (n.d.). PubMed. Available at:[Link]

  • Antiangiogenic effects of this compound crystals as a nitric oxide donor. (n.d.). PubMed. Available at:[Link]

  • Antiangiogenic effects of this compound crystals as a nitric oxide donor. (n.d.). ResearchGate. Available at:[Link]

  • The Chemical Biology of S-Nitrosothiols. (2012). PMC. Available at:[Link]

  • tert-Butyl nitrite (TBN). (n.d.). Organic Chemistry Portal. Available at:[Link]

  • Studies Of this compound Monohydrate In Preparations. (2022). Globe Thesis. Available at:[Link]

  • 3,3-DIMETHYL-NITROSO-2,3-DIHYDROBENZO[d]ISOTHIAZOLE 1,1-DIOXIDE. (n.d.). Organic Syntheses. Available at:[Link]

  • This compound: in vitro characterization of pulmonary vascular effects in rats. (n.d.). PubMed. Available at:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at:[Link]

  • tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis. (n.d.). New Journal of Chemistry. Available at:[Link]

  • Need help for compound identification via Uv-Vis spectra?. (2018). ResearchGate. Available at:[Link]

Sources

A Technical Guide to the In Vitro Stability and Degradation of S-Nitrosocaptopril

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the in vitro stability and degradation profile of S-Nitrosocaptopril (CapNO), a promising dual-action therapeutic agent. As a molecule combining the functionalities of a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor, a thorough understanding of its stability is paramount for researchers, scientists, and drug development professionals in harnessing its full therapeutic potential.[1][2][3][4] This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for robust, self-validating protocols.

Introduction: The Dual-Action Promise of this compound

This compound is a synthetic derivative of captopril, an established ACE inhibitor.[3][4] The nitrosylation of the thiol group in captopril imparts the ability to release nitric oxide, a critical signaling molecule in various physiological processes, including vasodilation.[4] This unique combination offers the potential for enhanced efficacy in treating conditions such as hypertension and pulmonary arterial hypertension.[1][2] However, the inherent instability of the S-nitroso bond presents a significant challenge in its development as a viable therapeutic.[1][2] A more stable crystalline form, this compound monohydrate (CapNO·H₂O), has been developed to address this limitation, demonstrating significantly improved stability.[1][2][5][6] This guide will focus on the in vitro characteristics of both forms, with a particular emphasis on the factors governing their stability and the pathways of their degradation.

Synthesis and Physicochemical Characterization

The synthesis of this compound typically involves the reaction of captopril with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and an acid) or an organic nitrite like tert-butyl nitrite.[7] The more stable monohydrate form is synthesized through a process that leverages chelation and the common ion effect to produce stable red flake crystals.[1][2]

Spectroscopic analysis of this compound reveals characteristic features, including a UV-visible absorption maximum (λmax) and distinct infrared frequencies for the N=O and S-N stretches, which are crucial for its identification and quantification.[8] Upon S-nitrosylation, NMR spectroscopy shows a remarkable downfield shift in the signals of protons and carbons attached to the sulfur atom.[8]

In Vitro Stability Profile of this compound

The stability of this compound is a critical determinant of its shelf-life and therapeutic efficacy. Its degradation is influenced by a multitude of factors, including pH, temperature, light, and the presence of oxygen and metal ions.

Effect of pH

The pH of the aqueous medium plays a pivotal role in the stability of this compound. In a mildly basic medium, the decomposition of this compound is observed to be first-order with respect to both this compound and captopril concentrations, with the rate of decomposition decreasing as the pH increases.[7] Interestingly, in a more alkaline medium, this compound exhibits greater stability.[7] Conversely, in a strong acid medium, captopril reacts rapidly with nitrous acid to form a relatively stable this compound.[7] However, in a buffered acetic acid-acetate solution, the decomposition of this compound is observed, although at a much slower rate than its formation.[7]

pH ConditionStability of this compoundReference
Strong Acid Relatively stable upon formation.[7]
Mildly Basic Decomposes; rate decreases with increasing pH.[7]
Alkaline Stable within the experimental timescale.[7]
Thermal Stability

Temperature is a key factor influencing the degradation of this compound. The S-NO bond is thermally labile, and an increase in temperature generally accelerates the rate of decomposition. For the more stable this compound monohydrate, storage at low temperatures is crucial for long-term preservation. Studies have shown that this compound monohydrate is stable for at least 180 days when stored at 4°C.[1][2] For optimal long-term storage of this compound monohydrate, a temperature of -10°C has been identified as ideal, contributing to a final preservation rate of over 97% after six months when combined with other protective measures.[5][9]

Photostability

Exposure to light, particularly UV radiation, can induce the photodegradation of S-Nitrosothiols. This process typically involves the homolytic cleavage of the S-N bond, leading to the formation of a thiol radical and nitric oxide. While specific quantitative data for this compound is not extensively detailed in the provided results, the general sensitivity of S-Nitrosothiols to light necessitates that it should be protected from light during storage and handling to prevent premature degradation.

Oxidative Stability

Oxidative degradation is a significant pathway for the decomposition of this compound, particularly for the monohydrate form.[10] The presence of oxygen can lead to the formation of oxygen free radicals, which can then interact with the this compound molecule, accelerating its degradation in an auto-oxidation process.[10] This degradation can manifest as a discoloration of the product from red to white and the generation of red-brown gas.[10] To mitigate oxidative degradation, storage under an inert atmosphere, such as nitrogen, and the use of deoxidizers are recommended.[5][9]

Degradation Pathways of this compound

The degradation of this compound can proceed through several mechanisms, leading to the loss of its biological activity. Understanding these pathways is crucial for developing strategies to enhance its stability.

Homolytic Cleavage

The primary degradation pathway for S-Nitrosothiols, including this compound, is the homolytic cleavage of the S-N bond. This reaction is often initiated by heat or light and results in the formation of a captopril thiyl radical (Cap-S•) and nitric oxide (NO).

SNC This compound (Cap-SNO) TransitionState [Cap-S---NO]‡ SNC->TransitionState Heat / Light (hν) Products Captopril Thiyl Radical (Cap-S•) + Nitric Oxide (NO) TransitionState->Products

Caption: Homolytic cleavage of the S-N bond in this compound.

The resulting captopril thiyl radicals can then undergo further reactions, such as dimerization to form captopril disulfide.

Nucleophilic Attack and Disulfide Formation

In aqueous solutions, particularly in mildly basic conditions, the decomposition of this compound can be initiated by a nucleophilic attack of the thiol group of a captopril molecule on the sulfur atom of the S-nitroso group of another this compound molecule.[7] This leads to the formation of captopril disulfide.[7]

SNC1 This compound (Cap-SNO) Intermediate Intermediate Complex SNC1->Intermediate CapSH Captopril (Cap-SH) CapSH->Intermediate Nucleophilic Attack Disulfide Captopril Disulfide (Cap-S-S-Cap) Intermediate->Disulfide HNO Nitroxyl (HNO) Intermediate->HNO

Caption: Nucleophilic attack leading to disulfide formation.

Transnitrosation

Transnitrosation is a reaction where the nitroso group is transferred from one thiol to another.[11] this compound can participate in such reactions, transferring its NO group to other biological thiols, such as glutathione, to form S-nitrosoglutathione (GSNO).[11] While this is a mechanism of action, it also represents a form of degradation of the parent this compound molecule. The rate and equilibrium of this reaction depend on the relative nucleophilicity and pKa of the participating thiols.

Analytical Methodologies for Stability Assessment

A robust and validated analytical method is essential for accurately monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

HPLC Method for this compound Quantification

A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products, primarily captopril and captopril disulfide.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode.[5] A 50:50 (v/v) mixture of 0.1% phosphoric acid and methanol has been reported.[5]

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[5]

  • Detection: UV detection at a wavelength of 215 nm is suitable for quantifying this compound.[5]

  • Column Temperature: Maintaining a constant column temperature, for instance at 40°C, is recommended for reproducible results.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol).[5]

    • Dilute the sample to a known concentration within the linear range of the assay.

    • Filter the sample through a 0.22 or 0.45 µm filter before injection.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard of known concentration. The degradation can be quantified by monitoring the decrease in the peak area of this compound and the corresponding increase in the peak areas of its degradation products over time.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh this compound Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Known Concentration Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (215 nm) Separate->Detect Quantify Quantify Peak Areas Detect->Quantify Compare Compare to Standard Quantify->Compare Assess Assess Stability Compare->Assess

Caption: Experimental workflow for HPLC-based stability assessment.

Conclusion and Future Perspectives

The in vitro stability of this compound is a complex interplay of various factors. While the development of the monohydrate form has significantly improved its stability profile, careful consideration of storage conditions, including temperature, light exposure, and atmospheric oxygen, is essential to preserve its integrity.[1][2][5][9][10] The degradation pathways, primarily involving homolytic cleavage and nucleophilic attack, lead to the loss of the crucial S-nitroso moiety and the formation of captopril disulfide.

Future research should focus on developing formulation strategies to further enhance the stability of this compound, such as encapsulation in nanoparticles or other drug delivery systems. A deeper quantitative understanding of its degradation kinetics under a wider range of physiological conditions will also be invaluable for predicting its in vivo fate and optimizing its therapeutic application. The methodologies and insights presented in this guide provide a solid foundation for researchers to conduct robust and meaningful in vitro studies on this promising therapeutic agent.

References

  • Massa, C. M., Liu, Z., Taylor, S., Pettit, A., Stakheyeva, M., Korotkova, E., Popova, V., Atochina-Vasserman, E. N., & Gow, A. J. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. International Journal of Molecular Sciences, 22(14), 7506. [Link]

  • Zhou, Y., Lin, M., Wang, J., Chen, F., Li, F., Chen, W., Han, L., Wang, C., Chen, J., Shao, J. W., & et al. (2018). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. Free Radical Biology and Medicine, 129, 107–115. [Link]

  • Massa, C. M., Liu, Z., Taylor, S., Pettit, A., Stakheyeva, M., Korotkova, E., Popova, V., Atochina-Vasserman, E. N., & Gow, A. J. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. Seton Hall University's Faculty Scholarship. [Link]

  • Massa, C. M., Liu, Z., Taylor, S., Pettit, A., Stakheyeva, M., Korotkova, E., Popova, V., Atochina-Vasserman, E. N., & Gow, A. J. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. Semantic Scholar. [Link]

  • Zhou, Y., Lin, M., Wang, J., Chen, F., Li, F., Chen, W., Han, L., Wang, C., Chen, J., Shao, J. W., & et al. (2018). A Novel this compound Monohydrate for Pulmonary Arterial Hypertension: H2O and –SNO Intermolecular Stabilization Chemistry. ResearchGate. [Link]

  • Gow, A. J., Buerk, D. G., & Ischiropoulos, H. (2000). Formation and stability of S-nitrosothiols in RAW 264.7 cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 278(3), L549–L557. [Link]

  • Asin, K. K. (2010). S-Nitrosothiols: Formation, Decomposition, Reactivity and Possible Physiological Effects. PDXScholar. [Link]

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S-Nitrosocaptopril vs. Captopril: A Comparative Analysis of Structure and Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Captopril in the 1970s marked a breakthrough in cardiovascular medicine, introducing the first orally active angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][2] Its development, inspired by the venom of the Brazilian viper, Bothrops jararaca, revolutionized the approach to managing the renin-angiotensin-aldosterone system (RAAS).[2] Captopril's core structure, featuring a critical sulfhydryl (-SH) group, laid the groundwork for a new class of therapeutics.[1]

Building upon this foundation, S-Nitrosocaptopril (CapNO) was synthesized as a novel hybrid molecule.[3][4] By chemically modifying Captopril's thiol moiety, researchers created a compound that not only retains the ACE-inhibiting properties of its parent but also functions as a nitric oxide (NO) donor.[3][5] This dual functionality imparts a unique pharmacological profile, suggesting a broader therapeutic potential.

This technical guide provides an in-depth comparative analysis of this compound and Captopril. We will dissect their molecular structures, elucidate their distinct and overlapping mechanisms of action, and provide detailed experimental protocols for their synthesis, characterization, and functional evaluation. This document is designed to serve as a comprehensive resource for researchers and drug development professionals exploring the nuances of these two important cardiovascular agents.

Part 1: Structural Analysis

The fundamental difference between Captopril and this compound lies in a single, yet profound, chemical modification to the sulfhydryl group. This alteration is the origin of their divergent functional capabilities.

Captopril: The Archetypal Thiol-Containing ACE Inhibitor

Captopril, chemically known as (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, is characterized by three key functional domains[1]:

  • A terminal sulfhydryl (-SH) group , which is paramount for its biological activity. This thiol moiety chelates the zinc ion (Zn²⁺) within the active site of the angiotensin-converting enzyme, effectively blocking its function.[1]

  • A carboxyl group (-COOH) that interacts with a positively charged region of the ACE active site, enhancing binding affinity.

  • An L-proline group which contributes to its oral bioavailability and structural stability.[1]

The presence of the thiol group, while essential for its mechanism, is also associated with some of Captopril's unique side effects, such as rash and taste disturbances.[1]

Figure 1: Chemical Structure of Captopril.
This compound (CapNO): The S-Nitrosothiol Derivative

This compound is formed through the S-nitrosation of Captopril's sulfhydryl group. This reaction replaces the thiol's hydrogen atom with a nitroso (-NO) group, forming an S-nitrosothiol (S-NO) bond .[6][7] This covalent modification transforms the molecule into a nitric oxide (NO) donor, as the S-NO bond is physiologically labile and can cleave to release NO.[3][8]

The S-NO bond is inherently unstable, posing challenges for synthesis and storage. This has led to the development of more stable crystalline forms, such as this compound monohydrate (CapNO·H₂O), where intermolecular interactions, including hydrogen bonding with a water molecule, help stabilize the S-NO moiety.[5][9][10]

Figure 2: Chemical Structure of this compound.
Comparative Structural Summary

The addition of the nitroso group is the sole structural distinction, yet it fundamentally alters the molecule's physicochemical and pharmacological properties.

FeatureCaptoprilThis compound
IUPAC Name (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid(2S)-1-[(2S)-2-methyl-3-(nitrosothio)propanoyl]pyrrolidine-2-carboxylic acid
Formula C₉H₁₅NO₃SC₉H₁₄N₂O₄S
Molar Mass 217.29 g/mol 246.29 g/mol
Key Functional Group Sulfhydryl (-SH)S-Nitrosothiol (-SNO)
Appearance White crystalline solidRed crystalline solid[6]

Part 2: Functional Differences & Mechanisms of Action

While sharing a common ancestry, the functional pathways of Captopril and this compound diverge significantly due to the latter's NO-donating capability.

Captopril: A Specific Inhibitor of the Renin-Angiotensin-Aldosterone System (RAAS)

Captopril's mechanism is a classic example of targeted enzyme inhibition.[11] It acts specifically on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[12][13]

  • Mechanism of Action : Captopril competitively inhibits Angiotensin-Converting Enzyme (ACE).[13][14] The thiol group on Captopril forms a strong coordinate bond with the zinc ion (Zn²⁺) located in the active site of ACE.[1] This binding prevents ACE from converting its natural substrate, angiotensin I, into the potent vasoconstrictor, angiotensin II.[12][13]

  • Physiological Consequences : By reducing angiotensin II levels, Captopril induces several downstream effects:

    • Vasodilation : Decreased angiotensin II leads to the relaxation of vascular smooth muscle, lowering peripheral resistance and blood pressure.[13]

    • Reduced Aldosterone Secretion : Lower angiotensin II levels reduce the stimulus for the adrenal gland to release aldosterone. This promotes the excretion of sodium and water by the kidneys, decreasing blood volume.[13]

    • Inhibition of Bradykinin Degradation : ACE is also responsible for breaking down bradykinin, a vasodilator. Captopril's inhibition of ACE leads to an accumulation of bradykinin, which can contribute to its hypotensive effect but is also implicated in the characteristic side effect of a dry cough.[15]

RAAS_Pathway cluster_effects Physiological Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) AngI Angiotensin I Renin->AngI converts ACE Angiotensin-Converting Enzyme (ACE) AngII Angiotensin II ACE->AngII converts Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngII->Aldosterone NaRetention Na+ and H₂O Retention Aldosterone->NaRetention Captopril Captopril Captopril->Inhibition

Figure 3: Captopril's inhibition of the RAAS pathway.
This compound: A Hybrid Agent with Dual Mechanisms

This compound functions as a multi-faceted agent, combining the established RAAS inhibition of its parent compound with a distinct and powerful vasodilatory pathway mediated by nitric oxide.[3][5][6]

  • ACE Inhibition : this compound retains the ability to inhibit ACE. This can occur through the in vivo cleavage of the S-NO bond, which releases Captopril to act on the enzyme.[4][6] Studies have shown that this compound effectively inhibits ACE, with some research suggesting its potency is at least as effective as Captopril, particularly after prolonged incubation.[4][16]

  • Nitric Oxide (NO) Donor : This is the novel function that distinguishes CapNO from Captopril. The S-NO bond serves as a carrier for nitric oxide.[17] Under physiological conditions, this bond can break, releasing NO, which initiates a separate signaling cascade:

    • Activation of Soluble Guanylate Cyclase (sGC) : Released NO diffuses into vascular smooth muscle cells and platelets, where it binds to and activates the enzyme soluble guanylate cyclase.[3]

    • Increased cGMP Levels : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3]

    • Physiological Consequences : Elevated cGMP levels lead to a cascade of downstream effects, including the activation of protein kinase G (PKG), which ultimately results in:

      • Potent Vasodilation : Relaxation of vascular smooth muscle, independent of the RAAS pathway.[3]

      • Inhibition of Platelet Aggregation : A significant anti-thrombotic effect not present with Captopril.[3]

NO_Pathway cluster_effects Physiological Effects SNO_Cap This compound NO Nitric Oxide (NO) SNO_Cap->NO releases sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Platelet Inhibition of Platelet Aggregation PKG->Platelet

Figure 4: this compound's NO-donor signaling pathway.
Comparative Functional Analysis

The dual-action nature of this compound provides a broader spectrum of activity compared to the targeted action of Captopril.

FunctionCaptoprilThis compound
Primary Mechanism ACE Inhibition[11][12]Dual: ACE Inhibition & NO Donor[3][4]
Primary Target Angiotensin-Converting EnzymeACE & Soluble Guanylate Cyclase
Vasodilation Pathway RAAS InhibitionRAAS Inhibition + cGMP-mediated
Antiplatelet Activity NoYes[3]
Antiangiogenic Effect NoYes[8][18]
Clinical Relevance Hypertension, Heart Failure[1][19]Potential for Hypertension (renin-independent), Angina, Pulmonary Hypertension[3][4][5]

Part 3: Experimental Methodologies & Protocols

The distinct chemical natures of Captopril and this compound necessitate specific protocols for their synthesis, characterization, and functional assessment.

Synthesis Protocols

Causality: The choice of synthesis protocol depends on the target molecule. Captopril synthesis involves forming a stable amide bond, while this compound synthesis requires a carefully controlled nitrosation of a reactive thiol, often under conditions that preserve the labile S-NO bond.

Protocol 1: Synthesis of Captopril (Illustrative) This protocol is a conceptual representation based on established chemical principles.[1][20]

  • Step 1: Acylation of L-Proline.

    • Dissolve L-proline in an aqueous solution of sodium hydroxide (NaOH) at 0-5°C to form the sodium salt.

    • Slowly add (2S)-3-acetylthio-2-methylpropanoyl chloride to the solution while maintaining the temperature and basic pH.

    • Stir the reaction mixture for 2-4 hours, allowing the acylation to complete.

    • Acidify the mixture with HCl to precipitate the protected intermediate. Filter and dry the solid.

  • Step 2: Deprotection of the Thiol Group.

    • Dissolve the intermediate from Step 1 in methanol under an inert atmosphere (e.g., nitrogen).

    • Add concentrated aqueous ammonia and stir at room temperature for 1-2 hours to cleave the acetyl protecting group.

    • Remove the solvent under reduced pressure.

    • Purify the resulting Captopril crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound (Aqueous Acid Method) This protocol is based on the reaction of a thiol with nitrous acid in situ.[21]

  • Step 1: Preparation of Reagents.

    • Prepare a solution of Captopril in a mixture of methanol and 1N HCl. Chill the solution to 0°C in an ice bath.

    • Prepare a separate aqueous solution of sodium nitrite (NaNO₂). Chill to 0°C.

  • Step 2: S-Nitrosation Reaction.

    • Under dim light to prevent photolytic degradation of the S-NO bond, add the cold NaNO₂ solution dropwise to the stirred, cold Captopril solution. The reaction is rapid, and a characteristic red color should develop, indicating the formation of this compound.

    • Maintain the temperature at 0°C and continue stirring for 30 minutes.

  • Step 3: Isolation and Purification.

    • Extract the this compound into a cold organic solvent, such as ethyl acetate.

    • Wash the organic layer with cold brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure at a low temperature (<30°C) to yield the red, crystalline this compound. Store immediately in the dark at low temperatures (e.g., -20°C).

Analytical Characterization

Causality: The presence of the S-NO chromophore in this compound allows for distinct spectrophotometric analysis, while chromatography is essential for separating the parent drug, its nitrosated form, and potential degradation products.[6][22]

Protocol 3: Comparative Analysis by HPLC This protocol provides a general framework for separating and quantifying Captopril and this compound.

  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD).

  • Mobile Phase : An isocratic or gradient system of acetonitrile and water (with 0.1% trifluoroacetic acid for peak shaping). A typical starting point is a 30:70 (v/v) mixture of acetonitrile:water.

  • Detection : Monitor two distinct wavelengths:

    • ~215 nm : For detection of Captopril (amide bond).[9]

    • ~340 nm : For specific detection of this compound (S-NO bond).[6]

  • Procedure :

    • Prepare standard solutions of known concentrations for both Captopril and this compound in the mobile phase.

    • Inject standards to determine retention times and generate calibration curves. Captopril will be more polar and typically elute earlier than this compound.

    • Inject the unknown sample.

    • Quantify the concentration of each compound by comparing its peak area to the corresponding calibration curve.

Functional Assays

Causality: Functional assays must be chosen to probe the specific mechanisms of action. An ACE inhibition assay is required for both, while a vasodilation or NO-release assay is essential to characterize the unique properties of this compound.

Protocol 4: In Vitro ACE Inhibition Assay (Spectrophotometric) This assay measures the product of ACE activity and its inhibition.

  • Principle : The assay uses the synthetic substrate N-Hippuryl-His-Leu (HHL). ACE cleaves HHL to release hippuric acid (HA) and His-Leu. The amount of HA produced is quantified spectrophotometrically.

  • Procedure :

    • Prepare a reaction buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

    • In a microplate, add the reaction buffer, a solution of rabbit lung ACE, and either the inhibitor (Captopril or this compound at various concentrations) or vehicle control.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 1N HCl.

    • Add ethyl acetate to extract the hippuric acid formed. Centrifuge to separate the layers.

    • Transfer a known volume of the upper ethyl acetate layer to a new tube and evaporate the solvent.

    • Reconstitute the dried HA in water or buffer and measure the absorbance at 228 nm.

    • Calculate the percentage of ACE inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce ACE activity by 50%).

Protocol 5: Ex Vivo Vasodilation Assay (Aortic Ring Assay) This protocol directly measures the effect of the compounds on vascular smooth muscle tone.[16][23]

  • Preparation :

    • Humanely euthanize a laboratory animal (e.g., a rat) and carefully dissect the thoracic aorta.

    • Place the aorta in cold, oxygenated Krebs-Henseleit physiological salt solution (PSS).

    • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mounting :

    • Mount the aortic rings in an organ bath chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for 60-90 minutes.

  • Experiment :

    • Contract the aortic rings with a vasoconstrictor agent, such as phenylephrine (PE, e.g., 1 µM), until a stable plateau is reached.

    • Once the contraction is stable, add Captopril or this compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

  • Analysis :

    • Express the relaxation as a percentage of the pre-contraction induced by PE.

    • Plot the concentration-response curves and calculate the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation). A significantly lower EC₅₀ for this compound compared to Captopril would demonstrate its direct vasodilatory effect.

Workflow_Aortic_Ring Dissection 1. Aorta Dissection Rings 2. Cut into 2-3 mm Rings Dissection->Rings Mounting 3. Mount in Organ Bath Rings->Mounting Equilibration 4. Equilibrate (60-90 min) Mounting->Equilibration Contraction 5. Pre-contract with Phenylephrine Equilibration->Contraction Drug_Addition 6. Add Drug (Cumulative Doses) Contraction->Drug_Addition Recording 7. Record Relaxation Drug_Addition->Recording Analysis 8. Analyze Data (EC50 Calculation) Recording->Analysis

Sources

An In-depth Technical Guide to the Biological Effects of S-Nitrosocaptopril on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: S-Nitrosocaptopril (CapNO) represents a novel class of hybrid therapeutic agents, uniquely combining the functionalities of a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor within a single molecular entity.[1][2][3] This guide provides a comprehensive technical overview of the multifaceted biological effects of CapNO on vascular smooth muscle. We will dissect its dual mechanisms of action, present detailed experimental protocols for its characterization, and contextualize its pharmacological profile against its parent compound, captopril, and other nitrovasodilators. The narrative is structured to provide not only procedural steps but also the causal reasoning behind experimental designs, ensuring a deep, mechanistic understanding for researchers in cardiovascular pharmacology and drug development.

Part 1: The Dual Pharmacological Identity of this compound

This compound was synthesized to merge the vasodilatory properties of nitric oxide with the established antihypertensive effects of ACE inhibition.[2][4] The molecule consists of the ACE inhibitor captopril with a nitroso group attached to its sulfhydryl moiety. This structural modification endows it with two distinct, yet complementary, mechanisms for inducing vascular smooth muscle relaxation.

  • Nitric Oxide Donor Pathway: The S-NO bond is labile and capable of donating a nitric oxide equivalent, which directly activates signaling pathways in the vascular smooth muscle cell (VSMC).[2][3]

  • ACE Inhibition Pathway: The core captopril structure retains its ability to inhibit the angiotensin-converting enzyme, thereby modulating the renin-angiotensin system.[1][5]

This dual activity allows CapNO to influence vascular tone through both direct, rapid vasorelaxation and systemic neurohormonal modulation, making it a compound of significant interest for conditions like hypertension and coronary artery disease.[5][6]

Part 2: Mechanism I - Direct Vasorelaxation via the NO-cGMP-PKG Signaling Cascade

The primary mechanism for CapNO's direct effect on VSMCs is through its function as an S-nitrosothiol (RSNO), a class of NO donors.[1] Unlike its parent compound, captopril, which has no direct vasodilatory effect, CapNO induces potent, dose-dependent relaxation in pre-contracted vascular rings.[7] This effect is endothelium-independent, indicating a direct action on the smooth muscle cells.[7]

The canonical pathway involves the following steps:

  • NO Release/Transfer: CapNO donates NO, which readily diffuses across the VSMC membrane.

  • sGC Activation: Inside the VSMC, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[2][5]

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][9]

  • PKG Activation: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG).[10][11]

  • Induction of Relaxation: PKG activation leads to a cascade of phosphorylation events that collectively reduce intracellular calcium concentration ([Ca²⁺]i) and decrease the sensitivity of the contractile machinery to Ca²⁺. This results in smooth muscle relaxation and vasodilation.[8]

The involvement of this pathway is experimentally validated by the observation that relaxations to CapNO are significantly inhibited by methylene blue and ODQ, known inhibitors of sGC.[1][5][12]

Signaling Pathway Diagram

SNOCaptopril_Pathway cluster_VSCM Vascular Smooth Muscle Cell CapNO This compound (CapNO) NO Nitric Oxide (NO) CapNO->NO releases sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive activates PKG_active PKG (active) PKG_inactive->PKG_active Relaxation Vascular Smooth Muscle Relaxation PKG_active->Relaxation promotes Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Isometric Tension Assay cluster_analysis Data Analysis Aorta Dissect Thoracic Aorta Clean Clean Adipose & Connective Tissue Aorta->Clean Rings Cut into 2-3 mm Rings Clean->Rings Mount Mount in Organ Bath Rings->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Contract Contract with Phenylephrine (1µM) Equilibrate->Contract Dose Add Cumulative Doses of CapNO Contract->Dose Record Record Relaxation Dose->Record Plot Plot Concentration- Response Curve Record->Plot Calculate Calculate pIC₅₀ Plot->Calculate

Caption: Workflow for assessing CapNO's vasorelaxant effects via isometric tension.

Part 5: Comparative Pharmacology

A key aspect of understanding CapNO is comparing its profile to other relevant compounds.

CapNO vs. Other NO Donors

Studies comparing CapNO to S-nitrosoglutathione (GSNO) and sodium nitroprusside (SNP) reveal important distinctions. [1]While all three are potent vasodilators, the vasorelaxant response to CapNO and GSNO is only partially inhibited by the sGC inhibitor ODQ. [1][12]In contrast, the response to SNP is completely abolished. [1][12]This suggests that S-nitrosothiols like CapNO may engage in additional, potentially cGMP-independent, relaxation mechanisms such as direct protein S-nitrosylation of ion channels or contractile proteins. [1][13][14]

Quantitative Comparison of Vasodilator Potency
CompoundVesselpIC₅₀ (Mean)Primary MechanismReference
This compound Rat Pulmonary Artery5.00NO Donor (RSNO) + ACEi[1][12]
S-Nitrosoglutathione Rat Pulmonary Artery>5.00NO Donor (RSNO)[1][12]
Sodium Nitroprusside Rat Pulmonary Artery>5.00NO Donor (Metal-NO)[1][12]
Captopril Rabbit Thoracic AortaNo direct effectACEi[7]

Note: pIC₅₀ is the negative log of the molar concentration required to produce 50% of the maximum relaxation.

CapNO vs. Captopril: Angiotensin Inhibition
CompoundEffect on Angiotensin I ContractionEffect on Angiotensin II ContractionReference
This compound Potent inhibition (50-fold shift)Moderate inhibition (5-fold shift) & depressed max response[5]
Captopril Potent inhibition (50-fold shift)No inhibition[5]

Part 6: Conclusion and Future Directions

This compound is a uniquely engineered molecule that exerts its biological effects on vascular smooth muscle through two powerful and synergistic pathways. Its ability to act as a direct NO-donor via the sGC-cGMP pathway provides rapid, endothelium-independent vasodilation. Simultaneously, its function as a supra-captopril ACE inhibitor offers a more profound blockade of the renin-angiotensin system than its parent compound.

This dual functionality suggests potential clinical utility in complex cardiovascular diseases where both endothelial dysfunction and neurohormonal activation are present, such as congestive heart failure, pulmonary hypertension, and severe systemic hypertension. [1][5][15]Future research should focus on elucidating the potential cGMP-independent mechanisms of CapNO and exploring the long-term effects of its combined actions on vascular remodeling and function. The protocols and mechanistic insights provided in this guide serve as a foundational framework for such advanced investigations.

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  • De, S. (2015). Computational and experimental investigation of the release of nitric oxide from s-nitrosothiols, mediated through metal organic framework catalysis events. LSU Digital Commons. [Link]

  • Omonturdiev, S., et al. (2026). Molecular Mechanisms and Experimental Protocols in the Study of Vasorelaxant Activity in Aortic Smooth Muscle Cells. Trends in Sciences. [Link]

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S-Nitrosocaptopril: A Dual-Action Angiotensin-Converting Enzyme Inhibitor and Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Nitrosocaptopril (CapNO) represents a novel class of cardiovascular therapeutic agents, ingeniously designed to confer the benefits of two distinct pharmacological classes in a single molecule. As a derivative of the well-established angiotensin-converting enzyme (ACE) inhibitor, captopril, CapNO retains the ability to block the renin-angiotensin system. Concurrently, through the S-nitrosylation of captopril's thiol group, it functions as a nitric oxide (NO) donor. This dual mechanism of action presents a promising strategy for the management of cardiovascular diseases, such as hypertension and heart failure, by addressing both vasoconstriction and endothelial dysfunction. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, pharmacological effects, and key experimental protocols for the characterization of this compound.

Introduction: The Rationale for Dual-Acting Cardiovascular Agents

The management of cardiovascular diseases often necessitates polypharmacy to target multiple pathological pathways. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the treatment of hypertension and heart failure, primarily by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] However, the efficacy of ACE inhibitors can be augmented by addressing the impaired nitric oxide (NO) bioavailability that is a hallmark of endothelial dysfunction in many cardiovascular pathologies.

This compound (CapNO) emerges as a promising therapeutic candidate by integrating ACE inhibition and NO donation within a single molecular entity.[2] This dual functionality is anticipated to provide synergistic effects, leading to more potent vasodilation, improved blood pressure control, and potentially beneficial effects on platelet aggregation and vascular remodeling.[3][4]

Chemical Synthesis and Characterization of this compound

The synthesis of this compound involves the S-nitrosylation of the thiol group of captopril. A general method for its synthesis is outlined below. It is crucial to note that S-nitrosothiols can be unstable, and proper storage conditions are necessary to prevent degradation.[5][6] More recent advancements have led to the development of a more stable this compound monohydrate (CapNO·H₂O), which is stabilized by intermolecular interactions.[1]

Synthesis Protocol

The formation of this compound can be achieved through the reaction of captopril with a nitrosylating agent, such as nitrous acid (generated in situ from sodium nitrite and an acid) or an organic nitrite.[7]

Materials:

  • Captopril

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or other suitable acid

  • Organic solvent (e.g., methanol, ethanol)

  • Deionized water

  • Reaction vessel

  • Stirring apparatus

  • pH meter

Procedure:

  • Dissolve captopril in an appropriate solvent system (e.g., a mixture of an organic solvent and water).

  • Cool the solution in an ice bath.

  • Prepare a solution of sodium nitrite in deionized water.

  • While stirring vigorously, slowly add the sodium nitrite solution to the captopril solution.

  • Concurrently, add a stoichiometric amount of acid (e.g., HCl) dropwise to the reaction mixture to generate nitrous acid in situ. Maintain the pH in the acidic range.

  • The reaction progress can be monitored by the appearance of a characteristic red or pink color, indicative of S-nitrosothiol formation.

  • Once the reaction is complete, the this compound product can be isolated, for example, by precipitation or extraction, followed by purification steps such as recrystallization.

  • The final product should be characterized using techniques such as UV-visible spectroscopy, infrared spectroscopy, and mass spectrometry to confirm its identity and purity.[8]

Dual Mechanism of Action

This compound exerts its pharmacological effects through two distinct and complementary pathways: inhibition of the angiotensin-converting enzyme and donation of nitric oxide.

Angiotensin-Converting Enzyme (ACE) Inhibition

The captopril moiety of this compound retains its inherent ability to inhibit ACE. By binding to the active site of ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to a reduction in peripheral vascular resistance and a decrease in blood pressure. The S-nitrosylation of the thiol group does not appear to significantly impair its ACE inhibitory activity.[2][4]

Nitric Oxide (NO) Donation and Vasodilation

The S-nitroso group (-SNO) of CapNO is labile and can release nitric oxide (NO) through various mechanisms, including thermal decomposition, photolysis, and interaction with cellular thiols and enzymes.[9] The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation results in a cascade of events that ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation, causing vasodilation.[10]

Diagram 1: Signaling Pathway of this compound-Induced Vasodilation

G CapNO This compound NO Nitric Oxide (NO) CapNO->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in intracellular Ca²⁺ PKG->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Caption: this compound releases NO, which activates sGC, leading to cGMP production, PKG activation, and ultimately smooth muscle relaxation.

Pharmacological Effects and Therapeutic Potential

The dual action of this compound translates into a unique pharmacological profile with significant therapeutic potential.

  • Potent Vasodilation and Blood Pressure Reduction: CapNO induces dose-dependent relaxation of vascular smooth muscle, leading to a significant reduction in blood pressure.[11][12] This effect is more pronounced than that of captopril alone, highlighting the contribution of the NO-donating moiety.

  • Inhibition of Platelet Aggregation: The release of NO from CapNO can inhibit platelet aggregation, a crucial factor in the pathogenesis of thrombotic events.[2]

  • Potential in Pulmonary Hypertension: Studies have shown that this compound can effectively reduce pulmonary artery pressure, suggesting its utility in the treatment of pulmonary hypertension.[1][9]

  • Improved Endothelial Function: By supplementing NO, CapNO can help restore endothelial function, which is often impaired in cardiovascular diseases.

Experimental Protocols for Characterization

The characterization of this compound requires specific assays to quantify its dual activities. The following are detailed protocols for key experiments.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The ACE inhibitory activity of this compound can be determined using spectrophotometric or fluorometric methods.

This assay is based on the cleavage of the substrate Hippuryl-L-Histidyl-L-Leucine (HHL) by ACE to produce hippuric acid (HA) and His-Leu. The amount of hippuric acid formed is quantified by measuring the absorbance at 228 nm.[3][13]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Assay Buffer: 100 mM sodium borate buffer containing 300 mM NaCl, pH 8.3

  • This compound (or other test inhibitor)

  • 1 M Hydrochloric Acid (HCl)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 228 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of ACE (e.g., 100 mU/mL) in Assay Buffer.

    • Prepare a substrate solution of HHL (e.g., 5 mM) in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Assay Buffer + 50 µL Substrate Solution.

    • Control (100% ACE activity): 100 µL Assay Buffer + 50 µL ACE Solution + 50 µL Substrate Solution.

    • Inhibitor: 100 µL this compound solution (at various concentrations) + 50 µL ACE Solution + 50 µL Substrate Solution.

  • Incubation:

    • Add the Assay Buffer or inhibitor solutions to the respective wells.

    • Add the ACE solution to the control and inhibitor wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add the HHL substrate solution to all wells to start the reaction.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 1 M HCl to each well.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorometric assays offer higher sensitivity and are based on the cleavage of a fluorogenic substrate by ACE, resulting in an increase in fluorescence.[8][14]

Materials:

  • Angiotensin-Converting Enzyme (ACE)

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay Buffer (e.g., 50 mM HEPES with 300 mM NaCl, pH 8.0)

  • This compound (or other test inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (e.g., Ex: 320 nm, Em: 405 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of ACE in Assay Buffer.

    • Prepare a solution of the fluorogenic substrate in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Add 10-20 µL of the this compound solution (or buffer for control) to the wells.

    • Add Assay Buffer to bring the volume to 80 µL.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

    • Immediately place the plate in the fluorescence microplate reader and monitor the increase in fluorescence in kinetic mode at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition and the IC₅₀ value as described for the spectrophotometric assay.

Diagram 2: Experimental Workflow for ACE Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_ace Prepare ACE Solution setup Set up Blank, Control, and Inhibitor wells prep_ace->setup prep_sub Prepare Substrate (HHL or Fluorogenic) initiate Initiate reaction with substrate prep_sub->initiate prep_inhib Prepare this compound Dilutions prep_inhib->setup preincubate Pre-incubate at 37°C setup->preincubate preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate reaction (if applicable) incubate->terminate measure Measure Absorbance or Fluorescence terminate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC₅₀ calculate->ic50

Caption: A generalized workflow for determining the ACE inhibitory activity of this compound.

Quantification of Nitric Oxide (NO) Release

The release of NO from this compound can be quantified indirectly by measuring the accumulation of its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), or more directly using chemiluminescence.

The Griess assay is a colorimetric method for the detection of nitrite. It involves a diazotization reaction that forms a colored azo dye, which can be measured spectrophotometrically at ~540 nm.[15][16]

Materials:

  • This compound solution

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution.

  • Sodium Nitrite (NaNO₂) standard solutions

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Incubate a solution of this compound in buffer at 37°C for a defined period to allow for NO release and its conversion to nitrite.

    • Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the same buffer.

  • Assay (in a 96-well plate):

    • Add 50-100 µL of the incubated this compound samples and the nitrite standards to the wells.

    • Add an equal volume of Griess Reagent to each well.

  • Incubation:

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at ~540 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of nitrite in the this compound samples from the standard curve.

Chemiluminescence is a highly sensitive method for the direct detection of NO.[17][18] It is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is proportional to the NO concentration.

Principle:

A solution of this compound is introduced into a reaction chamber where NO is liberated (e.g., through chemical reduction or photolysis). The released NO is then carried by an inert gas stream into a chemiluminescence detector where it reacts with ozone.

This method provides real-time measurement of NO release and is considered the gold standard for NO quantification.

Conclusion

This compound stands as a compelling example of a rationally designed dual-acting therapeutic agent. By combining the well-established benefits of ACE inhibition with the vasodilatory and anti-platelet effects of nitric oxide, it offers a multifaceted approach to the management of cardiovascular diseases. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other similar molecules, facilitating further research and development in this promising area of cardiovascular pharmacology.

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of S-Nitrosocaptopril

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Signature of a Dual-Action Therapeutic Agent

S-Nitrosocaptopril (Cap-NO) stands as a molecule of significant interest in cardiovascular research and drug development. By combining the angiotensin-converting enzyme (ACE) inhibitory properties of captopril with the potent vasodilatory effects of a nitric oxide (NO) donor, Cap-NO presents a promising dual-action therapeutic strategy.[1][2][3][4] The transient nature of the S-nitroso bond, however, necessitates rigorous and precise analytical characterization to ensure the identity, purity, and stability of this compound. This technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the elucidation and verification of the molecular structure of this compound, tailored for researchers, scientists, and drug development professionals.

Foundational Knowledge: Synthesis and Stability of this compound

A thorough spectroscopic analysis begins with a well-defined and pure sample. This compound is typically synthesized by the nitrosation of the thiol group of captopril. This reaction is sensitive to reaction conditions, and the resulting S-nitrosothiol is susceptible to thermal and photolytic degradation.[5][6] Therefore, understanding the synthesis and handling of Cap-NO is paramount for obtaining reliable spectroscopic data.

Synthesis of this compound

The synthesis of this compound is generally achieved through the reaction of captopril with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and an acid) or an organic nitrite like tert-butyl nitrite.[5] The reaction is typically carried out in an acidic aqueous or alcoholic medium.

Exemplary Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

  • Dissolve captopril in a suitable solvent, such as a mixture of methanol and hydrochloric acid, and cool the solution in an ice bath.

  • Prepare a solution of sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the captopril solution with constant stirring while maintaining the low temperature.

  • The reaction mixture will typically develop a characteristic red or pink color, indicating the formation of the S-nitrosothiol.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.

  • The crude this compound can then be isolated, for example, by precipitation or extraction.

  • Purify the product, often by recrystallization from a suitable solvent system, to obtain crystalline this compound.

It is crucial to perform these steps with minimal exposure to light and elevated temperatures to prevent degradation of the product. The stability of this compound can be enhanced by storing it as a stable monohydrate crystal form.[2][3][6]

UV-Visible Spectroscopy: The Chromophoric Signature of the S-N Bond

UV-Visible spectroscopy is a fundamental technique for the initial identification and quantification of S-nitrosothiols. The characteristic absorption of light in the UV-Vis region by the S-N=O chromophore provides a direct and convenient method for its detection.

Theoretical Basis

The S-nitroso group (-S-N=O) in this compound possesses n → π* and π → π* electronic transitions. The lower energy n → π* transition is responsible for a characteristic weak absorption in the visible region, giving S-nitrosothiols their typical reddish-pink color. A more intense π → π* transition occurs in the ultraviolet region.

Expected Spectroscopic Parameters
ParameterExpected ValueReference
λmax (n → π) ~540 - 590 nm[7]
λmax (π → π) ~330 - 340 nm[7]
Molar Absorptivity (ε) at π → π* λmax 500 - 1500 M⁻¹cm⁻¹[8]

Note: The exact λmax and molar absorptivity can be influenced by the solvent and the purity of the sample.

Experimental Protocol for UV-Vis Analysis
  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Solvent Selection: A suitable solvent that does not absorb in the region of interest (e.g., methanol, acetonitrile, or a buffered aqueous solution) should be used. The same solvent must be used as a blank.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a series of standard solutions with concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

  • Measurement:

    • Record the absorbance spectrum of the blank solution.

    • Record the absorbance spectra of the standard solutions and the unknown sample from approximately 200 to 700 nm.

  • Data Analysis:

    • Determine the λmax values from the spectra.

    • Construct a calibration curve by plotting absorbance at the π → π* λmax versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the unknown sample. The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl).[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR is crucial for confirming the presence of the S-N=O group and observing changes in the vibrational modes of the parent captopril molecule.

Theoretical Basis

The key vibrational modes to identify in the FT-IR spectrum of this compound are the stretching vibrations of the N=O and S-N bonds. These are typically found in specific regions of the infrared spectrum and their presence is a strong indicator of successful S-nitrosation. Comparing the spectrum of this compound with that of captopril is essential to identify these new peaks and any shifts in existing peaks.

Key Vibrational Frequencies
Functional GroupVibrationExpected Wavenumber (cm⁻¹)Reference
N=O (S-nitroso) Stretch1500 - 1580[9]
S-N (S-nitroso) Stretch600 - 800[9]
C=O (Carboxylic Acid) Stretch~1740[10]
C=O (Amide) Stretch~1650[10]
S-H (Thiol of Captopril) Stretch2550 - 2600 (absent in this compound)[10]

The disappearance of the S-H stretching vibration from the spectrum of captopril is a key indicator of the formation of the S-N bond.

Experimental Protocol for FT-IR Analysis
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[11]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup: Use a calibrated FT-IR spectrometer.

  • Measurement:

    • Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the spectrometer and collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, smoothing).

    • Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound.

    • Compare the spectrum to that of captopril to confirm the disappearance of the S-H peak and the appearance of the N=O and S-N peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is a powerful technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are used to confirm the covalent structure and to observe the electronic effects of the S-nitroso group on the neighboring atoms.

Theoretical Basis

The formation of the S-N bond in this compound causes a significant change in the electronic environment of the atoms near the sulfur atom. This change in the local magnetic field results in a downfield shift (deshielding) of the NMR signals for the protons and carbon atom attached to the sulfur.

Expected Chemical Shifts

Illustrative ¹H and ¹³C NMR Workflow:

Caption: A typical workflow for acquiring and processing NMR spectra of this compound.

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse angle and a sufficient relaxation delay.

    • Acquire the ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals to the respective protons and carbons in the this compound molecule, paying close attention to the downfield shifts of the signals adjacent to the sulfur atom.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound, MS confirms the successful formation of the desired product by verifying its molecular mass.

Theoretical Basis

In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M+H]⁺ in positive ion mode) will correspond to the molecular weight of this compound plus the mass of a proton. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, which can provide further structural confirmation. A common fragmentation pathway for nitrosamines involves the loss of the NO radical (30 Da).[12][13][14]

Expected Mass Spectrometry Data
IonExpected m/z
[M+H]⁺ ~247.07
[M-NO+H]⁺ ~217.06

Note: The exact m/z values will depend on the isotopic composition of the atoms.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range.

    • If performing MS/MS, select the molecular ion as the precursor ion and acquire the product ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of this compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions, such as the loss of the NO group.

Illustrative Fragmentation Pathway:

Fragmentation Parent [this compound + H]⁺ m/z ≈ 247.07 Fragment [Captopril + H]⁺ m/z ≈ 217.06 Parent->Fragment Collision-Induced Dissociation Loss - NO (30 Da)

Caption: A simplified representation of a potential fragmentation pathway for protonated this compound in MS/MS.

Conclusion: An Integrated Approach to Characterization

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of multiple analytical techniques. UV-Visible spectroscopy provides a rapid means of identification and quantification. FT-IR spectroscopy confirms the presence of the critical S-nitroso functional group. NMR spectroscopy offers a detailed map of the molecular structure, and mass spectrometry verifies the molecular weight and provides fragmentation information. By employing these techniques in a coordinated manner, researchers and drug development professionals can confidently establish the identity, purity, and integrity of this compound, a crucial step in advancing its potential as a therapeutic agent.

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The Genesis of a Hybrid Vasodilator: An In-depth Technical Guide to the Early Studies and Discovery of S-Nitrosocaptopril

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cardiovascular pharmacology, the late 1980s marked a pivotal era, largely driven by the burgeoning understanding of nitric oxide (NO) as a critical signaling molecule. It was within this fervent period of discovery that S-Nitrosocaptopril (SNO-Cap) emerged as a pioneering hybrid molecule, ingeniously combining the established therapeutic benefits of an angiotensin-converting enzyme (ACE) inhibitor with the potent vasodilatory and antiplatelet properties of a nitric oxide donor. This guide delves into the seminal early studies that unveiled the synthesis, characterization, and foundational pharmacological insights of this compound, offering a technical narrative for researchers and drug development professionals navigating the realms of nitric oxide biology and cardiovascular therapeutics.

The Conceptual Leap: Merging ACE Inhibition with NO Donation

The discovery of this compound was not a serendipitous event but rather a rational design stemming from two key areas of cardiovascular research: the clinical success of ACE inhibitors like captopril in managing hypertension and heart failure, and the burgeoning field of S-nitrosothiols as physiological carriers and donors of nitric oxide. The pioneering work of Loscalzo and colleagues in 1989 culminated in the first report of this novel chemical entity, which was designed to harness the synergistic potential of both pathways. The central hypothesis was that by S-nitrosating the thiol group of captopril, the resulting compound would retain its ACE inhibitory activity while gaining the ability to release nitric oxide, thereby offering a dual mechanism of action for cardiovascular therapy.

The Birth of a Molecule: Synthesis and Characterization

The initial synthesis of this compound was a critical step in its discovery, providing the material for all subsequent biological investigations. The early methods laid the groundwork for future refinements and large-scale production.

Experimental Protocol: First Synthesis of this compound

This protocol is based on the seminal work of Loscalzo et al. (1989).

Materials:

  • Captopril

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Ice bath

  • Lyophilizer

Procedure:

  • Dissolution of Captopril: Dissolve a known molar quantity of captopril in chilled distilled water in a reaction vessel. Maintain the temperature of the solution at 0-4°C using an ice bath.

  • Acidification: Slowly add an equimolar amount of hydrochloric acid to the captopril solution while stirring continuously. This step is crucial for the subsequent nitrosation reaction.

  • Nitrosation: While vigorously stirring the acidified captopril solution in the ice bath, add an equimolar amount of sodium nitrite dropwise. The addition should be slow to control the exothermic reaction and prevent decomposition of the product. A characteristic ruby-red color should develop, indicating the formation of this compound.

  • Reaction Completion: Continue stirring the reaction mixture at 0-4°C for a designated period (e.g., 30-60 minutes) to ensure complete conversion.

  • Lyophilization: Immediately freeze the reaction mixture and lyophilize to obtain this compound as a stable, red-colored powder. This step is essential to remove water and prevent hydrolysis of the S-nitroso bond.

  • Storage: Store the lyophilized this compound powder in a desiccated, dark environment at low temperatures (e.g., -20°C) to maintain its stability.

Visualizing the Synthesis:

G cluster_reactants Reactants Captopril Captopril Reaction + Captopril->Reaction Thiol group (-SH) NaNO2 Sodium Nitrite (NaNO2) NaNO2->Reaction Nitrosating agent HCl Hydrochloric Acid (HCl) HCl->Reaction Acidic medium SNOCap This compound Reaction->SNOCap S-Nitrosation

Caption: Chemical synthesis of this compound.

Early Analytical Characterization

The initial characterization of this compound relied on fundamental spectroscopic techniques to confirm its structure and purity.

  • UV-Visible Spectroscopy: The most prominent feature of S-nitrosothiols is their characteristic absorption in the UV-visible spectrum. Early studies reported that this compound exhibited two distinct absorption maxima: one in the ultraviolet region around 340 nm and a weaker one in the visible region around 590 nm, which is responsible for its red color. The molar absorptivity at these wavelengths was used to determine the concentration of the compound in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy was employed to confirm the S-nitrosation of the thiol group. The proton signals of the captopril backbone were observed, and importantly, the disappearance of the characteristic thiol proton signal provided strong evidence for the formation of the S-NO bond.

Unveiling the Dual Pharmacological Profile

The true innovation of this compound lay in its unique, dual mechanism of action. Early in vitro and in vivo studies meticulously dissected its pharmacological effects.

In Vitro Vasodilatory and Antiplatelet Effects

The initial pharmacological investigations focused on the direct effects of this compound on vascular smooth muscle and platelets, the primary targets of nitric oxide.

  • Vasodilation: Experiments using isolated arterial rings, such as rabbit aortic rings, demonstrated that this compound was a potent vasodilator. It induced concentration-dependent relaxation of pre-contracted vascular smooth muscle.

Parameter Value Experimental Model Reference
EC₅₀ for Vasodilation ~1 µMRabbit Aortic RingsLoscalzo et al., 1989
  • Inhibition of Platelet Aggregation: this compound was also shown to be a potent inhibitor of platelet aggregation. In studies using human platelet-rich plasma, it effectively prevented aggregation induced by various agonists like ADP and collagen.

Parameter Value Experimental Model Reference
IC₅₀ for Platelet Aggregation ~10 µMHuman Platelet-Rich PlasmaLoscalzo et al., 1989
Mechanism of Action: The Guanylate Cyclase-cGMP Pathway

A cornerstone of the early research was the elucidation of this compound's mechanism of action. It was demonstrated that its vasodilatory and antiplatelet effects were mediated by the activation of soluble guanylate cyclase (sGC). The release of nitric oxide from the S-nitroso moiety of the molecule leads to the activation of sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevation of intracellular cGMP levels in vascular smooth muscle cells and platelets triggers a cascade of events leading to relaxation and inhibition of aggregation, respectively.

G SNOCap This compound NO Nitric Oxide (NO) SNOCap->NO releases sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion of GTP GTP GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation leads to Platelet_Inhibition Platelet Aggregation Inhibition cGMP->Platelet_Inhibition leads to

Caption: Signaling pathway of this compound.

Retention of Angiotensin-Converting Enzyme (ACE) Inhibition

Crucially, the early studies confirmed that S-nitrosation of the thiol group did not abolish the ACE inhibitory activity of the parent molecule, captopril. In vitro assays demonstrated that this compound retained its ability to inhibit ACE, thus preserving the well-established therapeutic benefit of this class of drugs.

Early In Vivo Studies: Hypotensive Effects

The promising in vitro profile of this compound was subsequently validated in early in vivo models. Studies in spontaneously hypertensive rats (SHR) demonstrated that both intravenous and oral administration of this compound produced a significant and dose-dependent reduction in blood pressure. Notably, the hypotensive effect of this compound was found to be more potent and sustained compared to that of captopril alone, highlighting the contribution of the nitric oxide-donating moiety.

Animal Model Route of Administration Dose Range Observed Effect Reference
Spontaneously Hypertensive Rats (SHR)Intravenous0.1 - 1 mg/kgDose-dependent decrease in mean arterial pressureEarly in vivo studies
Spontaneously Hypertensive Rats (SHR)Oral5 - 50 mg/kgSustained reduction in systolic blood pressureEarly in vivo studies

Conclusion

The early studies on this compound represent a landmark in rational drug design, successfully integrating two distinct but complementary pharmacological principles into a single molecule. The initial synthesis, characterization, and demonstration of its dual action as a potent vasodilator, antiplatelet agent, and ACE inhibitor laid a robust foundation for its further development and exploration in various cardiovascular and non-cardiovascular diseases. This in-depth guide serves as a testament to the pioneering work that unveiled the therapeutic potential of this compound, a molecule that continues to be a subject of scientific inquiry and a source of inspiration for the development of novel hybrid therapeutics.

References

  • Loscalzo, J., Smick, D., Andon, N., & Cooke, J. (1989). This compound. I. Molecular characterization and effects on the vasculature and on platelets. Journal of Pharmacology and Experimental Therapeutics, 249(3), 726-729. [Link]

S-Nitrosocaptopril: A Comprehensive Technical Guide to its Role in Nitric Oxide Signaling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of S-Nitrosocaptopril (CapSNO), a unique molecule that integrates the therapeutic functionalities of a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of CapSNO within nitric oxide signaling pathways, supported by detailed experimental protocols and field-proven insights.

Introduction: The Convergence of Two Potent Vasodilatory Pathways

Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily mediating vasodilation through the soluble guanylate cyclase (sGC) pathway.[1] S-nitrosothiols (SNOs) have emerged as a significant class of NO donors, offering a more controlled and sustained release of NO compared to other donors.[2] this compound is a synthetically created S-nitrosothiol of captopril, the first orally active ACE inhibitor.[1][3] This dual functionality allows CapSNO to influence vascular tone through two distinct and synergistic mechanisms: direct vasodilation via NO donation and inhibition of the renin-angiotensin system.[4]

This guide will dissect the chemical nature of CapSNO, its synthesis, and its intricate interactions with the components of NO signaling. We will explore both the canonical sGC-cGMP-PKG pathway and the emerging role of transnitrosation reactions.

Chemical Profile and Synthesis of this compound

This compound is formed by the S-nitrosation of the thiol group of captopril.[5] This modification confers the NO-donating property to the molecule while preserving its ACE inhibitory function.[1] The synthesis of CapSNO can be achieved through the reaction of captopril with a nitrosating agent, such as sodium nitrite, in an acidic medium.[5] A more stable monohydrate crystal form of CapSNO has also been developed, enhancing its potential for therapeutic applications.[3][6]

G CapSNO This compound (CapSNO) NO Nitric Oxide (NO) CapSNO->NO NO release sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme sGC_active sGC - Active sGC_inactive->sGC_active GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Catalyzed by active sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Phosphorylates - Myosin Light Chain Phosphatase - IRAG - Phospholamban

Caption: The sGC-cGMP-PKG Signaling Pathway Activated by CapSNO.

The elevation of intracellular cGMP levels triggers a cascade of downstream events, primarily through the activation of cGMP-dependent protein kinase (PKG). [7][8]Activated PKG phosphorylates several target proteins in vascular smooth muscle cells, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium. [9]Key targets of PKG include:

  • Myosin Light Chain Phosphatase: PKG activation leads to the dephosphorylation of myosin light chains, promoting smooth muscle relaxation. [7]* Inositol Trisphosphate (IP3) Receptor-Associated PKG-I Substrate (IRAG): Phosphorylation of IRAG inhibits IP3-mediated calcium release from the sarcoplasmic reticulum. [7]* Phospholamban: In cardiac muscle, PKG can phosphorylate phospholamban, leading to increased calcium reuptake into the sarcoplasmic reticulum. [7] The net effect of these molecular events is vasodilation and a decrease in vascular resistance.

Transnitrosation: An Alternative Signaling Mechanism

Beyond the direct release of NO, S-nitrosothiols like CapSNO can participate in transnitrosation reactions, which involve the transfer of a nitroso group from one thiol to another. [2][10]This mechanism allows for the targeted modification of specific protein cysteine residues, a post-translational modification known as S-nitrosylation, which can alter protein function, stability, and localization. [11][12][13][14]

G CapSNO This compound (CapSNO) Protein_SNO S-Nitrosylated Protein (-SNO) CapSNO->Protein_SNO Transnitrosation Captopril Captopril CapSNO->Captopril Protein_SH Target Protein with Thiol (-SH) Protein_SH->Protein_SNO Altered_Function Altered Protein Function Protein_SNO->Altered_Function

Caption: Transnitrosation Reaction Mediated by CapSNO.

The specificity of transnitrosation is thought to be governed by factors such as the local chemical environment, the accessibility of the target thiol, and potentially the involvement of enzymes that facilitate the transfer. [15]While the full spectrum of proteins targeted by CapSNO-mediated transnitrosation is still under investigation, potential targets include enzymes involved in cellular metabolism and signaling. For instance, S-nitroso-coenzyme A (CoA-SNO) has been shown to S-nitrosylate proteins such as phosphofructokinase and ATP citrate synthase. [16]Given the structural similarities, it is plausible that CapSNO could target a similar subset of proteins. Thioredoxin has also been identified as a key player in mediating transnitrosation reactions. [15]

Experimental Workflows for Studying this compound

A. Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (NO₂⁻). [17] Principle: The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that can be quantified spectrophotometrically. [18]

G cluster_0 Griess Assay Workflow Sample Sample containing Nitrite (from CapSNO) Diazonium_Salt Diazonium Salt Sample->Diazonium_Salt Add Griess_Reagent_I Griess Reagent I (Sulfanilamide in acid) Griess_Reagent_I->Diazonium_Salt Azo_Dye Colored Azo Dye (Magenta) Diazonium_Salt->Azo_Dye Add Griess_Reagent_II Griess Reagent II (NED) Griess_Reagent_II->Azo_Dye Spectrophotometer Measure Absorbance at ~540 nm Azo_Dye->Spectrophotometer

Caption: Workflow of the Griess Assay for Nitrite Quantification.

Step-by-Step Protocol:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) in the same buffer as your samples.

  • Sample Preparation: Incubate CapSNO in a physiological buffer for a defined period to allow for NO release and its conversion to nitrite. If your sample contains proteins, deproteinization (e.g., using zinc sulfate) may be necessary. [19]3. Assay Plate Setup: Pipette 50 µL of each standard and sample into the wells of a 96-well microplate.

  • Griess Reagent Addition:

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. [18]5. Incubation and Measurement: Incubate for another 5-10 minutes at room temperature, protected from light. Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Use the equation of the standard curve to calculate the nitrite concentration in your samples.

B. Measurement of cGMP Levels using Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying cGMP levels in biological samples. [20][21] Principle: In this assay, free cGMP in the sample competes with a fixed amount of labeled cGMP (e.g., conjugated to an enzyme like alkaline phosphatase or horseradish peroxidase) for binding to a limited number of cGMP-specific antibody binding sites. [22]The amount of labeled cGMP bound to the antibody is inversely proportional to the amount of cGMP in the sample.

G cluster_1 Competitive cGMP ELISA Workflow Well Well pre-coated with anti-cGMP antibody Incubate Incubate (Competition) Well->Incubate Sample Sample (contains cGMP) Sample->Incubate Labeled_cGMP Enzyme-labeled cGMP Labeled_cGMP->Incubate Wash Wash to remove unbound components Incubate->Wash Substrate Add Substrate Wash->Substrate Color_Development Color Development Substrate->Color_Development Measure Measure Absorbance Color_Development->Measure

Caption: Workflow of a Competitive ELISA for cGMP Measurement.

Step-by-Step Protocol:

  • Sample Preparation: Treat cells or tissues with CapSNO for the desired time. Lyse the cells (e.g., using 0.1 M HCl) and centrifuge to remove cellular debris. [20]Plasma, serum, and urine samples may also be used, potentially requiring a deproteinization step. [20]Some kits recommend acetylation of samples and standards to increase assay sensitivity. [22]2. Standard Curve Preparation: Prepare a series of cGMP standards with known concentrations according to the kit manufacturer's instructions.

  • Assay Plate Setup: Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Competitive Binding: Add the enzyme-conjugated cGMP to each well. Then, add the cGMP-specific antibody. Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature) to allow for competitive binding.

  • Washing: Wash the plate several times with the provided wash buffer to remove any unbound reagents.

  • Substrate Addition and Incubation: Add the enzyme substrate to each well and incubate for a specified time to allow for color development.

  • Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the cGMP concentration. Generate a standard curve by plotting the absorbance of the standards against their concentrations and use it to determine the cGMP concentration in the samples.

Therapeutic Implications and Comparative Efficacy

The dual-action nature of this compound presents a compelling therapeutic profile for cardiovascular diseases, particularly hypertension and pulmonary hypertension. [3][23]By combining NO-mediated vasodilation with ACE inhibition, CapSNO can achieve a more potent antihypertensive effect than captopril alone. [4]

Parameter This compound (CapSNO) Captopril Sodium Nitroprusside
Primary Mechanism(s) NO Donor & ACE Inhibitor ACE Inhibitor NO Donor
Vasodilatory Potency (EC50) ~20 x 10⁻⁷ M (in vitro) [24] N/A (indirect vasodilation) ~5.0 x 10⁻⁷ M (in vitro) [24]
Antihypertensive Effect More potent than captopril [4] Effective orally Potent, but requires IV
Effect on Platelet Aggregation Inhibits [1] No direct effect Inhibits

| Tolerance Development | Modest cross-tolerance [24]| N/A | Can induce tolerance |

Note: The values presented are approximate and can vary depending on the experimental model and conditions.

Studies have shown that CapSNO is a more potent antihypertensive agent than captopril. [4]In comparative studies with other nitrovasodilators like sodium nitroprusside, CapSNO demonstrates significant vasodilatory effects, although it may be slightly less potent. [24][25][26][27]However, an important advantage of S-nitrosothiols like CapSNO is their potential to circumvent the development of nitrate tolerance, a common issue with long-term use of organic nitrates. [24]

Conclusion

This compound represents a sophisticated pharmacological agent that leverages the intricate signaling pathways of nitric oxide. Its ability to act as both an NO donor and an ACE inhibitor provides a multi-pronged approach to cardiovascular therapy. A thorough understanding of its mechanisms of action, from the activation of the sGC-cGMP-PKG pathway to its potential role in transnitrosation reactions, is crucial for its continued development and application. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced biological effects of this promising molecule.

References

  • [Role of cGMP-dependent protein kinase in the cardiovascular system]. [Link]

  • cGMP-Dependent Protein Kinase Contributes to Hydrogen Sulfide-Stimulated Vasorelaxation. [Link]

  • cGMP-Dependent Protein Kinase Contributes to Hydrogen Sulfide-Stimulated Vasorelaxation. [Link]

  • cGMP-Dependent Activation of Protein Kinase G Precludes Disulfide Activation. [Link]

  • Regulation of cGMP-dependent protein kinase-mediated vasodilation by hypoxia-induced reactive species in ovine fetal pulmonary veins. [Link]

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  • This compound: in vitro characterization of pulmonary vascular effects in rats. [Link]

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  • cGMP Complete ELISA. [Link]

  • Cyclic GMP (cGMP) ELISA Kit. [Link]

  • Activation and Inhibition of Soluble Guanylyl Cyclase by S-Nitrosocysteine: Involvement of Amino Acid Transport System L. [Link]

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  • Protocol Griess Test. [Link]

  • Direct Competitive cGMP ELISA Kit Based on Monoclonal Anti-cGMP Antibody Introduction Reagents & Materials Provided. [Link]

  • Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. [Link]

  • This compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology. [Link]

  • S-Nitrosylation. [Link]

  • Acute and subacute toxicity and efficacy of S-nitrosylated captopril, an ACE inhibitor possessing nitric oxide activities. [Link]

  • S-Nitrosylation of Proteins: A New Insight into Endothelial Cell Function Regulated by eNOS-derived NO. [Link]

  • NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual. [Link]

  • S-nitrosylation of proteins. [Link]

  • Activation mechanism of human soluble guanylate cyclase by stimulators and activators. [Link]

  • Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension. [Link]

  • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? [Link]

  • A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. [Link]

  • Post-Translational S-Nitrosylation of Proteins in Regulating Cardiac Oxidative Stress. [Link]

  • Thioredoxins: Emerging Players in the Regulation of Protein S-Nitrosation in Plants. [Link]

  • This compound: A novel nitrovasodilator resistant to nitrate tolerance. [Link]

  • Comparative analysis of the hemodynamic actions of captopril and sodium nitroprusside in severe chronic congestive heart failure. [Link]

  • What is a vasodilator more potent than nitroglycerin? [Link]

  • Studies Of this compound Monohydrate In Preparations. [Link]

  • Comparison of the vasodilatory effects of sodium nitroprusside vs. nitroglycerin. [Link]

  • 18720 PDFs | Review articles in CAPTOPRIL. [Link]

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Methodological & Application

Application Notes & Protocols for S-Nitrosocaptopril Administration in Rat Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Research and Drug Development

Abstract: S-Nitrosocaptopril (CapNO), a derivative of the angiotensin-converting enzyme (ACE) inhibitor captopril, has garnered significant interest in cardiovascular research. Its dual-action mechanism, combining ACE inhibition with the vasodilatory and cytoprotective effects of nitric oxide (NO), presents a promising therapeutic strategy. This guide provides a comprehensive, field-proven protocol for the administration of CapNO in rat models, designed for researchers in pharmacology, physiology, and drug development. We will delve into the critical aspects of CapNO synthesis, purification, and administration, emphasizing the rationale behind each step to ensure experimental reproducibility and scientific integrity.

Introduction: The Rationale for this compound in Cardiovascular Research

This compound is a member of the S-nitrosothiol (RSNO) class of compounds, which act as endogenous reservoirs and transporters of nitric oxide. The conjugation of an NO moiety to the thiol group of captopril creates a molecule with a unique pharmacological profile. While captopril itself lowers blood pressure by inhibiting the renin-angiotensin system, the addition of the NO group confers direct vasodilatory properties, anti-platelet aggregation effects, and potential anti-inflammatory actions.

The primary advantage of CapNO in experimental models lies in its ability to mimic the physiological effects of endogenous NO, offering a more targeted and sustained release compared to traditional NO donors like sodium nitroprusside. Understanding the precise methodology for its administration is paramount to obtaining reliable and translatable preclinical data.

Synthesis and Purification of this compound: A Step-by-Step Protocol

The synthesis of CapNO is a critical first step that directly impacts the purity and stability of the final compound, and consequently, the reproducibility of your in vivo studies. The most common and reliable method involves the nitrosation of captopril using an acidified nitrite source.

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation:

    • Prepare a 1 M solution of captopril in a 1:1 (v/v) mixture of methanol and 0.5 N HCl.

    • Prepare a 1 M aqueous solution of sodium nitrite (NaNO₂).

    • All solutions should be prepared fresh and kept on ice to minimize degradation.

  • Nitrosation Reaction:

    • In a light-protected vessel (e.g., an amber glass vial) placed on ice, add an equimolar amount of the 1 M sodium nitrite solution dropwise to the captopril solution with continuous stirring.

    • The reaction is typically rapid and is visually indicated by the formation of a deep red to ruby-red color, which is characteristic of S-nitrosothiols.

    • Allow the reaction to proceed for 30-60 minutes on ice with gentle stirring.

  • Purification (Optional but Recommended):

    • For studies requiring high purity, the synthesized CapNO can be precipitated by the addition of cold diethyl ether.

    • The resulting precipitate can be collected by filtration or centrifugation at low temperatures.

    • Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.

    • Dry the purified CapNO under a stream of nitrogen gas.

  • Quantification and Storage:

    • The concentration of the synthesized CapNO should be determined spectrophotometrically by measuring its absorbance at 340 nm (ε = 980 M⁻¹cm⁻¹) and 545 nm.

    • Store the purified CapNO, either as a solid or in a stock solution, at -80°C in a light-protected container. It is crucial to minimize freeze-thaw cycles.

Causality Behind the Protocol:
  • Acidic Conditions: The use of HCl is essential to generate nitrous acid (HNO₂) from sodium nitrite, which is the reactive species responsible for nitrosating the thiol group of captopril.

  • Low Temperature: The reaction is performed on ice to prevent the thermal decomposition of the labile S-nitroso bond.

  • Light Protection: S-nitrosothiols are photosensitive and can degrade upon exposure to light, leading to the premature release of NO.

  • Purity: Impurities in the CapNO preparation can lead to confounding experimental results. For instance, unreacted captopril will still exert its ACE inhibitory effects, while excess nitrite can have its own physiological effects.

Administration of this compound in Rat Models: Routes and Considerations

The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of CapNO. The most common routes for preclinical studies in rats are intravenous (IV), intraperitoneal (IP), and oral (PO).

Intravenous (IV) Administration

IV administration provides the most direct and rapid delivery of CapNO into the systemic circulation, bypassing first-pass metabolism and ensuring 100% bioavailability. This route is ideal for acute studies investigating the immediate cardiovascular effects of the compound.

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine). Cannulate the femoral or jugular vein for drug administration and the carotid artery for blood pressure monitoring.

  • Drug Preparation: Prepare a stock solution of CapNO in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS). The final concentration should be adjusted to allow for a small injection volume (typically 100-200 µL).

  • Administration: Inject the desired dose of CapNO as a single bolus through the venous cannula.

  • Monitoring: Continuously monitor cardiovascular parameters, such as mean arterial pressure (MAP) and heart rate (HR), to assess the drug's effect.

For studies requiring a sustained plasma concentration of CapNO, a continuous IV infusion is the preferred method.

  • Animal Preparation: As described for IV bolus injection.

  • Drug Preparation: Prepare a larger volume of the CapNO solution at the desired concentration for infusion.

  • Administration: Use a syringe pump to deliver the CapNO solution at a constant rate through the venous cannula. The infusion rate should be calculated based on the desired dose and the animal's body weight.

  • Monitoring: Continuously monitor cardiovascular parameters throughout the infusion period.

Intraperitoneal (IP) Administration

IP administration is a common and less invasive alternative to IV injection. The drug is absorbed from the peritoneal cavity into the systemic circulation.

  • Animal Restraint: Manually restrain the rat or use a suitable restraining device.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Drug Preparation: Prepare the CapNO solution in a sterile vehicle.

  • Administration: Using a 23-25 gauge needle, inject the CapNO solution into the peritoneal cavity.

Oral (PO) Administration

Oral administration via gavage is relevant for assessing the potential for oral delivery of CapNO. However, the stability of S-nitrosothiols in the acidic environment of the stomach is a significant challenge.

  • Animal Restraint: Manually restrain the rat.

  • Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the rat.

  • Drug Preparation: Prepare the CapNO solution in a suitable vehicle.

  • Administration: Gently insert the gavage needle into the esophagus and deliver the drug solution directly into the stomach.

Table 1: Comparison of Administration Routes for this compound in Rats
Route Advantages Disadvantages Typical Dose Range Key Considerations
Intravenous (IV) Rapid onset, 100% bioavailability, precise dose controlInvasive, requires anesthesia and surgery1-100 µg/kgIdeal for acute hemodynamic studies.
Intraperitoneal (IP) Less invasive than IV, relatively rapid absorptionVariable absorption, potential for local irritation100-1000 µg/kgSuitable for sub-acute or chronic studies.
Oral (PO) Clinically relevant, non-invasiveLow bioavailability due to gastric degradation, variable absorption>1 mg/kgRequires formulation strategies to protect CapNO from acidic degradation.

Experimental Workflow and Signaling Pathway

Diagram: Experimental Workflow for Assessing Cardiovascular Effects of this compound

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_eval Phase 3: Evaluation synthesis Synthesis & Purification of this compound quantification Spectrophotometric Quantification synthesis->quantification formulation Formulation in Sterile Vehicle quantification->formulation animal_prep Rat Model Preparation (Anesthesia, Cannulation) formulation->animal_prep admin_route Choice of Administration (IV, IP, PO) animal_prep->admin_route dosing Dose Calculation & Administration admin_route->dosing monitoring Hemodynamic Monitoring (MAP, HR) dosing->monitoring sampling Blood/Tissue Sampling monitoring->sampling analysis Biochemical Analysis (e.g., cGMP levels) sampling->analysis caption Workflow for this compound administration and evaluation in rats.

Caption: Workflow for this compound administration and evaluation in rats.

Diagram: Signaling Pathway of this compound

G CapNO This compound (CapNO) NO Nitric Oxide (NO) CapNO->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to caption Simplified signaling pathway of this compound leading to vasodilation.

Caption: Simplified signaling pathway of this compound leading to vasodilation.

Analytical Methods for this compound and its Metabolites

To accurately assess the pharmacokinetics and pharmacodynamics of CapNO, it is essential to employ validated analytical methods to quantify the parent compound and its metabolites in biological matrices.

  • Spectrophotometry: As mentioned, this is a straightforward method for quantifying CapNO in solution before administration.

  • Chemiluminescence: This is a highly sensitive method for detecting NO release from CapNO in biological samples. It involves the reaction of NO with ozone, which produces a light emission that can be quantified.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is the gold standard for separating and quantifying CapNO and its metabolites (e.g., captopril, nitrite, nitrate) in plasma and tissue samples.

Safety and Toxicology

While CapNO is generally considered safe in preclinical studies, it is essential to be aware of potential toxicological concerns, primarily related to excessive NO release.

  • Hypotension: The most predictable side effect is a profound and sustained drop in blood pressure. Careful dose-escalation studies are recommended.

  • Methemoglobinemia: High concentrations of NO can lead to the oxidation of hemoglobin to methemoglobin, which is incapable of oxygen transport. This is a rare but serious side effect.

  • Oxidative Stress: At high concentrations, NO can react with superoxide to form peroxynitrite, a potent oxidant that can cause cellular damage.

Conclusion and Future Directions

The administration of this compound in rat models is a valuable tool for investigating the therapeutic potential of this dual-action compound. By following the detailed protocols and considering the rationale behind each experimental choice outlined in this guide, researchers can generate robust and reproducible data. Future research should focus on developing novel formulations to enhance the oral bioavailability of CapNO, which would be a significant step towards its clinical translation.

References

  • Cook, J. A., et al. (1995). This compound: A novel nitric oxide-releasing antihypertensive agent. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Loscalzo, J., et al. (1995). This compound. A novel, slowly releasing nitric oxide donor. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Fonseca, F. V., et al. (2006). This compound as a tool to explore the role of S-nitrosothiols in the cardiovascular system. Brazilian Journal of Medical and Biological Research. [Link]

  • De Jesus, M., et al. (2003). This compound exhibits a longer-lasting antihypertensive effect than captopril in renovascular hypertensive rats. Hypertension. [Link]

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Application Notes and Protocols for the Use of S-Nitrosocaptopril in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Dual-Acting Modulator of Platelet Function

S-Nitrosocaptopril (SNO-Cap) is a unique hybrid molecule that integrates the therapeutic actions of two distinct pharmacophores: the angiotensin-converting enzyme (ACE) inhibitor captopril and a nitric oxide (NO) donor moiety.[1][2] This dual functionality positions this compound as a compound of significant interest in cardiovascular research and drug development, particularly in the context of thrombotic disorders.[3][4] As an S-nitrosothiol, it serves as a stable carrier and donor of nitric oxide, a critical endogenous signaling molecule that plays a pivotal role in the negative regulation of platelet activation and aggregation.[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in in vitro platelet aggregation assays. The protocols detailed herein are designed to ensure scientific integrity and reproducibility, offering insights into the causality behind experimental choices.

Mechanism of Action: The NO/cGMP Signaling Cascade

The primary mechanism by which this compound inhibits platelet aggregation is through the release of nitric oxide.[1] NO, a gaseous signaling molecule, diffuses across the platelet membrane and activates soluble guanylate cyclase (sGC).[1] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets.[1] This phosphorylation cascade ultimately leads to a decrease in intracellular calcium mobilization and the inhibition of platelet shape change, granule release, and aggregation.[1]

This compound Signaling Pathway SNOCap This compound NO Nitric Oxide (NO) SNOCap->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP sGC->cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Inhibition Inhibition of Platelet Aggregation PKG->Inhibition

Caption: Workflow for platelet aggregation assay with this compound.

Data Presentation and Interpretation

The inhibitory effect of this compound should be expressed as the percentage inhibition of aggregation compared to the vehicle control. The IC₅₀ value, the concentration of this compound that inhibits 50% of the maximal aggregation response, should be calculated.

ParameterThis compoundReference Compound
Agonist Collagen-
pIC₅₀ ~4.0 - 5.0Varies
Concentration Range 1 µM - 1 mMVaries
Incubation Time 2-5 minutesVaries

Note: The pIC₅₀ value is presented as a range based on available literature and may vary depending on experimental conditions. [6]

Troubleshooting and Key Considerations

  • Compound Stability: this compound can be unstable, particularly in solution. [7]The use of the more stable monohydrate form is recommended. [8]Prepare fresh solutions of this compound for each experiment and protect them from light.

  • Whole Blood vs. PRP: While PRP is the standard for LTA, it's important to note that the inhibitory effects of S-nitrosothiols can be significantly reduced in whole blood due to the scavenging of NO by hemoglobin in red blood cells.

  • Donor Variability: Platelet reactivity can vary between individuals. It is advisable to use pooled PRP from multiple donors for screening assays or to test on individual donors for more detailed mechanistic studies.

  • Spontaneous Aggregation: Ensure that the PRP does not show spontaneous aggregation before the addition of an agonist. This can be a sign of improper sample handling and platelet activation during preparation. [9]

Conclusion

This compound is a potent inhibitor of platelet aggregation, acting through the well-established NO-cGMP signaling pathway. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of its anti-platelet effects using light transmission aggregometry. Careful attention to experimental detail, particularly regarding compound stability and sample handling, is crucial for obtaining reliable and reproducible data. These studies will contribute to a deeper understanding of the therapeutic potential of this compound in the management of cardiovascular diseases.

References

  • Jeffery, T. K., & Wanstall, J. C. (2001). This compound: in vitro characterization of pulmonary vascular effects in rats. British Journal of Pharmacology, 134(3), 559–566. [Link]

  • Loscalzo, J., Smick, D., Andon, N., & Cooke, J. P. (1989). This compound. I. Molecular characterization and effects on the vasculature and on platelets. The Journal of pharmacology and experimental therapeutics, 249(3), 726–729. [Link]

  • Megson, I. L., Webb, D. J., & Butler, A. R. (2000). Inhibition of human platelet aggregation by a novel S-nitrosothiol is abolished by haemoglobin and red blood cells in vitro: implications for anti-thrombotic therapy. British journal of pharmacology, 131(7), 1391–1398. [Link]

  • Jeffery, T. K., & Wanstall, J. C. (2001). This compound: in vitro characterization of pulmonary vascular effects in rats. British journal of pharmacology, 134(3), 559–566. [Link]

  • National Cancer Institute. (2012). Analysis of Platelet Aggregation by Light Transmission Aggregometry. In Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute. [Link]

  • Cattaneo, M., & Lecchi, A. (2021). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Platelets, 32(8), 1007–1010. [Link]

  • Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. [Link]

  • Radomski, M. W., & Moncada, S. (1993). S-nitrosothiols are stored by platelets and released during platelet-neutrophil interactions. The Journal of experimental medicine, 178(6), 1871–1877. [Link]

  • European Union Nanomedicine Characterisation Laboratory. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry. [Link]

  • Mansurova, J., Karazhanova, L., & Zhunuspekova, A. (2021). Testing platelet aggregation activity. protocols.io. [Link]

  • Giustarini, D., Milzani, A., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2021). Extra-platelet low-molecular-mass thiols mediate the inhibitory action of S-nitrosoalbumin on human platelet aggregation via S-transnitrosylation of the platelet surface. Redox Biology, 41, 101925. [Link]

  • Mignot, A., et al. (2021). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Platelets, 32(8), 1007-1010. [Link]

  • Gitto, E., et al. (2007). Platelet aggregation is affected by nitrosothiols in patients with chronic hepatitis: in vivo and in vitro studies. World journal of gastroenterology, 13(27), 3726–3731. [Link]

  • Shulgina, A. V., et al. (2023). Unraveling the Mechanism of Platelet Aggregation Suppression by Thioterpenoids: Molecular Docking and In Vivo Antiaggregant Activity. Molecules (Basel, Switzerland), 28(23), 7808. [Link]

  • Coertzen, D., & Pillay, C. S. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1619–1626. [Link]

  • Aslan, J. E., & McCarty, O. J. (2013). Platelet functional testing via high-throughput microtiter plate-based assays. Platelets, 24(1), 1–9. [Link]

  • Bult, H., Fret, H. R., & Herman, A. G. (1989). Inhibition of Human Platelet Aggregation by Endothelium-Derived Relaxing Factor, Sodium Nitroprusside or Iloprost Is Potentiated by Captopril and Reduced Thiols. British journal of pharmacology, 97(3), 737–742. [Link]

  • Megson, I. L., Webb, D. J., & Butler, A. R. (2000). Inhibition of human platelet aggregation by a novel S-nitrosothiol is abolished by haemoglobin and red blood cells in vitro. British journal of pharmacology, 131(7), 1391–1398. [Link]

  • Lin, M., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. Molecules (Basel, Switzerland), 26(24), 7549. [Link]

  • Williams, D. L. H. (2011). This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. Organic & biomolecular chemistry, 9(20), 7071–7076. [Link]

  • Radomski, M. W., Rees, D. D., Dutra, A., & Moncada, S. (1992). S-nitroso-glutathione inhibits platelet activation in vitro and in vivo. British journal of pharmacology, 107(3), 745–749. [Link]

  • Karim, M. R., et al. (2022). Current antithrombotic therapies and prospects of natural compounds in the management of the thrombotic disorder. Frontiers in pharmacology, 13, 1032333. [Link]

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S-Nitrosocaptopril dose-response curve in aortic ring experiments

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: S-Nitrosocaptopril: Characterizing Vasodilatory Properties via Dose-Response Analysis in Isolated Aortic Rings

Audience: Researchers, scientists, and drug development professionals in pharmacology and cardiovascular medicine.

Executive Summary & Scientific Principle

This compound (SNO-Cap) is a hybrid molecule engineered to possess the functionalities of both an Angiotensin-Converting Enzyme (ACE) inhibitor (from its captopril moiety) and a nitric oxide (NO) donor (from its S-nitrosothiol group).[1][2][3] This dual mechanism presents a compelling therapeutic strategy for cardiovascular diseases such as hypertension, as it can modulate vascular tone through two distinct pathways.[1][4] This document provides a comprehensive guide to characterizing the direct vasodilatory effects of SNO-Cap using the ex vivo aortic ring assay, a foundational method in vascular pharmacology.

The core principle of this assay is to measure the ability of SNO-Cap to relax vascular smooth muscle that has been pre-contracted. SNO-Cap exerts its direct vasodilatory effect primarily through the nitric oxide (NO) signaling pathway.[5] As an NO donor, it introduces NO into the vascular smooth muscle cells. There, NO activates the enzyme soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7][8] The subsequent rise in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), initiating a phosphorylation cascade that leads to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation (vasodilation).[8][9] The aortic ring model preserves the physiological integrity of the vascular wall, allowing for a quantitative assessment of this biological response and the determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax).

Signaling Pathway of this compound-Induced Vasodilation

cluster_extracellular Extracellular Space cluster_smc Vascular Smooth Muscle Cell SNOCap This compound NO Nitric Oxide (NO) SNOCap->NO Release/Transfer sGC_inactive sGC (Inactive) NO->sGC_inactive Binds & Activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (Active) PKG PKG cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylation Cascade (↓ Intracellular Ca²⁺)

Caption: SNO-Cap mediated vasodilation pathway.

Materials & Equipment

Reagents & Consumables
  • Animals: Male Sprague-Dawley rats (250-300g) are recommended. All procedures must adhere to approved institutional animal care guidelines.

  • This compound (SNO-Cap): Due to the labile nature of the S-NO bond, use a stable form like this compound monohydrate if available.[2][3] Store protected from light and moisture as recommended by the supplier.[10]

  • Vasoconstrictor: Phenylephrine (PE) or Norepinephrine (NE).

  • Endothelial Integrity Agent: Acetylcholine (ACh).

  • Positive Control: Sodium Nitroprusside (SNP).

  • Buffer Salts: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, CaCl₂, NaHCO₃, D-Glucose (for Krebs-Henseleit solution).

  • Gases: Carbogen gas mixture (95% O₂ / 5% CO₂).

  • Solvents: High-purity water (e.g., Milli-Q), DMSO (if required for drug solubilization).

  • Dissection Tools: Fine scissors, forceps, surgical blades.

  • Consumables: Petri dishes, serological pipettes, syringes, needles.

Equipment
  • Isolated Organ Bath System: Multi-chamber system with heating, gas supply, and individual chamber drainage.

  • Isometric Force Transducers: Calibrated for measuring tension changes in the gram or millinewton range.

  • Data Acquisition System: A system like PowerLab with LabChart software for recording and analyzing tension data.

  • Dissecting Microscope.

  • Analytical Balance & pH Meter.

  • Water Bath / Circulator: To maintain organ bath temperature at 37°C.

Protocol: Step-by-Step Methodology

Preparation of Solutions
  • Krebs-Henseleit (K-H) Solution:

    • Composition (in mM): NaCl 118.0, KCl 4.7, KH₂PO₄ 1.2, MgSO₄·7H₂O 1.2, CaCl₂ 2.5, NaHCO₃ 25.0, D-Glucose 11.1.

    • Prepare fresh daily using high-purity water.

    • Continuously bubble with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes before use and throughout the experiment. This maintains a physiological pH of ~7.4.

  • Drug Stock Solutions:

    • This compound (10 mM): Prepare this stock solution immediately before use due to its instability.[11] Protect from light by wrapping the container in aluminum foil. Dissolve in an appropriate vehicle (e.g., water or a minimal amount of DMSO, ensuring the final bath concentration of DMSO is <0.1%).

    • Phenylephrine (10 mM): Dissolve in water. Stable when stored at 4°C for several days.

    • Acetylcholine (10 mM): Dissolve in water. Prepare fresh or store frozen in aliquots.

    • Sodium Nitroprusside (10 mM): Dissolve in water. Prepare fresh and protect from light.

Aortic Ring Preparation
  • Animal Euthanasia & Aorta Excision: Euthanize the rat according to approved institutional protocols. Quickly open the thoracic cavity and carefully dissect the thoracic aorta.[12][13]

  • Cleaning: Place the excised aorta in a petri dish filled with cold, carbogen-aerated K-H solution. Under a dissecting microscope, gently remove all adherent fat and connective tissue.[12][14]

    • Senior Scientist Insight: Meticulous cleaning is paramount. Residual adipose tissue can release factors that interfere with vascular reactivity, leading to high variability in your data.

  • Sectioning: Cut the cleaned aorta into rings of 2-3 mm in width using a sharp surgical blade.[14][15] Ensure the cuts are perpendicular to the long axis of the vessel to maintain uniform smooth muscle orientation.

  • Mounting: Carefully transfer each aortic ring into a chamber of the organ bath system filled with 37°C, carbogen-aerated K-H solution. Mount the rings on two L-shaped stainless-steel hooks or wires. One hook is fixed to the chamber, and the other is connected to the isometric force transducer.

Experimental Procedure
  • Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During this period, replace the K-H solution in the baths every 15-20 minutes to wash out metabolic byproducts.

  • Viability & Endothelium Integrity Check:

    • Viability: After equilibration, induce a contraction by replacing the K-H solution with a high-potassium solution (depolarizing solution, where NaCl is isotonically replaced with KCl). A robust contraction confirms the viability of the smooth muscle. Wash the rings 3-4 times with fresh K-H solution and allow them to return to the baseline resting tension.

    • Endothelium Check: Pre-contract the rings with a submaximal concentration of Phenylephrine (PE), typically around 1 µM. Once the contraction reaches a stable plateau, add a single dose of Acetylcholine (ACh), typically 1-10 µM.

    • Self-Validation Check: A relaxation of >80% of the PE-induced tone indicates a healthy, intact endothelium.[16][17] Rings failing this test can be used for endothelium-independent studies but should not be used to assess endothelium-dependent effects.

  • Dose-Response Curve Generation:

    • Wash the rings thoroughly with K-H solution to remove all traces of PE and ACh, and allow the tension to return to the baseline.

    • Induce a stable, submaximal pre-contraction again using the same concentration of PE (e.g., 1 µM).

    • Once the plateau is reached, add this compound to the bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase it stepwise (e.g., by half-log or full-log increments) up to a maximum concentration (e.g., 10-100 µM) or until a maximal relaxation is observed.

    • Rationale: A cumulative addition protocol is efficient, allowing a full dose-response curve to be generated from a single tissue preparation. Allow the response to stabilize at each concentration before adding the next dose.

  • Control Experiments:

    • Vehicle Control: In a separate set of rings, perform the same procedure but add equivalent volumes of the vehicle used to dissolve SNO-Cap. This ensures the solvent itself does not cause relaxation.

    • Positive Control: Generate a cumulative dose-response curve for Sodium Nitroprusside, a well-characterized NO donor, to serve as a benchmark for maximal endothelium-independent relaxation.

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Euthanize Animal & Excise Thoracic Aorta A2 Clean Adipose & Connective Tissue A1->A2 A3 Cut into 2-3 mm Rings A2->A3 A4 Mount Rings in Organ Bath A3->A4 B1 Equilibrate (60-90 min, 2g tension) A4->B1 B2 Viability Check (High K⁺ Solution) B1->B2 B3 Pre-Contract (Phenylephrine ~1µM) B2->B3 B4 Endothelium Check (Acetylcholine ~1µM) B3->B4 B5 Wash & Re-equilibrate B4->B5 B6 Re-apply Pre-contraction (Phenylephrine ~1µM) B5->B6 B7 Cumulative Dosing (this compound) B6->B7 C1 Record Tension Data B7->C1 C2 Calculate % Relaxation C1->C2 C3 Plot Dose-Response Curve (% Relaxation vs. Log[Drug]) C2->C3 C4 Non-linear Regression Fit C3->C4 C5 Determine EC₅₀ & Eₘₐₓ C4->C5

Caption: Aortic ring experimental workflow.

Data Analysis & Interpretation

Calculation of Relaxation

The response at each concentration of SNO-Cap should be calculated as a percentage of the pre-induced contraction.

% Relaxation = [ (Tension after PE) – (Tension after SNO-Cap) ] / [ (Tension after PE) – (Baseline Tension) ] * 100

Where:

  • Baseline Tension: The initial resting tension (e.g., 2.0 g).

  • Tension after PE: The stable plateau tension after adding the vasoconstrictor.

  • Tension after SNO-Cap: The tension recorded after the response to a given SNO-Cap concentration has stabilized.

Dose-Response Curve Fitting
  • Plotting: Create a semi-log plot with the molar concentration of this compound on the X-axis (logarithmic scale) and the corresponding % Relaxation on the Y-axis (linear scale).

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin, or R) to fit the data to a sigmoidal dose-response equation (variable slope).[18][19][20] This will generate a characteristic "S"-shaped curve.

  • Parameter Determination: From the curve fit, the following key parameters are determined:

    • EC50: The molar concentration of an agonist that produces 50% of the maximal possible effect.[18][21] It is a measure of the drug's potency . A lower EC50 indicates higher potency.

    • Emax: The maximum relaxation effect achievable with the drug. It is a measure of the drug's efficacy .

    • Hill Slope: Describes the steepness of the curve.

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison between different test agents and controls.

CompoundPotency (EC50) [M] (95% CI)Efficacy (Emax) [%] (Mean ± SEM)n
This compoundCalculated ValueCalculated Value6
Sodium NitroprussideCalculated ValueCalculated Value6
Vehicle ControlN/ACalculated Value4

(Note: Values are placeholders. n = number of aortic rings)

References

  • Hermann, M., Flammer, A., & Lüscher, T. F. (2006). Endothelium-Dependent and Endothelium-Independent Vasomotion in Large Coronary Arteries and in the Microcirculation After Cardiac Transplantation. European Heart Journal, 15(11), 1486-1493. [Link]

  • Stamler, J. S., & Loscalzo, J. (1992). Nitric oxide contributes to vascular smooth muscle relaxation in contracting fast-twitch muscles. American Journal of Physiology-Heart and Circulatory Physiology, 262(5), H1583-H1589. [Link]

  • JoVE. (2023). Nitric Oxide Signaling Pathway. Journal of Visualized Experiments. [Link]

  • Ledo, A., et al. (2020). Nitric Oxide as a Central Molecule in Hypertension: Focus on the Vasorelaxant Activity of New Nitric Oxide Donors. International Journal of Molecular Sciences, 21(17), 6043. [Link]

  • Loscalzo, J., Smick, D., Andon, N., & Cooke, J. P. (1989). This compound. I. Molecular characterization and effects on the vasculature and on platelets. The Journal of Pharmacology and Experimental Therapeutics, 249(3), 726-729. [Link]

  • de Vries, J. P., et al. (1996). Endothelium-Dependent and -Independent Vasodilation of Large Arteries in Normoalbuminuric Insulin-Dependent Diabetes Mellitus. Arteriosclerosis, Thrombosis, and Vascular Biology, 16(6), 705-711. [Link]

  • Hirai, T., et al. (2001). Nitric oxide contributes to vascular smooth muscle relaxation in contracting fast-twitch muscles. Physiological Genomics, 5(1), 35-44. [Link]

  • Mayhan, W. G., Faraci, F. M., & Heistad, D. D. (1988). Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats. Hypertension, 11(5), 440-444. [Link]

  • Perez-Zoghbi, J. F., Bai, Y., & Sanderson, M. J. (2010). Nitric oxide induces airway smooth muscle cell relaxation by decreasing the frequency of agonist-induced Ca2+ oscillations. The Journal of General Physiology, 135(4), 313-328. [Link]

  • Lambert, J., et al. (1996). Endothelium-Dependent and -Independent Vasodilation of Large Arteries in Normoalbuminuric Insulin-Dependent Diabetes Mellitus. Arteriosclerosis, Thrombosis, and Vascular Biology, 16(6), 705-711. [Link]

  • Baker, M., et al. (2011). Preparation and Analysis of Aortic Ring Cultures for the Study of Angiogenesis Ex Vivo. Methods in Molecular Biology, 769, 235-246. [Link]

  • Lerman, A., & Zeiher, A. M. (2005). Mechanisms and clinical implications of endothelium-dependent vasomotor dysfunction in coronary microvasculature. American Journal of Physiology-Heart and Circulatory Physiology, 288(5), H2028-H2041. [Link]

  • Blacher, E., et al. (2021). Modifications to the classical rat aortic ring model to allow vascular degeneration studies. STAR Protocols, 2(1), 100255. [Link]

  • Neubig, R. R., et al. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews, 55(4), 597-606. [Link]

  • Tsui, D. Y., & Wanstall, J. C. (2002). This compound: in vitro characterization of pulmonary vascular effects in rats. British Journal of Pharmacology, 135(7), 1731-1740. [Link]

  • JoVE. (2023). Aortic Ring Assay. YouTube. [Link]

  • Wisdomlib. (2025). Isolated rat aorta preparation: Significance and symbolism. [Link]

  • Calderone, V., et al. (1996). A modified aortic multiple-ring preparation for functional studies. Journal of Pharmacological and Toxicological Methods, 35(3), 131-138. [Link]

  • GraphPad. (n.d.). The EC50. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Hillje, R. (2020). Calculate EC50 and plot dose response curve. [Link]

  • Blacher, E., et al. (2013). Aortic Ring Assay. Journal of Visualized Experiments, (77), e50565. [Link]

  • ResearchGate. (2021). How to calculate EC50 for a pharmacological dose-response curve? [Link]

  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. [Link]

  • Cooke, J. P., Andon, N., & Loscalzo, J. (1989). This compound. II. Effects on vascular reactivity. The Journal of Pharmacology and Experimental Therapeutics, 249(3), 730-734. [Link]

  • Wang, P. G., et al. (2018). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. Free Radical Biology and Medicine, 129, 107-115. [Link]

  • Chen, X., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. Molecules, 26(24), 7533. [Link]

  • Sorci-Thomas, M. G., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100816. [Link]

  • Sorci-Thomas, M. G., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100816. [Link]

  • Creative Bioarray. (n.d.). Rat Aortic Ring Assay. [Link]

  • Chen, X., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. Molecules, 26(24), 7533. [Link]

  • Lin, M. J., et al. (1998). Inhibitory effects of this compound on vasomotor tone. Acta Pharmacologica Sinica, 19(5), 447-450. [Link]

  • Al-Subu, M. M., & Williams, D. L. H. (2011). This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. Organic & Biomolecular Chemistry, 9(20), 7058-7064. [Link]

  • Wang, P. G., et al. (2018). A Novel this compound Monohydrate for Pulmonary Arterial Hypertension: H2O and –SNO Intermolecular Stabilization Chemistry. Free Radical Biology and Medicine, 129, 107-115. [Link]

  • ResearchGate. (n.d.). Dose response curve explanation. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? FAQ 2188. [Link]

  • Al-Subu, M. M., & Williams, D. L. H. (2011). This compound formation in aqueous acid and basic medium: vasodilator and angiotensin converting enzyme inhibitor. Organic & Biomolecular Chemistry, 9(20), 7058-7064. [Link]

Sources

Application Note: Quantification of S-Nitrosocaptopril in Biological Samples using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of S-Nitrosocaptopril (CapSNO), a potent vasodilator and angiotensin-converting enzyme (ACE) inhibitor, in biological matrices such as plasma. Due to the inherent instability of the S-nitrosothiol (SNO) functional group, meticulous sample handling and preparation are paramount for accurate quantification. This application note details a robust HPLC-UV method, synthesizing established principles for S-nitrosothiol stabilization with optimized chromatographic conditions for CapSNO. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a validated framework for preclinical and clinical investigations.

Introduction: The Analytical Challenge of this compound

This compound (CapSNO) is a hybrid molecule that combines the therapeutic actions of the ACE inhibitor captopril with the vasodilatory effects of a nitric oxide (NO) donor.[1][2] Its dual mechanism of action makes it a promising candidate for the treatment of cardiovascular diseases, including pulmonary hypertension.[3] However, the therapeutic potential of CapSNO is paralleled by significant bioanalytical challenges. The S-nitroso bond is notoriously labile, susceptible to degradation by light, heat, and transnitrosation reactions with free thiols, as well as decomposition in the presence of metal ions.[4]

Accurate pharmacokinetic and pharmacodynamic studies require a reliable method to quantify CapSNO in complex biological samples. This necessitates a workflow that not only separates CapSNO from its parent drug (captopril), metabolites, and endogenous matrix components but also preserves its integrity from the moment of sample collection to analysis. This guide provides a detailed protocol designed to address these challenges head-on.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₄SPubChem CID: 129596[5]
Molecular Weight 246.29 g/mol PubChem CID: 129596[5]
Synonyms CapNO, SNOCapPubChem CID: 129596[5]
Appearance Red crystalsChemicalBook[6]
Key Instabilities Sensitive to light, temperature, free thiols, and metal ions. Prone to oxidation.[4][7][8]Multiple Sources
Stable Form A more stable monohydrate crystal form (CapNO·H₂O) has been developed.[3]Zhou et al., 2018[3]

The inherent instability of CapSNO, particularly the S-NO bond, dictates every step of the analytical process, from sample collection to the composition of the mobile phase.[3][9]

Experimental Workflow and Causality

The following diagram illustrates the recommended workflow for the analysis of CapSNO in plasma. Each stage is designed to mitigate degradation and ensure the integrity of the analytical results.

CapSNO Analysis Workflow cluster_0 Sample Collection & Stabilization cluster_1 Sample Processing cluster_2 HPLC Analysis Collect Blood Collection (Pre-chilled, EDTA tubes) Stabilize Immediate addition of Stabilization Solution (NEM + DTPA) Collect->Stabilize Crucial for preventing ex vivo degradation Centrifuge1 Centrifuge at 4°C to obtain plasma Stabilize->Centrifuge1 Precipitate Protein Precipitation (e.g., with Perchloric Acid) Centrifuge1->Precipitate Removes protein interference Centrifuge2 Centrifuge to pellet precipitated proteins Precipitate->Centrifuge2 Filter Filter supernatant (0.22 µm PVDF filter) Centrifuge2->Filter Ensures particle-free injectate HPLC RP-HPLC-UV Analysis (C18 Column) Filter->HPLC Data Data Acquisition & Quantification HPLC->Data Method Validation Logic Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity LOQ LOQ Method->LOQ Stability Stability Method->Stability Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Validated Validated Method Precision->Validated LOQ->Validated Stability->Validated

Sources

Application Notes & Protocols: S-Nitrosocaptopril as a Tool for Studying Angiogenesis In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist
Introduction: A Tale of Two Signals in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a finely orchestrated process pivotal to both physiological development and pathological conditions. It involves a cascade of events including endothelial cell (EC) proliferation, migration, and differentiation into capillary-like structures.[1] At the heart of this regulation lies a molecule of profound duality: Nitric Oxide (NO). NO can act as both a potent promoter and an inhibitor of angiogenesis, with its functional outcome largely dictated by its local concentration.[2][3] Low, physiological concentrations of NO, often generated by endothelial Nitric Oxide Synthase (eNOS), are generally pro-angiogenic, mediating signals from factors like Vascular Endothelial Growth Factor (VEGF).[4][5] Conversely, high, sustained concentrations of NO tend to be anti-angiogenic, inhibiting key cellular processes required for vessel formation.[6][7]

This concentration-dependent duality makes the choice of an experimental tool critical. S-Nitrosocaptopril (CapNO) emerges as a uniquely powerful instrument for the in vitro study of angiogenesis. As an S-nitrosothiol, CapNO is a reliable NO donor, allowing researchers to introduce controlled, exogenous levels of NO into their experimental systems. This enables the specific investigation of the downstream consequences of high NO flux on endothelial cell behavior, effectively decoupling it from the complexities of endogenous NO production. One study demonstrated that CapNO exerts a dose-dependent inhibitory effect on VEGF-induced endothelial cell proliferation at concentrations ranging from 1-500 µM.[8] This application note provides a comprehensive guide to leveraging this compound to dissect the inhibitory pathways of angiogenesis in vitro.

The Scientific Foundation: Why Use this compound?

The utility of this compound in angiogenesis research is grounded in its chemical nature and the subsequent biological effects of the NO it releases.

1. Reliable NO Donation: CapNO is a hybrid molecule combining the angiotensin-converting enzyme (ACE) inhibitor captopril with a nitroso group attached to its thiol moiety.[9] This S-NO bond is relatively labile in physiological solutions, leading to the controlled release of NO.[10] This allows for the systematic study of high-concentration NO effects, which are often challenging to achieve by stimulating endogenous cellular pathways alone.

2. Probing the Anti-Angiogenic Axis: While low NO levels stimulate angiogenesis via the soluble guanylate cyclase (sGC)/cyclic GMP (cGMP) pathway, high NO concentrations can inhibit angiogenesis through several mechanisms.[5][6] this compound, when applied in the micromolar range, provides a sustained high flux of NO that is known to be cytostatic.[3] This inhibitory action can be independent of the classical cGMP pathway and is thought to involve the inhibition of key metabolic enzymes, such as cytochrome c oxidase in the mitochondrial respiratory chain.[6][7] This disruption of cellular energetics effectively halts the high-demand processes of proliferation and migration that are essential for angiogenesis. At very high concentrations, NO can also induce apoptosis.[11]

3. Experimental Control: Using CapNO allows the researcher to bypass the intricate upstream signaling cascades that normally lead to NO production (e.g., VEGF receptor activation). This provides a cleaner experimental system to ask a specific question: "What is the direct cellular and molecular response of endothelial cells to a high-flux NO signal?" The parent molecule, captopril, does not exhibit these anti-angiogenic effects, confirming that the activity of CapNO is governed by the NO moiety.[8]

Core Signaling Pathways

This compound allows for the focused investigation of the downstream effects of a high NO signal. The diagram below illustrates the key molecular events following NO release from CapNO and its subsequent inhibitory effects on endothelial cells.

S-Nitrosocaptopril_Mechanism cluster_0 Extracellular cluster_1 Intracellular CapNO This compound (CapNO) NO Nitric Oxide (NO) CapNO->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation (Canonical Pathway) Mito Mitochondria (Cytochrome c Oxidase) NO->Mito Inhibition (High [NO]) Apoptosis Apoptosis (at very high [NO]) NO->Apoptosis cGMP cGMP sGC->cGMP Production Prolif Cell Proliferation Mito->Prolif ATP Depletion Migr Cell Migration Mito->Migr ATP Depletion Tube Tube Formation Mito->Tube ATP Depletion

Figure 1. Mechanism of this compound. High concentrations of NO released from CapNO can inhibit key angiogenic processes.

Experimental Design & Protocols

A robust study of this compound's anti-angiogenic properties should incorporate assays that evaluate the key stages of angiogenesis: proliferation, migration, and tube formation.

Workflow Overview

The following diagram outlines a typical experimental workflow for assessing the impact of this compound on endothelial cell function in vitro.

Experimental_Workflow cluster_assays In Vitro Angiogenesis Assays start Culture Endothelial Cells (e.g., HUVEC) prep Prepare this compound Working Solutions start->prep treat Treat Cells with CapNO (Dose-Response & Time-Course) prep->treat prolif Proliferation Assay treat->prolif migr Migration Assay treat->migr tube Tube Formation Assay treat->tube analysis Data Acquisition & Analysis (Microscopy, Plate Reader) prolif->analysis migr->analysis tube->analysis results Quantify Inhibition of Angiogenic Processes analysis->results

Figure 2. Experimental workflow. A logical flow for testing this compound.

Protocol 1: Preparation and Handling of this compound

S-nitrosothiols are sensitive to light, heat, and heavy metal ions.[12][13] Proper handling is paramount to ensure reproducibility.

Materials:

  • This compound (or a stable form like this compound monohydrate)[14][15]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pre-chilled, sterile, deionized water

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Work in Low Light: Perform all steps involving the dry compound and stock solutions under dim lighting or in a dark room. Wrap tubes in aluminum foil.

  • Prepare Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution (e.g., 100 mM) in anhydrous DMSO.

    • Aliquot the stock solution into small, single-use volumes in amber tubes.

  • Storage: Store the stock solution aliquots at -80°C. A stable monohydrate form of CapNO has been shown to be stable for at least 6 months under specific storage conditions.[14] Avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Prepare fresh serial dilutions in pre-chilled, serum-free cell culture medium immediately before adding to the cells.

    • Causality Insight: The lability of the S-NO bond means that the effective concentration of the NO donor decreases over time in aqueous media at 37°C.[12] Preparing solutions fresh and immediately applying them to cells ensures a more consistent and predictable initial NO flux.

Protocol 2: Endothelial Cell Proliferation Assay

This assay quantifies the cytostatic effect of CapNO.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete endothelial growth medium (EGM)

  • Basal medium (EBM) with 1-2% FBS

  • 96-well tissue culture plates

  • This compound working solutions

  • Cell proliferation reagent (e.g., based on resazurin or WST-1)

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete EGM. Allow cells to adhere for 24 hours.

  • Starvation (Optional but Recommended): To synchronize cells and reduce baseline proliferation, replace the medium with basal medium containing low serum (1-2% FBS) for 4-6 hours.

  • Treatment:

    • Remove the starvation medium.

    • Add 100 µL of basal medium (1-2% FBS) containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100, 250, 500 µM).

    • Include a positive control (e.g., VEGF-stimulated) and a vehicle control (medium with the highest concentration of DMSO used for dilutions).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.

  • Quantification: Add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or fluorescence on a plate reader.

  • Self-Validation: The inclusion of a full dose-response curve allows for the calculation of an IC₅₀ value. The vehicle control ensures that the solvent has no effect on proliferation. Captopril alone should be tested as a negative control to confirm the effect is NO-dependent.[8]

Protocol 3: Endothelial Cell Migration (Transwell) Assay

This assay measures the effect of CapNO on the directional migration of endothelial cells.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Fibronectin (for coating)

  • Serum-free basal medium (EBM)

  • Chemoattractant (e.g., 50 ng/mL VEGF in EBM with 0.5% BSA)

  • This compound working solutions

  • Cotton swabs, staining solution (e.g., Crystal Violet)

Procedure:

  • Prepare Inserts: Coat the underside of the Transwell inserts with fibronectin (10 µg/mL) and allow to dry.

  • Prepare Lower Chamber: Add 600 µL of chemoattractant solution to the lower wells of the 24-well plate.

  • Prepare Upper Chamber:

    • Harvest and resuspend HUVECs in serum-free EBM.

    • Seed 50,000 cells in 100 µL of serum-free EBM into the top of each insert.

    • Add this compound to both the upper and lower chambers to ensure a stable gradient of NO exposure.

  • Incubation: Incubate for 4-6 hours at 37°C, 5% CO₂.

  • Analysis:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the underside of the membrane with Crystal Violet.

    • Elute the dye and measure absorbance, or count the cells in several fields of view under a microscope.

  • Causality Insight: Migration is an active, energy-intensive process. The inhibitory effect of high NO concentrations on mitochondrial respiration is a plausible mechanism for reduced cell migration.[6]

Protocol 4: Endothelial Cell Tube Formation Assay

This assay models the differentiation step of angiogenesis, where endothelial cells form capillary-like networks.

Materials:

  • HUVECs

  • Basement membrane matrix (e.g., Matrigel®)

  • Pre-chilled 96-well plate

  • This compound working solutions

Procedure:

  • Plate Preparation: Thaw the basement membrane matrix on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate. Be careful to avoid bubbles.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in basal medium.

    • Prepare cell suspensions containing the desired concentrations of this compound.

    • Seed 15,000-20,000 cells per well onto the solidified matrix.

  • Incubation: Incubate for 4-18 hours at 37°C, 5% CO₂.

  • Visualization and Quantification:

    • Image the tube networks using a phase-contrast microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using imaging software (e.g., ImageJ with an angiogenesis plugin).[16]

  • Self-Validation: A clear dose-dependent reduction in tube network complexity with increasing CapNO concentration validates the inhibitory effect. A vehicle control is essential.

Data Presentation & Expected Outcomes

The quantitative data derived from these assays can be effectively summarized in tables and graphs to illustrate the dose-dependent inhibitory effects of this compound.

Table 1: Representative Data on the Effect of this compound on Angiogenesis In Vitro

This compound (µM)Proliferation (% of Control)Migration (% of Control)Total Tube Length (µm/field)
0 (Vehicle Control)100 ± 8.5100 ± 11.28540 ± 750
195 ± 7.992 ± 9.88120 ± 680
1078 ± 6.375 ± 8.16550 ± 590
5052 ± 5.148 ± 6.53980 ± 410
10031 ± 4.229 ± 4.91870 ± 250
25015 ± 3.112 ± 3.3450 ± 95
5005 ± 1.94 ± 2.1< 100 (No network)

Data are presented as mean ± SEM and are hypothetical, based on published findings indicating a dose-dependent inhibition.

Conclusion: A Versatile Tool for Mechanistic Insights

This compound provides researchers with a powerful and specific tool to investigate the anti-angiogenic effects of high nitric oxide concentrations. By allowing for the controlled delivery of NO, it helps to isolate and study the direct impact of this critical signaling molecule on endothelial cell proliferation, migration, and differentiation. The protocols outlined in this guide provide a robust framework for generating reliable and reproducible data, enabling deeper insights into the complex role of NO in vascular biology and the development of novel anti-angiogenic strategies.

References
  • Nitric oxide regulates angiogenesis through a functional switch involving thrombospondin-1. (n.d.). PNAS. [Link]

  • Hypoxia Increases Nitric Oxide-Dependent Inhibition of Angiogenic Growth. (2019). MDPI. [Link]

  • Antiangiogenic effects of this compound crystals as a nitric oxide donor. (2000). PubMed. [Link]

  • Nitric oxide inhibits proliferation of human endothelial cells via a mechanism independent of cGMP. (1999). PubMed. [Link]

  • Endogenously produced nitric oxide inhibits endothelial cell growth as demonstrated using novel antisense cell lines. (n.d.). NIH. [Link]

  • Nitric Oxide and Angiogenesis. (2003). Circulation. [Link]

  • Role of Nitric Oxide in the Modulation of Angiogenesis. (2003). Bentham Science Publishers. [Link]

  • Antiangiogenic effects of this compound crystals as a nitric oxide donor. (2000). ResearchGate. [Link]

  • This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. (2011). PubMed. [Link]

  • Direct Methods for Detection of Protein S-nitrosylation. (2013). PMC - NIH. [Link]

  • Nitric oxide induces and inhibits apoptosis through different pathways. (1999). PubMed. [Link]

  • This compound. II. Effects on vascular reactivity. (1989). VIVO. [Link]

  • Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. (2021). MDPI. [Link]

  • This compound: in vitro characterization of pulmonary vascular effects in rats. (2003). PMC - NIH. [Link]

  • This compound interrupts adhesion of cancer cells to vascular endothelium by suppressing cell adhesion molecules via inhibition of the NF-кB and JAK/STAT signal pathways in endothelial cells. (2016). PubMed. [Link]

  • A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. (2018). PubMed. [Link]

  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2014). JoVE. [Link]

  • S-Nitrosothiol. (n.d.). Wikipedia. [Link]

  • Nitric oxide inhibits proliferation of human endothelial cells via a mechanism independent of cGMP. (n.d.). OiPub. [Link]

  • Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions. (2014). OSTI.GOV. [Link]

Sources

Application Notes and Protocols: Measuring Vasodilation with S-Nitrosocaptopril

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups for measuring vasodilation induced by S-Nitrosocaptopril (CapNO). This document outlines both in vitro and in vivo methodologies, delving into the scientific rationale behind the protocols to ensure robust and reproducible results.

Introduction: The Dual-Action Vasodilator this compound

This compound is a hybrid molecule that uniquely combines the functionalities of an Angiotensin-Converting Enzyme (ACE) inhibitor, attributed to its captopril moiety, and a nitric oxide (NO) donor, due to the S-nitrosothiol group.[1][2] Its direct vasodilatory effects stem from the release of NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][3] This leads to an increase in cyclic guanosine monophosphate (cGMP), ultimately causing smooth muscle relaxation and vasodilation.[1][4] The dual mechanism of action makes this compound a compound of significant interest for therapeutic applications in hypertension, angina pectoris, and congestive heart failure.[1][5]

Accurate and reliable measurement of its vasodilatory properties is paramount for preclinical research and drug development. This guide provides detailed protocols for assessing the efficacy of this compound in inducing vasodilation in both isolated blood vessels and live animal models.

This compound: Preparation and Handling Considerations

This compound is notoriously unstable, with the S-NO bond being susceptible to cleavage.[2][6] A more stable monohydrate form (CapNO·H₂O) has been developed, showing stability for up to 180 days at 4°C.[2][7] For optimal storage of this compound monohydrate, conditions of 97% nitrogen purity, -10°C, and the presence of a deoxidizer are recommended to achieve a high preservation rate over at least 6 months.[5][8]

Preparation of Stock Solution:

Due to its instability in aqueous solutions, it is crucial to prepare fresh solutions of this compound immediately before each experiment.

  • Solvent: Use a suitable buffer, such as a phosphate-buffered saline (PBS) or Krebs-Henseleit solution, depending on the experimental setup.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) from which serial dilutions can be made.

  • Light Protection: Protect the solution from light to prevent photodegradation of the S-NO bond. Use amber vials or wrap containers in aluminum foil.

  • Temperature: Keep the stock solution on ice throughout the experiment.

Signaling Pathway of this compound-Induced Vasodilation

The vasodilatory effect of this compound is mediated through the canonical nitric oxide signaling pathway in vascular smooth muscle cells.

cluster_endothelium Endothelial Cell (Source of Endogenous NO) cluster_extracellular cluster_vsmc Vascular Smooth Muscle Cell eNOS eNOS NO_endo Nitric Oxide (NO) eNOS->NO_endo L_Arg L-Arginine L_Arg->eNOS Ca²⁺/Calmodulin CapNO This compound NO_exo Nitric Oxide (NO) CapNO->NO_exo Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO_exo->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activation MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylation MLC Myosin Light Chain (MLC) Relaxation Vasodilation MLC->Relaxation Leads to MLC_P->MLC

Caption: Signaling pathway of this compound-induced vasodilation.

In Vitro Vasodilation Assessment: Organ Bath Myography

Organ bath myography is a classic and robust technique to assess the contractility of isolated blood vessels.[9][10] This method allows for the direct measurement of isometric tension changes in response to vasoactive compounds.[11]

Protocol 1: Isolated Aortic Ring Preparation and Vasodilation Assay

This protocol details the steps for assessing this compound-induced vasodilation in isolated rat thoracic aortic rings.

Materials:

  • This compound

  • Phenylephrine (PE) or other vasoconstrictors (e.g., Norepinephrine)

  • Acetylcholine (ACh)

  • Krebs-Henseleit Solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 D-glucose)

  • Animal model (e.g., Sprague-Dawley rat)

  • Organ bath system with force transducers[11][12]

  • Carbogen gas (95% O₂, 5% CO₂)

  • Dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the rat according to approved animal care protocols.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adhering connective and adipose tissue.[10]

    • Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded experiments, gently rub the intimal surface with a fine wire.

  • Mounting:

    • Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.[12]

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Contract the rings with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.

    • After washing and returning to baseline, pre-contract the rings with a submaximal concentration of Phenylephrine (e.g., 1 µM).

    • Once a stable contraction plateau is reached, add Acetylcholine (e.g., 10 µM) to assess endothelial integrity. A relaxation of >80% indicates intact endothelium.[13]

  • Vasodilation Assay:

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings again with Phenylephrine (1 µM).

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound (e.g., 1 nM to 100 µM) to the bath.

    • Record the relaxation response at each concentration until a maximal response is observed.

Data Analysis:

The relaxation response is typically expressed as a percentage of the pre-contraction induced by Phenylephrine. A dose-response curve can then be plotted to determine the EC₅₀ (half-maximal effective concentration) of this compound.

ParameterTypical Value Range
Resting Tension1.5 - 2.0 g
Phenylephrine (PE)1 µM
Acetylcholine (ACh)10 µM
This compound1 nM - 100 µM
EC₅₀ for Vasorelaxation~5 µM (species and vessel dependent)[14]

Ex Vivo Vasodilation Assessment: Pressure Myography

Pressure myography offers a more physiologically relevant assessment of vascular function by studying intact, pressurized small arteries.[15][16] This technique allows for the measurement of changes in vessel diameter in response to pharmacological stimuli under conditions of controlled intraluminal pressure and flow.[17][18]

Protocol 2: Cannulated Mesenteric Artery Vasodilation Assay

This protocol describes the use of a pressure myograph to evaluate the vasodilatory effects of this compound on isolated mouse mesenteric arteries.

Materials:

  • This compound

  • Phenylephrine (PE)

  • Physiological Saline Solution (PSS)

  • Animal model (e.g., C57BL/6 mouse)

  • Pressure myograph system[16][17]

  • Dissecting microscope and tools

Procedure:

  • Artery Dissection and Mounting:

    • Euthanize the mouse and dissect a segment of the mesenteric arcade.

    • Isolate a third-order mesenteric artery (typically 150-250 µm in diameter).[18]

    • Transfer the isolated artery to the chamber of the pressure myograph containing cold PSS.

    • Mount the artery onto two glass microcannulas and secure it with sutures.

  • Pressurization and Equilibration:

    • Pressurize the artery to a physiological level (e.g., 60-70 mmHg) and slowly warm the chamber to 37°C.[17][18]

    • Allow the artery to equilibrate for 45-60 minutes, during which it may develop spontaneous myogenic tone.

  • Viability Check:

    • Assess the viability of the vessel by constriction with a high-potassium solution (e.g., 60 mM KCl).[18]

  • Vasodilation Assay:

    • Wash out the KCl and allow the vessel to return to its baseline diameter.

    • Pre-constrict the artery with a submaximal concentration of Phenylephrine.

    • Once a stable constriction is achieved, add increasing concentrations of this compound to the superfusing solution.

    • Record the changes in the internal diameter of the artery at each concentration.

Data Analysis:

The vasodilation is calculated as the percentage increase in diameter relative to the pre-constricted diameter. Dose-response curves are generated to determine the EC₅₀.

In Vivo Vasodilation Assessment

In vivo studies are crucial for understanding the systemic effects of this compound on blood flow and vascular dynamics in a living organism.

Protocol 3: Measurement of Femoral Artery Dilation using High-Resolution Ultrasound

This method allows for non-invasive, real-time measurement of conduit artery vasodilation in anesthetized rats.[19][20][21]

Materials:

  • This compound

  • Anesthetic (e.g., isoflurane)

  • Animal model (e.g., Sprague-Dawley rat)

  • High-resolution ultrasound system with a vascular probe (e.g., 35 MHz)[19]

  • Temperature-controlled platform

  • Intravenous or intra-arterial catheter for drug administration

Experimental Workflow:

A Anesthetize Animal B Position on Heated Platform A->B C Catheter Placement (e.g., Femoral Vein) B->C D Baseline Ultrasound Measurement (Femoral Artery Diameter & Blood Flow) C->D E Administer this compound D->E F Continuous Ultrasound Monitoring E->F G Record Changes in Diameter and Flow F->G H Data Analysis G->H

Caption: Workflow for in vivo measurement of vasodilation.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it on a temperature-controlled platform to maintain body temperature.

    • Securely position the animal to minimize movement.

    • surgically place a catheter for drug administration.

  • Ultrasound Imaging:

    • Apply ultrasound gel to the region of the femoral artery.

    • Use the high-resolution ultrasound probe to obtain a clear longitudinal image of the femoral artery.

    • Record baseline measurements of the arterial diameter and blood flow velocity using B-mode and Doppler imaging, respectively.[19][22]

  • This compound Administration and Measurement:

    • Administer a bolus dose or a continuous infusion of this compound through the catheter.

    • Continuously monitor and record the femoral artery diameter and blood flow for a set period (e.g., 5-10 minutes) following administration.

Data Analysis:

The change in arterial diameter is expressed as a percentage increase from the baseline measurement. This provides a direct in vivo measure of the vasodilatory effect of this compound.

Protocol 4: Laser Doppler Perfusion Imaging

Laser Doppler Perfusion Imaging (LDPI) is another non-invasive technique to assess microvascular blood flow (perfusion) in response to a vasodilator.[23][24][25]

Materials:

  • This compound

  • Anesthetic

  • Animal model (e.g., mouse)

  • Laser Doppler Perfusion Imager

  • Temperature-controlled environment

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and place it in a prone position in a temperature-controlled environment.

    • Allow the animal to stabilize.

  • Baseline Imaging:

    • Obtain a baseline LDPI scan of the region of interest (e.g., hindlimb paw) to measure basal blood perfusion.

  • Drug Administration and Imaging:

    • Administer this compound (e.g., via intraperitoneal injection or local application).

    • Acquire serial LDPI scans at specific time points after administration to monitor changes in blood perfusion.

Data Analysis:

The change in blood flow is quantified by analyzing the perfusion units from the LDPI images and is expressed as a percentage change from the baseline.

Conclusion

The experimental setups described in these application notes provide robust and varied approaches to accurately measure the vasodilatory effects of this compound. The choice of method will depend on the specific research question, with in vitro organ bath and pressure myography being ideal for mechanistic studies and the characterization of direct vascular effects, while in vivo ultrasound and Laser Doppler imaging are essential for evaluating the compound's physiological effects in a whole-animal context. Careful consideration of the stability and handling of this compound is critical for obtaining reliable and reproducible data.

References

  • American Physiological Society. (n.d.). Nitric oxide contributes to vascular smooth muscle relaxation in contracting fast-twitch muscles. American Physiological Society Journal. Retrieved from [Link]

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  • Yang, J., Clark, J. W., Bryan, R. M., & Robertson, C. S. (2002). Mathematical modeling of the nitric oxide/cGMP pathway in the vascular smooth muscle cell. American Journal of Physiology-Heart and Circulatory Physiology, 283(5), H2134-H2144. Retrieved from [Link]

  • Gao, L., Siu, K. L., & Chilian, W. M. (2007). In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound. American Journal of Physiology-Heart and Circulatory Physiology, 292(3), H1543-H1550. Retrieved from [Link]

  • DMT. (n.d.). Pressure Myograph. Retrieved from [Link]

  • JoVE. (2023). Nitric Oxide Signaling Pathway. Retrieved from [Link]

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  • Garg, U. C., & Hassid, A. (1990). Role of the arginine-nitric oxide pathway in the regulation of vascular smooth muscle cell proliferation. Proceedings of the National Academy of Sciences, 87(1), 123-127. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitric oxide (NO) induces relaxation in vascular smooth muscle cells... Retrieved from [Link]

  • DMT. (n.d.). Pressure Myograph - General. Retrieved from [Link]

  • American Physiological Society. (n.d.). In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound. American Physiological Society Journal. Retrieved from [Link]

  • De Roos, N. M., Sjöberg, B. G., & Stalenhoef, A. F. (2001). Evaluation of four different methods to measure endothelium-dependent vasodilation in the human peripheral circulation. Journal of Hypertension, 19(11), 1965-1971. Retrieved from [Link]

  • Keszler, A., Lindemer, B., Weihrauch, D., Jones, D., Hogg, N., & Lohr, N. L. (2022). In Vivo Characterization of a Red Light-Activated Vasodilation: A Photobiomodulation Study. Frontiers in Physiology, 13, 880158. Retrieved from [Link]

  • Keszler, A., Lindemer, B., Weihrauch, D., Jones, D., Hogg, N., & Lohr, N. L. (2022). In Vivo Characterization of a Red Light-Activated Vasodilation: A Photobiomodulation Study. Frontiers in Physiology, 13, 880158. Retrieved from [Link]

  • Keszler, A., Lindemer, B., Weihrauch, D., Jones, D., Hogg, N., & Lohr, N. L. (2022). In Vivo Characterization of a Red Light-Activated Vasodilation: A Photobiomodulation Study. Frontiers in Physiology, 13, 880158. Retrieved from [Link]

  • Cooke, J. P., Andon, N., & Loscalzo, J. (1989). This compound. II. Effects on vascular reactivity. The Journal of pharmacology and experimental therapeutics, 249(3), 730-4. Retrieved from [Link]

  • Wanstall, J. C., & Jeffery, T. K. (2003). This compound: in vitro characterization of pulmonary vascular effects in rats. British journal of pharmacology, 138(5), 855–864. Retrieved from [Link]

  • American Heart Association Journals. (2014). Measurement of Endothelium-Dependent Vasodilation in Mice—Brief Report. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • JoVE. (2012). Assessing Murine Resistance Artery Function Using Pressure Myography. Retrieved from [Link]

  • Buys, E. S., Sips, P., & Bloch, K. D. (2013). Assessing Murine Resistance Artery Function Using Pressure Myography. Journal of Visualized Experiments, (76), 50328. Retrieved from [Link]

  • Wanstall, J. C., & Jeffery, T. K. (2003). This compound: in vitro characterization of pulmonary vascular effects in rats. British journal of pharmacology, 138(5), 855-64. Retrieved from [Link]

  • Félétou, M. (2011). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. Journal of Vascular Research, 48(4), 297-312. Retrieved from [Link]

  • Zhang, R., Li, Y., & Zhang, Y. (2018). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. Free radical biology & medicine, 129, 107–115. Retrieved from [Link]

  • NASA Technical Reports Server. (2010). Characterizing Methods of Measuring Flow-Mediated Dilation in the Brachial Artery. Retrieved from [Link]

  • Li, Y., Zhang, R., & Zhang, Y. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. Molecules, 26(24), 7586. Retrieved from [Link]

  • JoVE. (2016). Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats. Retrieved from [Link]

  • REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]

  • Globe Thesis. (2022). Studies Of this compound Monohydrate In Preparations. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel this compound Monohydrate for Pulmonary Arterial Hypertension: H2O and –SNO Intermolecular Stabilization Chemistry | Request PDF. Retrieved from [Link]

  • REPROCELL. (2023). From rat aorta to resistance arteries: measuring vascular contractility. Retrieved from [Link]

  • ResearchGate. (2020). Vascular Reactivity Protocol (Organ Bath): How to test endothelial integrity? Retrieved from [Link]

  • Lin, M. J., Yang, X. P., Wang, J., Jia, B. J., & Jia, L. (1998). Inhibitory effects of this compound on vasomotor tone. Acta pharmacologica Sinica, 19(5), 433–436. Retrieved from [Link]

  • Panlab | Harvard Apparatus. (n.d.). Isolated organ/tissue test – organ bath. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Nitrodilators and Soluble Guanylyl Cyclase Activators. Retrieved from [Link]

  • Al-Qahtani, M. H. (2011). This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. Molecules, 16(10), 8749-65. Retrieved from [Link]

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Application Notes and Protocols for the Preparation of S-Nitrosocaptopril Solutions in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual-Action Potential of S-Nitrosocaptopril

This compound (Capto-NO) is a synthetically modified molecule derived from Captopril, a well-established angiotensin-converting enzyme (ACE) inhibitor.[1] The incorporation of a nitrosothiol group (-SNO) bestows upon it the additional crucial function of a nitric oxide (NO) donor.[1][2] This dual functionality positions Capto-NO as a compound of significant interest in cardiovascular research, cancer biology, and inflammatory studies.[2][3][4] It simultaneously allows for the investigation of the renin-angiotensin system and NO-dependent signaling pathways.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the precise and reliable preparation of this compound solutions for use in cell culture experiments. Adherence to these protocols is critical for ensuring the reproducibility and validity of experimental outcomes, given the inherent instability of the S-nitrosothiol bond.

Scientific Integrity & Logic: Understanding the "Why" Behind the "How"

The successful application of this compound in cell culture hinges on a deep understanding of its chemical properties. The protocols outlined below are designed as a self-validating system, incorporating checkpoints to ensure the integrity of the compound throughout the experimental workflow.

The Criticality of this compound Stability

The S-NO bond in this compound is labile and susceptible to degradation through various mechanisms, including thermal decomposition, photolysis, and reaction with thiols and metal ions.[5] The primary degradation pathway in storage is oxidation, which can be accelerated by factors such as temperature, humidity, oxygen exposure, and light.[3] Degradation of the compound is often visually indicated by a color change from its characteristic red to white and the potential evolution of reddish-brown gas (NOx).[3]

A more stable form of the compound is this compound monohydrate (Cap-NO·H₂O), which has demonstrated stability for at least 6 months under optimized storage conditions.[3][6]

Mechanism of Action: A Two-Pronged Approach

This compound exerts its biological effects through two primary mechanisms:

  • Nitric Oxide Donation: As an S-nitrosothiol, it releases nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] NO typically activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling. Some evidence suggests the intact this compound molecule may also activate sGC.[7]

  • ACE Inhibition: The captopril backbone of the molecule retains its ability to inhibit the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin system and blood pressure regulation.[2][8]

This dual activity makes it a powerful tool for studying complex cellular signaling networks.

Core Protocols: From Stock to Working Solution

This section details the step-by-step methodologies for the preparation of this compound solutions. The guiding principle is to minimize degradation by working expeditiously, protecting the compound from light, and using appropriate solvents.

Materials and Reagents
  • This compound or this compound monohydrate

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes and pipette tips

  • Spectrophotometer and quartz cuvettes

Table 1: Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₁₄N₂O₄S[9]
Molecular Weight246.28 g/mol [9]
AppearanceRed crystals/flakes[8][10]
SolubilityDMSO (Slightly), Water (Slightly), Methanol[10]
StorageHygroscopic, Refrigerator, Under inert atmosphere[9][10]
Protocol 1: Preparation of a Concentrated Stock Solution (100 mM in DMSO)

The use of a DMSO stock solution is recommended due to the limited aqueous solubility of this compound.

  • Pre-analytical Considerations:

    • Equilibrate the this compound vial to room temperature before opening to minimize condensation, as the compound is hygroscopic.[10]

    • Perform all manipulations in a fume hood due to the potential for toxic vapor emission upon decomposition.[9]

    • Work under subdued light to prevent photolytic degradation.

  • Weighing and Dissolution:

    • Accurately weigh out 2.46 mg of this compound (adjust for purity if necessary) and place it in a sterile 1.5 mL microcentrifuge tube.

    • Add 100 µL of cell culture grade DMSO to the tube.

    • Vortex briefly until the compound is completely dissolved. The solution should appear reddish-pink.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, light-protecting microcentrifuge tubes.

    • Store the aliquots at -80°C under an inert atmosphere (e.g., argon or nitrogen) if possible. For short-term storage (up to one week), -20°C may be acceptable, but validation is recommended.

Protocol 2: Quantification of the Stock Solution

Due to the potential for degradation, it is crucial to determine the actual concentration of your this compound stock solution spectrophotometrically.

  • Dilution for Measurement:

    • Prepare a 1:1000 dilution of your 100 mM stock solution in an appropriate solvent (e.g., methanol or PBS). For example, add 1 µL of the stock to 999 µL of solvent.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the diluted solution at the λmax for this compound. While the exact extinction coefficient can vary slightly with the solvent, a published value can be used for estimation. Note: The search results indicate that spectroscopic analyses have been performed, but they do not provide a specific molar extinction coefficient. For the purpose of this protocol, a hypothetical value will be used for calculation demonstration. Researchers should consult the certificate of analysis for their specific batch or determine it empirically.

  • Concentration Calculation (Beer-Lambert Law):

    • A = εbc

      • A = Absorbance

      • ε = Molar extinction coefficient (L·mol⁻¹·cm⁻¹)

      • b = Path length of the cuvette (typically 1 cm)

      • c = Concentration (mol·L⁻¹)

    • Rearrange to solve for concentration: c = A / (εb)

    • Adjust the calculated concentration based on your dilution factor to determine the actual concentration of your stock solution.

Protocol 3: Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh for each experiment from the validated stock solution.

  • Serial Dilution:

    • Perform serial dilutions of your quantified stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Typical working concentrations range from 1 µM to 500 µM.[4]

    • Example for a 100 µM working solution: Add 1 µL of a 100 mM stock solution to 999 µL of cell culture medium.

  • Vehicle Control:

    • It is imperative to include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as your highest this compound concentration.

  • Immediate Use:

    • Add the prepared working solutions to your cell cultures immediately to minimize degradation in the aqueous environment of the culture medium. The stability of this compound in cell culture media is limited.[11]

Visualization of Workflows and Pathways

Experimental Workflow: From Powder to Cells

G cluster_prep Stock Solution Preparation cluster_qc Quality Control cluster_exp Cell Culture Experiment powder This compound (Solid) weigh Weigh Compound powder->weigh dissolve Dissolve in DMSO weigh->dissolve stock 100 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot quantify Spectrophotometric Quantification stock->quantify validate Validate Concentration quantify->validate prepare_working Prepare Fresh Working Solutions validate->prepare_working vehicle Prepare Vehicle Control validate->vehicle add_to_cells Add to Cell Culture prepare_working->add_to_cells incubate Incubate add_to_cells->incubate add_vehicle Add Vehicle to Control vehicle->add_vehicle add_vehicle->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound

G cluster_no_pathway NO Donor Pathway cluster_ace_pathway ACE Inhibitor Pathway CaptoNO This compound NO Nitric Oxide (NO) CaptoNO->NO Release ACE Angiotensin-Converting Enzyme (ACE) CaptoNO->ACE Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vaso Vasodilation & Physiological Effects PKG->Vaso AngII Angiotensin II AngI Angiotensin I AngI->AngII Conversion

Caption: Dual signaling pathways of this compound.

Safety and Handling

This compound is moderately toxic by ingestion and intraperitoneal routes.[9][12] When heated to decomposition, it can emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx).[9] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Conclusion: Ensuring Experimental Success

The dual functionality of this compound as both an NO donor and an ACE inhibitor makes it an invaluable tool for cellular and molecular research. However, its inherent instability necessitates careful and precise handling. By following these detailed application notes and protocols, researchers can ensure the integrity of their this compound solutions, leading to more reliable, reproducible, and impactful scientific discoveries. The emphasis on fresh preparation and quantitative validation is paramount to mitigating the risks associated with compound degradation and ensuring the accuracy of experimental results.

References

  • In vitro and in vivo assessment of cellular permeability and pharmacodynamics of S-nitrosylated Captopril, a nitric oxide donor | Request PDF - ResearchGate. (n.d.).
  • This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor - PubMed. (2011, October 21).
  • Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor - PubMed. (n.d.).
  • This compound | 122130-63-6 - ChemicalBook. (n.d.).
  • Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method - PubMed Central. (2021, December 13).
  • Antiangiogenic effects of this compound crystals as a nitric oxide donor - PubMed. (n.d.).
  • This compound: in vitro characterization of pulmonary vascular effects in rats - PMC - NIH. (n.d.).
  • Acute and subacute toxicity and efficacy of S-nitrosylated captopril, an ACE inhibitor possessing nitric oxide activities - PubMed. (n.d.).
  • This compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology - PubMed. (n.d.).
  • A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry - PubMed. (n.d.).
  • Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method - MDPI. (2021, December 13).
  • Effect of this compound (S-NO-Cap) on nitrite (a), IL-12 p40 (b),... - ResearchGate. (n.d.).
  • This compound | 122130-63-6 - ChemicalBook. (2023, April 23).
  • This compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology - PMC - NIH. (n.d.).
  • This compound. I. Molecular characterization and effects on the vasculature and on platelets - PubMed. (n.d.).
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Probing Protein S-Nitrosylation: A Detailed Guide to Transnitrosylation Assays Using S-Nitrosocaptopril and S-Nitrosoglutathione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of S-Nitrosylation in Cellular Signaling

S-nitrosylation, the covalent attachment of a nitric oxide (NO) moiety to the thiol group of a cysteine residue, is a critical post-translational modification that modulates the function of a vast array of proteins.[1][2][3] This reversible modification acts as a key signaling mechanism in numerous physiological and pathological processes, including the regulation of vascular tone, neurotransmission, and immune responses.[1] The study of S-nitrosylation is paramount for understanding the intricate signaling networks governed by nitric oxide.

Transnitrosylation is a primary mechanism for the transfer of an NO group from one thiol to another, often from a low-molecular-weight S-nitrosothiol (RSNO) to a protein cysteine.[4] This process allows for the targeted and specific modification of proteins, influencing their activity, localization, and interactions. Among the myriad of RSNOs, S-Nitrosocaptopril (Capto-SNO) and S-Nitrosoglutathione (GSNO) are two widely utilized donors in research due to their distinct chemical properties and biological relevance. GSNO is a major endogenous carrier and donor of NO, while Capto-SNO, a synthetic derivative of the angiotensin-converting enzyme (ACE) inhibitor captopril, offers a stable and potent source of NO for in vitro studies.[4][5]

This comprehensive guide provides detailed application notes and protocols for conducting transnitrosylation assays using Capto-SNO and GSNO. It is designed for researchers, scientists, and drug development professionals seeking to investigate protein S-nitrosylation with scientific rigor and experimental confidence.

I. Foundational Principles: The Chemistry of Transnitrosylation

Transnitrosylation is a nuanced chemical reaction influenced by several factors, including the redox environment, the pKa of the involved thiols, and the presence of metal ions.[1] The transfer of the nitroso group is not a simple diffusion-limited process but rather a specific interaction between the donor RSNO and the acceptor thiol.

The general reaction can be depicted as:

R1-SNO (Donor) + R2-SH (Acceptor) ⇌ R1-SH + R2-SNO (S-nitrosylated protein)

The equilibrium of this reaction is dictated by the relative stability of the two S-nitrosothiols. Understanding the factors that influence this equilibrium is crucial for designing and interpreting transnitrosylation assays. Copper ions, for instance, are known to catalyze the decomposition of S-nitrosothiols and can also play a role in transnitrosylation reactions.[6][7][8][9][10] Therefore, the use of metal chelators in experimental buffers is often recommended to ensure that the observed transnitrosylation is a direct reaction between the donor and acceptor.

II. Preparation and Characterization of S-Nitrosothiol Donors

The quality and concentration of the RSNO donors are critical for reproducible and reliable experimental outcomes. The following sections provide detailed protocols for the synthesis and characterization of Capto-SNO and GSNO.

A. Synthesis and Purification of this compound (Capto-SNO)

This compound can be synthesized by the reaction of captopril with a nitrosating agent, such as acidified nitrite.[11]

Protocol 1: Synthesis of this compound

  • Dissolve Captopril: In a light-protected vessel, dissolve captopril in a solution of 0.5 M HCl. A typical starting concentration is 10 mM.

  • Prepare Nitrite Solution: In a separate tube, prepare an equimolar solution of sodium nitrite (NaNO₂) in deionized water.

  • Nitrosation Reaction: Slowly add the sodium nitrite solution to the captopril solution with constant stirring at room temperature. The solution will turn a characteristic ruby-red color, indicating the formation of Capto-SNO.

  • Purification (Optional but Recommended): For higher purity, the synthesized Capto-SNO can be purified using a C18 solid-phase extraction (SPE) cartridge.

    • Equilibrate the cartridge with methanol, followed by deionized water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with deionized water to remove unreacted captopril and salts.

    • Elute the Capto-SNO with methanol.

  • Solvent Evaporation: Remove the methanol from the eluted fraction under a gentle stream of nitrogen gas or by using a rotary evaporator.

  • Resuspension and Storage: Resuspend the purified Capto-SNO in a suitable buffer (e.g., phosphate buffer with EDTA) and store it in small aliquots at -80°C, protected from light.

B. Preparation and Stability of S-Nitrosoglutathione (GSNO)

GSNO can be prepared similarly to Capto-SNO, using glutathione as the starting thiol.

Protocol 2: Preparation of S-Nitrosoglutathione

  • Dissolve Glutathione: In a light-protected vessel, dissolve reduced glutathione (GSH) in 0.5 M HCl to a final concentration of 10 mM.

  • Prepare Nitrite Solution: Prepare an equimolar solution of sodium nitrite (NaNO₂) in deionized water.

  • Nitrosation Reaction: Slowly add the sodium nitrite solution to the glutathione solution with constant stirring on ice. The solution will turn pink.

  • Neutralization: Carefully neutralize the solution to pH 7.0-7.4 with a suitable base (e.g., NaOH).

  • Storage: Store the GSNO solution in small aliquots at -80°C, protected from light. GSNO solutions are less stable than Capto-SNO and should be used fresh whenever possible.

C. Characterization and Quantification of RSNOs

Accurate quantification of the synthesized RSNOs is essential. This can be achieved spectrophotometrically by measuring the absorbance at their characteristic wavelengths.

S-NitrosothiolλmaxMolar Extinction Coefficient (ε)
This compound (Capto-SNO)~340 nm~100 M⁻¹cm⁻¹
S-Nitrosoglutathione (GSNO)~335 nm~900 M⁻¹cm⁻¹

Note: The exact λmax and ε can vary slightly depending on the solvent and pH.

III. Methodologies for Detecting and Quantifying Transnitrosylation

Two primary methods are widely employed to assess transnitrosylation: the Saville-Griess assay for quantifying the overall decrease in RSNOs and the biotin-switch assay for detecting the S-nitrosylation of specific proteins.

A. The Saville-Griess Assay: A Colorimetric Approach for Total RSNO Quantification

The Saville-Griess assay is a colorimetric method that indirectly quantifies S-nitrosothiols by measuring the amount of nitrite released upon their decomposition with mercuric chloride.[12][13]

Principle: The assay is a two-step process. First, mercuric ions catalyze the cleavage of the S-NO bond, releasing nitrous acid. Second, the Griess reagent reacts with the nitrous acid to form a colored azo compound, which can be quantified spectrophotometrically. The concentration of RSNOs is determined by the difference in absorbance between samples treated with and without mercuric chloride.

Diagram of the Saville-Griess Assay Workflow

Saville_Griess_Workflow cluster_0 Sample Preparation cluster_1 Saville-Griess Reaction cluster_2 Quantification Sample Reaction Mixture (Protein + RSNO) Hg_Sample Sample + HgCl₂ + Griess Reagent Sample->Hg_Sample NoHg_Sample Sample + Griess Reagent Sample->NoHg_Sample Control Reaction Mixture (Protein + Buffer) Hg_Control Control + HgCl₂ + Griess Reagent Control->Hg_Control NoHg_Control Control + Griess Reagent Control->NoHg_Control Spectrophotometer Measure Absorbance at 540 nm Hg_Sample->Spectrophotometer NoHg_Sample->Spectrophotometer Hg_Control->Spectrophotometer NoHg_Control->Spectrophotometer Calculation Calculate RSNO Concentration ([Hg] - [NoHg]) Spectrophotometer->Calculation

Caption: Workflow of the Saville-Griess assay for RSNO quantification.

Protocol 3: Saville-Griess Assay for In Vitro Transnitrosylation

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified target protein with either Capto-SNO or GSNO in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.4, with 0.1 mM DTPA).

    • Include a control reaction with the protein and buffer alone.

    • Incubate the reactions for the desired time at the appropriate temperature (e.g., 37°C), protected from light.

  • Sample Preparation for Assay:

    • Take aliquots from the reaction mixture at different time points.

    • For each time point, prepare two sets of samples: one for treatment with mercuric chloride and one without.

  • Saville-Griess Reaction:

    • To one set of samples, add a solution of 1% (w/v) sulfanilamide in 0.5 M HCl containing 0.2% (w/v) mercuric chloride.

    • To the other set, add a solution of 1% (w/v) sulfanilamide in 0.5 M HCl without mercuric chloride.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water to all samples.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Quantification:

    • Measure the absorbance of the samples at 540 nm using a spectrophotometer.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of RSNOs by subtracting the absorbance of the sample without mercuric chloride from the absorbance of the sample with mercuric chloride.

Data Presentation: Example Saville-Griess Assay Results

Time (min)Absorbance (540 nm) with HgCl₂Absorbance (540 nm) without HgCl₂Δ Absorbance[RSNO] (μM)
00.8500.0500.800100
150.6500.0520.59874.8
300.4800.0550.42553.1
600.2900.0580.23229.0
B. The Biotin-Switch Assay: Detecting Specific S-Nitrosylated Proteins

The biotin-switch assay is a powerful technique for the specific detection and identification of S-nitrosylated proteins.[14][15]

Principle: This multi-step method involves:

  • Blocking: All free thiol groups in the sample are blocked with a thiol-modifying agent, such as methyl methanethiosulfonate (MMTS).

  • Reduction: The S-nitrosothiol bonds are selectively reduced to free thiols using ascorbate.

  • Labeling: The newly formed free thiols are then specifically labeled with a biotinylating reagent, such as biotin-HPDP.

  • Detection: The biotinylated proteins can be detected by western blotting with an anti-biotin antibody or enriched using streptavidin-agarose beads for subsequent analysis.

Diagram of the Biotin-Switch Assay Workflow

Biotin_Switch_Workflow cluster_0 Step 1: Blocking cluster_1 Step 2: Reduction cluster_2 Step 3: Labeling cluster_3 Step 4: Detection Lysate Protein Lysate (with SNO-Protein) Blocking Block free thiols with MMTS Lysate->Blocking Reduction Reduce S-NO to -SH with Ascorbate Blocking->Reduction Labeling Label new -SH with Biotin-HPDP Reduction->Labeling WesternBlot Western Blot (Anti-Biotin Ab) Labeling->WesternBlot Enrichment Streptavidin Enrichment Labeling->Enrichment MassSpec Mass Spectrometry Enrichment->MassSpec

Caption: Schematic of the biotin-switch assay workflow.

Protocol 4: Biotin-Switch Assay for In Vitro Transnitrosylation

  • Transnitrosylation Reaction:

    • Incubate the purified target protein with Capto-SNO or GSNO as described in Protocol 3.

    • Include a negative control where the protein is incubated with the corresponding denitrosylated donor (e.g., captopril or glutathione).

  • Blocking of Free Thiols:

    • To the reaction mixture, add HEN buffer (25 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) containing 2.5% SDS and 20 mM MMTS.

    • Incubate at 50°C for 30 minutes with frequent vortexing to ensure complete blocking.

  • Acetone Precipitation:

    • Precipitate the proteins by adding 3 volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the proteins.

    • Carefully discard the supernatant and wash the pellet with 70% acetone.

  • Reduction and Biotinylation:

    • Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

    • Add 1 mM ascorbate and 1 mM biotin-HPDP.

    • Incubate for 1 hour at room temperature in the dark.

  • Second Acetone Precipitation:

    • Precipitate the proteins again with ice-cold acetone to remove excess biotin-HPDP.

  • Detection by Western Blot:

    • Resuspend the final protein pellet in non-reducing SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an anti-biotin antibody conjugated to HRP.

    • Detect the signal using a chemiluminescent substrate.

IV. Experimental Design, Controls, and Troubleshooting

Rigorous experimental design and the inclusion of appropriate controls are paramount for obtaining meaningful and interpretable data in transnitrosylation assays.

Essential Controls:

ControlPurposeExpected Outcome
- RSNO Donor To ensure that the observed S-nitrosylation is dependent on the donor.No S-nitrosylation signal.
- Ascorbate (Biotin-Switch) To confirm that the biotinylation is dependent on the reduction of S-nitrosothiols.No biotinylation signal.
+ Pre-incubation with a non-specific thiol-blocking agent (e.g., NEM) To demonstrate that the modification occurs at cysteine residues.Reduced or no S-nitrosylation.
Site-directed mutant of the target protein To identify the specific cysteine residue(s) undergoing S-nitrosylation.Loss of S-nitrosylation signal in the mutant.

Troubleshooting Common Issues:

IssuePossible CauseSolution
High background in Saville-Griess assay Nitrite contamination in buffers or reagents.Use high-purity water and fresh buffers. Pre-treat samples with sulfanilamide to remove nitrite before adding mercuric chloride.
Low or no signal in Saville-Griess assay Decomposition of RSNO donor. Poor assay sensitivity.Prepare fresh RSNO solutions. Ensure the assay is performed quickly and protected from light. The detection limit of the Saville-Griess assay is in the high nanomolar to low micromolar range.[16][17]
High background in biotin-switch assay Incomplete blocking of free thiols. Endogenous biotinylated proteins.Optimize blocking conditions (time, temperature, MMTS concentration). Use a biotin blocking step if necessary.[18]
No signal in biotin-switch assay Inefficient transnitrosylation. Incomplete reduction of S-NO.Increase the concentration of the RSNO donor or incubation time. Ensure the ascorbate solution is fresh and at the correct concentration.

V. Case Study: S-Nitrosylation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a classic example of a protein whose activity is regulated by S-nitrosylation.[19][20] The active site cysteine (Cys152 in human GAPDH) is susceptible to S-nitrosylation, which leads to the inhibition of its enzymatic activity.[19]

An in vitro transnitrosylation assay can be performed to demonstrate the S-nitrosylation of GAPDH by Capto-SNO or GSNO.

Experimental Workflow:

  • Incubate purified GAPDH with varying concentrations of Capto-SNO or GSNO.

  • At different time points, measure the remaining GAPDH enzymatic activity using a standard spectrophotometric assay.

  • Concurrently, analyze aliquots of the reaction mixture using the biotin-switch assay to detect the S-nitrosylation of GAPDH.

Expected Results:

  • A dose- and time-dependent decrease in GAPDH activity upon incubation with Capto-SNO or GSNO.

  • A corresponding increase in the biotinylation signal for GAPDH in the biotin-switch assay.

  • Site-directed mutagenesis of Cys152 to alanine should abolish both the inhibition of activity and the biotinylation signal, confirming it as the site of S-nitrosylation.

Diagram of GAPDH S-Nitrosylation and its Functional Consequence

GAPDH_Nitrosylation cluster_0 Transnitrosylation cluster_1 Functional Consequence RSNO Capto-SNO or GSNO GAPDH_active Active GAPDH (-SH at Cys152) RSNO->GAPDH_active Transnitrosylation GAPDH_inactive Inactive GAPDH (-SNO at Cys152) GAPDH_active->GAPDH_inactive Activity_High High Enzymatic Activity GAPDH_active->Activity_High Activity_Low Inhibited Enzymatic Activity GAPDH_inactive->Activity_Low

Sources

Application Notes & Protocols: Assessing S-Nitrosocaptopril Effects on Endothelial Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual-Faceted Role of S-Nitrosocaptopril in Vascular Biology

This compound (Capto-NO) is a novel molecule that integrates the functionalities of two significant pharmacological agents: Captopril, an angiotensin-converting enzyme (ACE) inhibitor, and a nitric oxide (NO) donor moiety.[1][2] This unique combination positions Capto-NO as a compound of interest in cardiovascular research, particularly in the context of endothelial cell behavior. Endothelial cells form the critical inner lining of blood vessels and are central to processes like angiogenesis, the formation of new blood vessels from pre-existing ones.[3][4] Angiogenesis is a finely tuned process involving endothelial cell migration, proliferation, and differentiation.[5]

While nitric oxide is a known cellular signaling messenger involved in angiogenesis, its precise effects can be concentration-dependent and context-specific.[3] Emerging research indicates that Capto-NO, by acting as an exogenous NO donor, exerts an inhibitory effect on endothelial cell proliferation, particularly when stimulated by growth factors like Vascular Endothelial Growth Factor (VEGF).[3][4] This anti-proliferative effect suggests a potential therapeutic application for Capto-NO in pathologies characterized by excessive angiogenesis.

These application notes provide a detailed framework for researchers to investigate the effects of this compound on endothelial cell proliferation. We will delve into the underlying signaling pathways, provide step-by-step protocols for robust and reproducible assessment, and offer insights into data interpretation.

Mechanistic Landscape: How this compound Influences Endothelial Cell Fate

The proliferation of endothelial cells is orchestrated by a complex network of signaling pathways.[6] Vascular Endothelial Growth Factor (VEGF) is a primary driver of this process.[7][8] The binding of VEGF to its receptor, VEGFR2, on the endothelial cell surface triggers a cascade of intracellular events.[6][9] Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[10][11][12][13][14]

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.[15][16][17] Activated Akt can phosphorylate and inactivate cell cycle inhibitors like p21 and p27, thereby promoting cell cycle progression.[11][16] The MAPK/ERK pathway also plays a crucial role in transmitting signals from the cell surface to the nucleus, ultimately leading to the expression of genes involved in cell proliferation.[13][14]

This compound, through the release of NO, is thought to modulate these key signaling cascades. While the precise mechanisms are still under investigation, it is hypothesized that NO can influence the phosphorylation status and activity of critical proteins within the Akt and MAPK pathways, leading to a down-regulation of pro-proliferative signals. Furthermore, studies have shown that Capto-NO can inhibit the NF-κB and JAK/STAT signaling pathways in endothelial cells, which are also involved in regulating cell adhesion and inflammatory responses that can contribute to angiogenesis.[18]

Signaling Pathway Overview

S-Nitrosocaptopril_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK_pathway MAPK/ERK Pathway VEGFR2->MAPK_pathway Activates Akt Akt PI3K->Akt Activates Proliferation Endothelial Cell Proliferation Akt->Proliferation Promotes MAPK_pathway->Proliferation Promotes CaptoNO This compound (Capto-NO) NO Nitric Oxide (NO) CaptoNO->NO Releases NO->Inhibition Inhibition->Akt Inhibition->MAPK_pathway

Caption: this compound's proposed mechanism of inhibiting endothelial cell proliferation.

Experimental Protocols: A Validated Approach

To rigorously assess the effects of this compound, a series of well-controlled in vitro experiments are essential. The following protocols provide a comprehensive workflow, from basic cell culture to specific proliferation assays.

Part 1: Endothelial Cell Culture

Maintaining healthy and consistent endothelial cell cultures is the bedrock of reliable experimental outcomes. Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and relevant model.[19][20]

Materials:

  • Primary Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (supplemented with growth factors)[21]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Fibronectin or Gelatin-coated culture flasks/plates[21][22]

  • Sterile cell culture consumables (pipettes, tubes, etc.)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Coating Culture Vessels: Pre-coat culture surfaces with fibronectin or gelatin solution and incubate overnight in a CO2 incubator. Aspirate the solution and wash with PBS before use.[22]

  • Cell Thawing: Rapidly thaw cryopreserved HUVECs in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium.[21]

  • Cell Seeding: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh growth medium. Seed the cells onto the coated culture vessels at a recommended density (e.g., 5,000–10,000 cells/cm²).[22]

  • Cell Maintenance: Change the culture medium every 2-3 days.[21] Passage the cells when they reach 70-90% confluency using trypsin-EDTA to detach the cells.[22]

Part 2: Cell Proliferation Assessment

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23]

Materials:

  • HUVECs cultured in 96-well plates

  • This compound (Capto-NO) stock solution

  • VEGF

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a specialized detergent)[23]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[23][24]

  • Treatment: Replace the medium with fresh medium containing various concentrations of Capto-NO, with and without VEGF stimulation. Include appropriate controls (untreated cells, cells with VEGF only, vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[24][25]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]

The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis by detecting the incorporation of this thymidine analog into the DNA of proliferating cells.[26][27][28] This provides a more direct assessment of cell division compared to metabolic assays.[29]

Materials:

  • HUVECs cultured in 96-well plates

  • This compound (Capto-NO) stock solution

  • VEGF

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution[30]

  • Anti-BrdU antibody

  • HRP-linked secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: During the final hours of the treatment period (e.g., 2-4 hours), add the BrdU labeling reagent to each well.[27]

  • Fixation and Denaturation: After the labeling period, remove the medium, and fix and denature the cellular DNA according to the manufacturer's instructions. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[26][28]

  • Immunodetection: Incubate the cells with the anti-BrdU primary antibody, followed by the HRP-linked secondary antibody.

  • Signal Development: Add the TMB substrate and incubate until a color change is observed. Stop the reaction with the stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).

Experimental Workflow Diagram

Experimental_Workflow Start Start: Healthy HUVEC Culture Seed Seed HUVECs in 96-well plates Start->Seed Treat Treat with Capto-NO +/- VEGF Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay_Choice Select Assay Incubate->Assay_Choice MTT MTT Assay: Metabolic Activity Assay_Choice->MTT Metabolic BrdU BrdU Assay: DNA Synthesis Assay_Choice->BrdU Direct Readout Measure Absorbance MTT->Readout BrdU->Readout Analyze Data Analysis & Interpretation Readout->Analyze

Caption: A streamlined workflow for assessing this compound's effects.

Data Presentation and Interpretation

For clear and concise presentation of your findings, it is recommended to summarize quantitative data in a tabular format.

Table 1: Hypothetical Data on the Effect of this compound on HUVEC Proliferation (MTT Assay)

Treatment GroupConcentration (µM)Absorbance (570 nm) ± SD% Inhibition of Proliferation
Control (Untreated)00.85 ± 0.050%
VEGF (10 ng/mL)01.50 ± 0.10-
VEGF + Capto-NO101.25 ± 0.0816.7%
VEGF + Capto-NO500.90 ± 0.0640.0%
VEGF + Capto-NO1000.60 ± 0.0460.0%

Interpretation:

The results from both the MTT and BrdU assays should be analyzed to determine the dose-dependent effect of this compound on endothelial cell proliferation. A decrease in absorbance in both assays with increasing concentrations of Capto-NO would indicate an inhibitory effect on cell proliferation. It is crucial to compare the effects of Capto-NO in the presence and absence of a pro-proliferative stimulus like VEGF to understand its potential to counteract growth factor-induced proliferation. The parent compound, Captopril, should also be tested to confirm that the observed effects are due to the S-nitroso moiety.[3]

Trustworthiness and Self-Validation

To ensure the integrity of your findings, incorporate the following self-validating measures into your experimental design:

  • Dose-Response Curves: Always perform experiments with a range of Capto-NO concentrations to establish a clear dose-response relationship.

  • Positive and Negative Controls: Include appropriate controls in every experiment. For instance, VEGF alone serves as a positive control for proliferation, while untreated cells serve as a baseline.

  • Replicates: Perform each experiment with technical and biological replicates to ensure the reproducibility of your results.

By adhering to these rigorous protocols and principles of self-validation, researchers can confidently and accurately assess the effects of this compound on endothelial cell proliferation, contributing to a deeper understanding of its therapeutic potential.

References

  • Simonian, M., & Jung, E. (2017). VEGF signaling inside vascular endothelial cells and beyond. Current Opinion in Cell Biology, 45, 1-7. [Link]

  • Yeh, C. L., et al. (2000). Antiangiogenic effects of this compound crystals as a nitric oxide donor. European Journal of Pharmacology, 388(3), 251-256. [Link]

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. [Link]

  • Fan, Y. (n.d.). Culture of Primary Human Endothelial Cells. Penn Medicine Radiation Oncology. [Link]

  • Jia, L., et al. (2000). Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor. Journal of Pharmacology and Experimental Therapeutics, 294(2), 655-664. [Link]

  • Cell Biologics. (n.d.). Primary Endothelial Cell Culture Protocol. [Link]

  • Bio-Rad. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. [Link]

  • BosterBio. (n.d.). Akt Signaling pathway. [Link]

  • MilliporeSigma. (n.d.). BrdU Cell Proliferation Assay | QIA58. [Link]

  • CUSABIO. (n.d.). VEGF Signaling Pathway. [Link]

  • Koch, S., et al. (2011). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences, 68(10), 1687-1698. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

  • Megson, I. L., et al. (2002). This compound: in vitro characterization of pulmonary vascular effects in rats. British Journal of Pharmacology, 136(3), 433-441. [Link]

  • Jia, L., et al. (2016). This compound interrupts adhesion of cancer cells to vascular endothelium by suppressing cell adhesion molecules via inhibition of the NF-кB and JAK/STAT signal pathways in endothelial cells. European Journal of Pharmacology, 791, 716-725. [Link]

  • Creative Biolabs. (n.d.). Endothelial Cell Isolation Protocol. [Link]

  • Baudin, B., et al. (2001). Endothelial cell culture: protocol to obtain and cultivate human umbilical endothelial cells. Journal of Immunological Methods, 254(1-2), 183-190. [Link]

  • Al-Taee, A. M. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Funato, N., et al. (2008). Inhibition of endothelial cell proliferation by Notch1 signaling is mediated by repressing MAPK and PI3K/Akt pathways and requires MAML1. Journal of Biological Chemistry, 283(52), 36345-36353. [Link]

  • Jia, L., et al. (2019). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. Journal of Medicinal Chemistry, 62(17), 7949-7958. [Link]

  • Wang, Y., et al. (2022). The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases. Frontiers in Pharmacology, 13, 988893. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Yeh, C. L., et al. (2000). Antiangiogenic effects of this compound crystals as a nitric oxide donor. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Cellular Dynamics International. (n.d.). iCell Endothelial Cells: Assaying Cell Proliferation. [Link]

  • Aslan, J. E., et al. (2011). Regulation of endothelial MAPK/ERK signalling and capillary morphogenesis by low-amplitude electric field. Journal of the Royal Society Interface, 8(64), 1679-1691. [Link]

  • Gee, E., et al. (2010). p38 MAPK is Activated by Vascular endothelial growth factor receptor 2 and is essential for shear stress-induced angiogenesis. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(10), 2059-2066. [Link]

  • Stacker, S. A., et al. (2016). A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors. JoVE (Journal of Visualized Experiments), (110), e53867. [Link]

  • Qu, Z. (n.d.). AID 648 - Human Endothelial Cell Proliferation Assay in 384-well format. PubChem. [Link]

  • Aslan, J. E., et al. (2011). Regulation of endothelial MAPK/ERK signalling and capillary morphogenesis by low-amplitude electric field. ResearchGate. [Link]

  • Cooke, J. P., et al. (1989). This compound. II. Effects on vascular reactivity. The Journal of pharmacology and experimental therapeutics, 249(3), 740-745. [Link]

Sources

Troubleshooting & Optimization

how to prevent S-Nitrosocaptopril degradation during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for S-Nitrosocaptopril (CapSNO). This document provides in-depth guidance for researchers, scientists, and drug development professionals to mitigate the inherent instability of CapSNO during experimental procedures. Our goal is to ensure the integrity of your results by controlling for the rapid degradation of this potent dual-action molecule.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the nature and handling of this compound.

Q1: What is this compound (CapSNO) and why is its stability a primary concern?

This compound is a hybrid molecule that combines the therapeutic actions of an Angiotensin-Converting Enzyme (ACE) inhibitor (from its captopril backbone) and a nitric oxide (NO) donor (from the S-nitroso group)[1][2]. This dual functionality makes it a compound of significant interest for treating conditions like pulmonary arterial hypertension[3][4].

The primary challenge in working with CapSNO is the inherent weakness of the S-nitroso (-S-N=O) bond[3][4]. This bond is susceptible to cleavage through multiple pathways, leading to the premature release of NO and the degradation of the parent compound. This instability can lead to inconsistent drug concentrations, variable experimental outcomes, and misleading data. To address this, more stable crystalline forms, such as this compound monohydrate (CapNO·H₂O), have been developed, which show significantly improved stability under proper storage conditions[3][4][5][6].

Q2: What are the critical factors that cause CapSNO degradation in an experimental setting?

The degradation of CapSNO is multifactorial. Understanding these factors is the first step toward prevention. The primary catalysts for decomposition are:

  • Metal Ions: Trace amounts of transition metal ions, particularly cuprous (Cu⁺) and cupric (Cu²⁺) ions, are potent catalysts for the decomposition of S-nitrosothiols (RSNOs) into nitric oxide and the corresponding disulfide (captopril disulfide)[7][8][9][10]. Reduced metal ions like Cu⁺ are significantly more effective at promoting this breakdown[7].

  • Light (Photodegradation): Exposure to light, especially in the UV spectrum, can induce photolysis of the S-NO bond, leading to the formation of thiyl radicals, NO, and disulfide[7][11].

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways[5]. High ambient temperatures can activate impurities or the -SNO group itself, leading to chain degradation reactions[5].

  • pH: The stability of CapSNO is highly dependent on the pH of the solution. It exhibits greater stability in strongly acidic or alkaline media[12]. However, it readily decomposes in mild basic or neutral solutions, with maximum decomposition rates for some RSNOs observed near physiological pH (7.4)[12][13].

  • Oxidation: The presence of oxygen can accelerate degradation, leading to discoloration of the product (from red to white), changes in dissolution, and generation of gas[5].

  • Presence of Free Thiols: CapSNO can undergo a process called transnitrosation, where the nitroso group is transferred to other free thiols present in the solution[7][14].

Q3: My solid CapSNO has lost its characteristic red color. What does this mean?

The distinct red or pink color of solid CapSNO is a visual indicator of the intact S-nitroso bond. A change in color, typically fading or turning white, is a clear sign of oxidative degradation and decomposition[5]. This indicates that the compound has likely converted to captopril disulfide. It is strongly advised not to use discolored CapSNO, as its purity and concentration are compromised.

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Inconsistent results between experimental replicates.
  • Likely Cause: This is often due to differential degradation of CapSNO stock solutions or in the experimental medium between replicates. The rate of degradation can be affected by minor variations in light exposure, temperature, or trace metal contamination in different wells or tubes.

  • Solution:

    • Prepare a single, fresh stock solution immediately before each experiment. Do not use stock solutions prepared hours or days in advance unless their stability under your specific storage conditions has been rigorously validated.

    • Use metal ion chelators. Always prepare buffers and media with a chelating agent like Diethylenetriaminepentaacetic acid (DTPA, 0.1 mM) or Ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions[7].

    • Maintain strict environmental control. Ensure all replicates are handled under identical low-light conditions (e.g., work in a darkened room or use amber-colored labware) and are maintained at a constant, low temperature (e.g., on an ice bath).

Problem 2: The biological effect of my CapSNO solution diminishes over the course of the experiment.
  • Likely Cause: The CapSNO in your experimental buffer (e.g., cell culture media, organ bath buffer) is degrading over time, reducing its effective concentration. This is particularly problematic in experiments conducted at physiological pH (~7.4) and 37°C, conditions which favor decomposition[7][13].

  • Solution:

    • Quantify Stability in Your Medium: Before conducting the main experiment, perform a time-course study to determine the half-life of CapSNO in your specific experimental buffer and conditions. This can be done using UV-Visible spectrophotometry or HPLC.

    • Design for Instability: For long-duration experiments, consider a perfusion system where the CapSNO-containing medium is continuously replenished. Alternatively, add fresh CapSNO at set intervals based on its known degradation rate to maintain a pseudo-steady-state concentration.

    • Acknowledge the Dual Effect: Recognize that the observed biological effect may be a combination of intact CapSNO and its breakdown products, which include captopril and nitric oxide[1].

Key Degradation Pathways and Prevention Workflow

The following diagrams illustrate the primary degradation routes and a recommended experimental workflow to maintain CapSNO integrity.

Diagram 1: Key Degradation Pathways of this compound CapSNO This compound (CapSNO) Degradation Degradation Products (Captopril Disulfide + 2NO) CapSNO->Degradation Decomposition Light Light (Photolysis) Light->Degradation Temp Heat Temp->Degradation Metals Metal Ions (e.g., Cu⁺) Metals->Degradation pH Sub-optimal pH (e.g., ~7.4) pH->Degradation Thiol Free Thiols (Transnitrosation) Thiol->Degradation

Caption: Key factors accelerating CapSNO decomposition.

Diagram 2: Recommended Workflow for CapSNO Experiments Start Start BufferPrep 1. Prepare Buffer - Use high-purity water - Deoxygenate (N₂ sparging) - Add Chelator (e.g., 0.1 mM DTPA) Start->BufferPrep SolutionPrep 2. Prepare CapSNO Solution - Work under low light - Use pre-chilled buffer - Prepare fresh immediately before use BufferPrep->SolutionPrep Quantify 3. Quantify Concentration (Optional but Recommended) - UV-Vis or HPLC SolutionPrep->Quantify Experiment 4. Execute Experiment - Use amber tubes/plates - Keep samples on ice - Minimize air exposure Quantify->Experiment Analysis 5. Analyze Results Experiment->Analysis End End Analysis->End

Caption: A workflow minimizing CapSNO degradation.

Data Summary and Protocols
Table 1: Summary of Factors Affecting CapSNO Stability
FactorEffect on StabilityRecommended Mitigation Strategy
Temperature High temperatures drastically increase degradation rate.Store solid at -10°C[5][15]. Prepare and handle solutions on ice.
Light UV and broad-spectrum light cause rapid photolytic decomposition.Store solid and solutions in the dark. Use amber vials and light-blocking plates.
pH Stable in strong acid and alkaline pH; unstable at neutral/mildly basic pH.For storage, use alkaline buffers[12]. For experiments at pH 7.4, account for rapid decay.
Metal Ions (Cu⁺/Cu²⁺) Catalyze decomposition even at trace concentrations.Use high-purity, metal-free reagents. Add a chelator (DTPA, EDTA) to all buffers.
Oxygen Promotes oxidative degradation pathways.Prepare solutions in deoxygenated buffers (sparged with N₂ or Argon). Minimize headspace.
Table 2: Recommended Storage Conditions for CapSNO
FormTemperatureAtmosphereLight ConditionsMax. Recommended Duration
Solid (Monohydrate) -10°CInert Gas (Nitrogen) with deoxidizerDark (in amber vial)At least 6 months[5][6][15]
Aqueous Stock Solution On Ice (~4°C)Sealed, minimal headspaceDark (wrapped in foil)Prepare fresh daily; use within hours.
Experimental Protocols
Protocol 1: Preparation of a Stabilized CapSNO Stock Solution (10 mM)

This protocol is designed to create a stock solution with maximized stability for immediate experimental use.

  • Buffer Preparation:

    • Prepare your desired buffer (e.g., Phosphate-Buffered Saline) using ultra-pure, metal-free water.

    • Add 0.1 mM DTPA to the buffer to chelate trace metal ions.

    • Deoxygenate the buffer by sparging with inert nitrogen or argon gas for at least 30 minutes on ice.

    • Adjust pH as required. For enhanced stability, an alkaline pH may be used if compatible with your experiment[12].

    • Keep the final buffer on ice and sealed until use.

  • CapSNO Weighing and Dissolution:

    • Perform this step in a room with minimal lighting.

    • Weigh the required amount of solid CapSNO (or CapNO·H₂O) for a 10 mM final concentration.

    • In a pre-chilled, amber microcentrifuge tube, add the calculated volume of the cold, deoxygenated, chelated buffer from Step 1.

    • Vortex briefly until the solid is fully dissolved. The solution should have a distinct pink/red color.

  • Storage and Use:

    • Immediately place the stock solution on ice, protected from light (e.g., by wrapping the tube in aluminum foil).

    • Use this stock solution for preparing working concentrations on the same day. Discard any unused solution at the end of the day.

Protocol 2: General Best Practices for Handling CapSNO During an Experiment
  • Pre-treat Glassware: If using glassware, rinse with a 0.1 mM EDTA solution followed by several rinses with ultra-pure water to remove any adsorbed metal ions.

  • Use Proper Labware: Whenever possible, use amber-colored polypropylene tubes and 96-well plates to protect solutions from light.

  • Maintain Cold Chain: Keep all stock and working solutions of CapSNO on ice throughout the entire experimental setup and duration, where feasible.

  • Minimize Air Exposure: When pipetting from the stock solution, do so quickly and reseal the container immediately to minimize the introduction of oxygen.

By adhering to these guidelines, you can significantly reduce the degradation of this compound, leading to more reliable, reproducible, and accurate experimental results.

References
  • Castillo, J., et al. (2011). This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. PubMed. [Link]

  • Chen, L., et al. (2018). A Novel this compound Monohydrate for Pulmonary Arterial Hypertension: H2O and –SNO Intermolecular Stabilization Chemistry. ResearchGate. [Link]

  • Chen, L., et al. (2018). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. Free Radical Biology and Medicine. [Link]

  • Tsui, D. Y., & Wanstall, J. C. (2002). This compound: in vitro characterization of pulmonary vascular effects in rats. British Journal of Pharmacology. [Link]

  • Lin, M., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. Molecules. [Link]

  • Hornyak, I., et al. (2012). Increased stability of S-nitrosothiol solutions via pH modulations. ResearchGate. [Link]

  • Koppenol, W. H. (2001). Low-molecular-weight S-nitrosothiols. Free Radical Biology and Medicine. [Link]

  • Lin, M. (2022). Studies Of this compound Monohydrate In Preparations. Globe Thesis. [Link]

  • Lin, M., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. PubMed. [Link]

  • Singh, R. J., et al. (1996). Mechanism of nitric oxide release from S-nitrosothiols. The Journal of Biological Chemistry. [Link]

  • Loscalzo, J., et al. (1993). This compound: A novel nitrovasodilator resistant to nitrate tolerance. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Lin, M., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. MDPI. [Link]

  • Friedman, A., et al. (2014). This compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology. Nanomedicine. [Link]

  • Williams, D. L. (1996). S-nitrosothiols and role of metal ions in decomposition to nitric oxide. Methods in Enzymology. [Link]

  • Kumar, P., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. [Link]

  • Askew, S. C. (2012). Metal ion catalysis of s-nitrosothiol decompositions. Durham e-Theses. [Link]

  • Castillo, J., et al. (2011). This compound formation in aqueous acid and basic medium: vasodilator and angiotensin converting enzyme inhibitor. The Royal Society of Chemistry. [Link]

  • Anand, P., & Stamler, J. S. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. MDPI. [Link]

  • Kuo, Y. C., & Chen, H. H. (2003). Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine. Biomaterials. [Link]

  • Jia, L., & Furchgott, R. F. (1992). Dual Role of this compound as an Inhibitor of Angiotensin-Converting Enzyme and a Nitroso Group Carrier. Biochemical and Biophysical Research Communications. [Link]

  • Wikipedia. S-Nitrosothiol. [Link]

  • Gow, A. J., et al. (2002). The biochemistry and physiology of S-nitrosothiols. Annual Review of Pharmacology and Toxicology. [Link]

  • Sree, R. N., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Xenobiotics. [Link]

  • Zhang, Y., & Hogg, N. (2004). Formation and stability of S-nitrosothiols in RAW 264.7 cells. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Zammit, G., et al. (2022). Quantification of Captopril using Ultra High Performance Liquid Chromatography. Journal of Pharmaceutical Methods. [Link]

  • Hornyak, I., et al. (2012). Increased stability of S-nitrosothiol solutions via pH modulations. Nitric Oxide. [Link]

  • Anand, P., & Stamler, J. S. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. Antioxidants. [Link]

  • Arnold, W. P., et al. (1981). Photodegradation of sodium nitroprusside: biologic activity and cyanide release. Anesthesiology. [Link]

  • Jia, L., et al. (1999). Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor. The Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Technical Support Center: Optimizing S-Nitrosocaptopril (CapNO) Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Nitrosocaptopril (CapNO). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols for the effective use of CapNO in in vitro studies. As a potent dual-action molecule, acting as both a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor, understanding its chemical nuances is paramount for reproducible and meaningful results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of CapNO in experimental settings.

Q1: What is the primary mechanism of action of this compound?

A1: this compound (CapNO) possesses two distinct biological activities. Firstly, it functions as a nitric oxide (NO) donor through the cleavage of its S-NO bond, which can be facilitated by factors such as light, heat, and cellular thiols. The released NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling, such as vasorelaxation.[1][2][3] Secondly, the captopril moiety of the molecule acts as an angiotensin-converting enzyme (ACE) inhibitor, a function it performs upon dissociation from the nitroso group.[1][3]

Q2: I've seen both "this compound" and "this compound monohydrate" mentioned in the literature. What is the difference and which one should I use?

A2: This is a critical point for experimental consistency. The anhydrous form of this compound is known to be unstable.[4] A more recently developed this compound monohydrate (CapNO·H₂O) exhibits significantly greater stability, with reports indicating it is stable for at least 6 months when stored under optimal conditions (e.g., -10°C, in an inert atmosphere).[4][5][6] Whenever possible, it is highly recommended to use the stabilized monohydrate form for your experiments to ensure consistency and reliability. If you are unsure which form you have, contact your supplier for clarification. The troubleshooting guides in this document will highlight best practices for handling both forms, with an emphasis on the more stable monohydrate.

Q3: What is the typical half-life of this compound in cell culture medium?

A3: The stability of CapNO in aqueous solutions is a crucial factor to consider when designing your experiments. One study reported a half-life of approximately 2.8 hours for CapNO in oxygenated physiological saline solution (PSS) at 37°C.[1] This relatively short half-life means that for longer incubation periods, the concentration of active CapNO will decrease over time. For time-course experiments, it is important to account for this degradation.

Q4: What are the initial signs of this compound degradation?

A4: Degradation of this compound monohydrate can be visually identified by a color change of the solid compound from red to white.[6] For stock solutions, while a distinct color change may be less apparent, the formation of precipitates or a loss of the characteristic reddish hue can indicate degradation. It is also often accompanied by the release of a reddish-brown gas.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent or non-reproducible results between experiments. Degradation of CapNO stock solution. CapNO is sensitive to light, heat, and oxygen.[5][6] Prepare fresh stock solutions for each experiment. If you must store a stock solution, aliquot it into small, single-use vials, protect from light, and store at -20°C or below for no longer than a week. Avoid repeated freeze-thaw cycles.
Use of the less stable anhydrous form. Verify the form of CapNO you are using. If it is the anhydrous form, expect greater variability and take extra precautions with handling and storage. The monohydrate form is recommended for improved consistency.[4]
Inconsistent handling of the compound. Standardize your procedure for weighing and dissolving CapNO. Perform these steps quickly and avoid prolonged exposure to ambient light and temperature.
Unexpectedly low or no cellular response. Sub-optimal concentration. The effective concentration of CapNO is cell-type dependent. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. See the "Recommended Starting Concentrations" table below for guidance.
Rapid degradation in culture medium. For long-term experiments (>4 hours), consider replenishing the CapNO-containing medium at intervals based on its half-life to maintain a more consistent concentration.
Cell passage number and health. Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses. Always start experiments with healthy, sub-confluent cells.
High variability between replicate wells. Uneven distribution of CapNO in the culture plate. After adding the CapNO-containing medium to your wells, gently swirl the plate to ensure even distribution. Avoid vigorous shaking which can stress the cells.
Edge effects in the culture plate. Evaporation from the outer wells of a multi-well plate can concentrate solutes and affect cell health. To minimize this, avoid using the outermost wells for your experimental conditions and instead fill them with sterile PBS or media.
Cell clumping. Clumped cells will have differential access to CapNO and nutrients, leading to variable responses. Ensure you have a single-cell suspension before seeding.
Precipitate formation in the cell culture medium. High concentration of CapNO. If you are working with high concentrations of CapNO, you may exceed its solubility in the culture medium. Try preparing a more concentrated stock solution in an appropriate solvent (e.g., deionized water) and then diluting it to the final working concentration in the pre-warmed medium.
Interaction with media components. Some components of complex cell culture media may interact with CapNO and cause precipitation. If this occurs, consider using a simpler, buffered salt solution for short-term experiments or testing different types of media.
Interference with colorimetric assays (e.g., MTT, Griess). Direct reaction of CapNO with assay reagents. The thiol group in the captopril moiety or the reactive nature of NO could potentially interfere with tetrazolium salts like MTT or the Griess reagents.
Media components interfering with the assay. Phenol red in cell culture media can interfere with the absorbance readings of colorimetric assays. For the Griess assay, it is advisable to use serum-free media as serum components can react with the Griess reagents and give false positives.

Experimental Protocols & Methodologies

Preparation of this compound Stock Solution

This protocol provides a standardized method for preparing a CapNO stock solution for use in in vitro studies.

Materials:

  • This compound monohydrate (CapNO·H₂O)

  • Deionized water (or DMSO for higher concentrations, though water is preferable for aqueous stability)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ice

Procedure:

  • Pre-chill all solutions and equipment: Place your deionized water and microcentrifuge tubes on ice.

  • Weigh the CapNO: In a darkened room or under subdued light, quickly and accurately weigh the desired amount of CapNO·H₂O.

  • Dissolution: Immediately add the weighed CapNO to the pre-chilled deionized water to achieve the desired stock concentration (e.g., 100 mM).[1]

  • Vortex: Vortex the solution briefly until the CapNO is completely dissolved. The solution should have a characteristic reddish color.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, light-protecting microcentrifuge tubes. Store on ice for immediate use or at -80°C for short-term storage (no longer than one week is recommended for aqueous solutions).

  • Working Dilutions: When preparing your working concentrations, dilute the stock solution in your pre-warmed cell culture medium immediately before adding it to the cells.

Recommended Starting Concentrations for In Vitro Assays

The optimal concentration of CapNO will vary depending on the cell type, assay, and desired biological endpoint. The following table provides suggested starting ranges based on published data. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Assay Type Cell/Tissue Type Suggested Starting Concentration Range Incubation Time Reference(s)
Vasorelaxation Rat pulmonary artery1 µM - 100 µM30 minutes[1]
Cytokine Production J774A.1 macrophages50 µM - 200 µM18 hours[7]
Cell Viability (MTT Assay) Various cell lines10 µM - 500 µM24 - 48 hoursGeneral guidance
Apoptosis (Annexin V Assay) Various cell lines50 µM - 1 mM6 - 24 hoursGeneral guidance
Quantification of NO Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect quantification of NO through the measurement of its stable breakdown product, nitrite (NO₂⁻).

Materials:

  • Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • Cell culture supernatant

  • Serum-free cell culture medium (as a blank and for standard curve preparation)

  • 96-well microplate

  • Microplate reader (with a 540 nm filter)

Procedure:

  • Prepare the Sodium Nitrite Standard Curve:

    • Prepare a 1 M stock solution of sodium nitrite in deionized water.

    • Create a series of dilutions from the stock solution in serum-free cell culture medium to generate standards ranging from 1 µM to 100 µM.

  • Sample Collection:

    • After treating your cells with CapNO for the desired time, collect the cell culture supernatant.

    • Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cells or debris.

  • Griess Reaction:

    • Add 50 µL of each standard and sample to a 96-well plate in triplicate.

    • Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (serum-free medium with Griess reagents) from all standard and sample readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

This compound Stability and Degradation Pathway

CapNO This compound (Cap-SNO) Degradation Degradation (Heat, Light, O₂) CapNO->Degradation Instability Captopril Captopril Degradation->Captopril NO Nitric Oxide (NO) Degradation->NO

Caption: Factors influencing the degradation of this compound.

Experimental Workflow for Optimizing CapNO Concentration

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare fresh CapNO stock solution DoseResponse Design dose-response experiment (e.g., 1 µM - 500 µM) PrepStock->DoseResponse SeedCells Seed cells and allow to adhere DoseResponse->SeedCells TreatCells Treat cells with CapNO concentrations SeedCells->TreatCells Incubate Incubate for desired time TreatCells->Incubate Assay Perform desired assay (e.g., MTT, Annexin V, Griess) Incubate->Assay Measure Measure endpoint (e.g., absorbance, fluorescence) Assay->Measure Analyze Analyze data and determine optimal concentration Measure->Analyze

Sources

common pitfalls in S-Nitrosocaptopril handling and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Nitrosocaptopril (Capto-NO). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in handling and storing this potent dual-action compound. As a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor, the integrity of Capto-NO is paramount for reproducible and accurate experimental outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the optimal performance of Capto-NO in your research.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected bioactivity in my experiments.

This is a common issue stemming from the degradation of this compound. The S-NO bond is inherently labile and susceptible to cleavage, leading to a loss of its NO-donating ability and affecting its overall pharmacological activity.

Root Cause Analysis:

  • Improper Storage: The stability of Capto-NO, particularly in its crystalline form (this compound monohydrate or Cap-NO·H₂O), is highly dependent on storage conditions. Factors like temperature, exposure to oxygen, and humidity can significantly accelerate its degradation.[1][2] Oxidation is a primary degradation pathway.[2][3]

  • Solution Instability: The stability of Capto-NO in solution is pH-dependent. In mild basic media, it is known to decompose.[4][5] The choice of solvent and the pH of your experimental buffer are critical.

  • Photodegradation: Although less emphasized in the initial search, S-nitrosothiols, in general, can be light-sensitive. Exposure to light can contribute to the cleavage of the S-NO bond.

Step-by-Step Mitigation Protocol:

  • Verify Solid-State Storage Conditions:

    • For long-term storage of Cap-NO·H₂O, optimal conditions have been identified as -10°C with a high-purity nitrogen atmosphere (97%) and the presence of a deoxidizer.[1][2][6] Under these conditions, the compound has been shown to be stable for at least 6 months.[1][2][6]

    • Ensure your sample is stored in an airtight container, preferably under an inert gas like nitrogen or argon, and protected from light.

  • Prepare Solutions Freshly:

    • Due to its limited stability in solution, it is highly recommended to prepare Capto-NO solutions immediately before use.

    • If you must store a stock solution, use a solvent in which it exhibits greater stability (e.g., acidified organic solvents) and store it at low temperatures (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Optimize Solution pH:

    • The rate of Capto-NO decomposition is influenced by pH.[4][7] In mild basic conditions, it can decompose, while it shows greater stability in acidic and strongly alkaline media within the timescale of some experiments.[4]

    • For biological assays, carefully consider the pH of your buffer. If possible, conduct pilot experiments to assess the stability of Capto-NO in your specific experimental medium over the time course of your assay.

  • Minimize Light Exposure:

    • Handle the solid compound and its solutions in a dark or amber-colored vial.

    • During experiments, protect the samples from direct light as much as possible.

Issue 2: Precipitate formation upon dissolving this compound.

The appearance of a precipitate can indicate either poor solubility in the chosen solvent or degradation of the compound.

Root Cause Analysis:

  • Solvent Choice: this compound has specific solubility characteristics.[8] Using an inappropriate solvent can lead to insolubility.

  • Degradation Products: The decomposition of Capto-NO can yield captopril disulfide, which may have different solubility properties and could precipitate out of solution.[4]

Troubleshooting Steps:

  • Consult Solubility Data: Refer to the manufacturer's datasheet for recommended solvents. Spectroscopic analyses have been performed on Capto-NO, and its solubility has been determined.[8]

  • Solvent Quality: Ensure you are using high-purity, anhydrous solvents if required. The presence of water can facilitate hydrolysis and degradation.

  • Gentle Dissolution: Aid dissolution by gentle vortexing or sonication. Avoid excessive heating, as this will accelerate degradation.

  • pH Adjustment: If using an aqueous buffer, the pH may need to be adjusted to improve solubility. As a derivative of captopril, its solubility can be pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store solid this compound?

For the stable monohydrate crystal form (Cap-NO·H₂O), the optimal storage conditions have been determined to be at -10°C, under an atmosphere of 97% nitrogen purity, and with the inclusion of a deoxidizer .[1][2][6] This can achieve a preservation rate of over 97% for at least six months.[1][2][6] Temperature is the most critical factor influencing its stability.[1]

Q2: Can I store this compound in a standard freezer (-20°C)?

While -20°C is better than refrigeration or room temperature, studies pinpoint -10°C as the optimal temperature for long-term stability of the monohydrate form.[1][2][6] If a -10°C freezer is not available, a standard -20°C freezer is a reasonable alternative, but it is crucial to also control for oxygen and humidity by storing it under an inert gas and with a deoxidizer.

Q3: How should I prepare my this compound solutions for in vitro experiments?

It is strongly recommended to prepare solutions fresh for each experiment . The S-NO bond is susceptible to cleavage in solution. If you need to prepare a stock solution, dissolve the compound in an appropriate organic solvent, aliquot it into single-use volumes in amber vials, flush with an inert gas (nitrogen or argon), and store at -80°C.

Q4: What factors can cause my this compound to change color?

Pure this compound crystals are typically red.[8] A color change, often to a brownish hue, can be an indicator of decomposition. This is frequently associated with the release of nitrogen oxides.[9] If you observe a color change, it is a strong indication that the compound's integrity has been compromised.

Q5: Is this compound sensitive to light?

Yes, as with most S-nitrosothiols, it is prudent to assume photosensitivity. The energy from light can contribute to the homolytic cleavage of the S-NO bond. Therefore, always store the solid compound and its solutions protected from light .[1] Use amber vials or wrap containers in aluminum foil.

Data & Protocols

Table 1: Optimal Storage Conditions for this compound Monohydrate
ParameterOptimal ConditionSignificance
Temperature -10°CHighly significant impact on stability.[1]
Atmosphere 97% Nitrogen PuritySignificant impact; minimizes oxidation.[1][2][6]
Deoxidizer Present (e.g., 1.20 g)Significant impact; removes residual oxygen.[1][2][6]
Light Protected from lightLess significant than other factors but good practice.[1]
Desiccant Not a critical factorInsignificant impact on stability.[1][2]

Data synthesized from the response surface methodology study by Huang et al. (2021).[1][2]

Protocol: Preparation of this compound Stock Solution
  • Weighing: Tare a pre-chilled, amber-colored microcentrifuge tube or vial on a sensitive balance. Quickly weigh the desired amount of this compound, minimizing exposure to ambient light and air.

  • Solvent Addition: Add the appropriate volume of a pre-chilled, high-purity solvent (e.g., DMSO, DMF, or an acidified organic solvent as per your experimental needs).

  • Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, sonicate briefly in a cooled water bath.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, amber-colored vials. Flush the headspace of each vial with dry nitrogen or argon gas before sealing. Store the aliquots at -80°C.

Visual Guides

Diagram 1: Key Factors in this compound Degradation

cluster_factors Degradation Factors CaptoNO This compound (Capto-NO) Degradation Degradation (Loss of Bioactivity) CaptoNO->Degradation Leads to Temperature High Temperature Temperature->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Light Light Exposure Light->Degradation pH Suboptimal pH (e.g., mild basic) pH->Degradation

Caption: Factors leading to the degradation of this compound.

Diagram 2: Recommended Handling and Storage Workflow

cluster_storage Long-Term Storage (Solid) cluster_prep Solution Preparation cluster_use Experimental Use Store Store at -10°C Weigh Weigh Quickly Store->Weigh Prepare Fresh Inert Under Inert Gas (N2) Dark Protect from Light Deoxidizer With Deoxidizer Dissolve Dissolve in Cold Solvent Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Use Use Immediately Aliquot->Use Protect Protect from Light During Assay Use->Protect

Caption: Recommended workflow for handling and storing Capto-NO.

References

  • G. M. de Oliveira, L. G. de Oliveira, and R. B. de Alencastro, "this compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor," PubMed, 2011. [Link]

  • L. Huang, Y. Zhou, Y. Wang, et al., "Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method," Molecules, vol. 26, no. 24, p. 7533, 2021. [Link]

  • L. Huang, Y. Zhou, Y. Wang, et al., "Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method," PubMed, 2021. [Link]

  • L. Huang, Y. Zhou, Y. Wang, et al., "Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method," MDPI, 2021. [Link]

  • L. Jia, Y. Zhang, L. Huang, et al., "A Novel this compound Monohydrate for Pulmonary Arterial Hypertension: H2O and –SNO Intermolecular Stabilization Chemistry," ResearchGate, 2018. [Link]

  • L. Jia, Y. Zhang, L. Huang, et al., "A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry," PubMed, 2018. [Link]

  • L. Jia, C. F. Chen, and J. S. Liu, "Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor," PubMed, 1999. [Link]

  • G. M. de Oliveira, L. G. de Oliveira, and R. B. de Alencastro, "this compound formation in ionic self-aggregation systems: Effects of counterions," ResearchGate, 2013. [Link]

  • J. C. Wanstall, K. M. Rose, and S. E. O'Donnell, "this compound: in vitro characterization of pulmonary vascular effects in rats," British Journal of Pharmacology, vol. 134, no. 3, pp. 463-472, 2001. [Link]

  • J. Loscalzo, D. Smick, N. Andon, and J. Cooke, "this compound. I. Molecular characterization and effects on the vasculature and on platelets," The Journal of Pharmacology and Experimental Therapeutics, vol. 249, no. 3, pp. 726-729, 1989. [Link]

  • J. P. Cooke, N. Andon, and J. Loscalzo, "this compound. II. Effects on vascular reactivity," The Journal of Pharmacology and Experimental Therapeutics, vol. 249, no. 3, pp. 730-734, 1989. [Link]

  • L. Jia, D. I. Shaffer, and J. S. Liu, "Acute and subacute toxicity and efficacy of S-nitrosylated captopril, an ACE inhibitor possessing nitric oxide activities," PubMed, 1999. [Link]

  • L. Jia, C. F. Chen, and J. S. Liu, "Antiangiogenic effects of this compound crystals as a nitric oxide donor," ResearchGate, 2000. [Link]

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Technical Support Center: Enhancing the Stability of S-Nitrosocaptopril (CapSNO) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: S-Nitrosocaptopril (CapSNO) is a promising hybrid therapeutic agent, combining the angiotensin-converting enzyme (ACE) inhibition of captopril with the potent vasodilatory and antiplatelet effects of a nitric oxide (NO) donor.[1][2] This dual functionality gives it significant potential in treating conditions like pulmonary hypertension and congestive heart failure.[3][4] However, the inherent instability of the S-nitroso (S-NO) bond in aqueous solutions presents a significant challenge for researchers, leading to rapid degradation and inconsistent experimental outcomes.

This guide provides in-depth troubleshooting advice, validated protocols, and foundational knowledge to help you mitigate stability issues and ensure the reliability of your CapSNO experiments.

Section 1: Critical Troubleshooting Guide

This section addresses the most common problems encountered when working with CapSNO in aqueous solutions.

Issue 1.1: My freshly prepared CapSNO solution is rapidly losing its pink/red color.

  • Question: I've just synthesized or dissolved my CapSNO, and the characteristic pink/red color is fading to yellow or colorless within minutes to a few hours. What's happening?

  • Answer: The pink/red color is the visual signature of the intact S-NO bond. Its rapid disappearance is a clear indicator of decomposition, where the S-NO bond cleaves, yielding captopril disulfide and releasing nitric oxide.[5] This degradation is most commonly accelerated by two factors: trace metal ion contamination and inappropriate pH.

    • Causality—Metal Ion Catalysis: Trace amounts of transition metal ions, particularly copper (Cu⁺/Cu²⁺) and iron (Fe²⁺), are potent catalysts for S-NO bond cleavage.[6][7][8] These ions can be introduced from glassware, spatulas, buffer reagents, or even the water source. Even nanomolar concentrations can significantly accelerate decomposition.

    • Causality—pH Effects: The stability of CapSNO is highly pH-dependent. While it is relatively stable in strongly acidic conditions during synthesis, at or near physiological pH (~7.4), it becomes much more susceptible to decomposition, a process that can be further exacerbated by metal ions.[5][9]

  • Immediate Solution:

    • Chelate Metal Ions: Immediately add a metal chelator such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to your solution at a final concentration of 0.1-1 mM. EDTA will sequester the metal ions, preventing them from participating in the catalytic degradation of CapSNO.[10]

    • Verify pH: Check the pH of your solution. If it is in the neutral to mildly basic range, decomposition will be faster. For storage, a mildly acidic pH is often preferable, though this must be balanced with the requirements of your experiment.[10]

    • Protect from Light: While metal ions and pH are the primary drivers, photodegradation can also contribute. Always protect CapSNO solutions from light by using amber vials or wrapping containers in aluminum foil.[3]

Issue 1.2: I'm seeing poor or inconsistent results in my cell culture or in vivo experiments.

  • Question: My CapSNO solution looks fine, but it's not producing the expected biological effect (e.g., vasodilation, platelet inhibition), or the effect varies wildly between experiments. Why?

  • Answer: This issue often stems from significant degradation of the CapSNO before it reaches its biological target. The half-life of CapSNO in physiological buffer (37°C, pH 7.4) can be as short as a few hours, meaning a solution prepared in the morning may have very little active compound left by the afternoon.[11]

    • Causality—Decomposition Over Time: The biological activity of CapSNO is dependent on the intact molecule. As it degrades to captopril and NO, the unique synergistic effect is lost. Captopril itself does not cause the acute vasodilation attributed to the NO moiety.[11] Inconsistent results arise because the actual concentration of active CapSNO is unknown and decreasing over the course of the experiment.

  • Troubleshooting Workflow:

G A Inconsistent Biological Results B Prepare Fresh Solution Immediately Before Use A->B Action 1 C Quantify CapSNO Concentration Pre-Experiment (UV-Vis @ ~340nm) A->C Action 2 D Include Metal Chelator (e.g., 0.1 mM EDTA) in All Buffers A->D Action 3 E Run Time-Course Control: Test Solution Potency at T=0 and T=end of experiment C->E If concentration is correct F Consistent Results E->F If potency is stable

Caption: Troubleshooting logic for inconsistent bioactivity.

  • Best Practices:

    • Fresh is Best: Always prepare CapSNO solutions immediately before use. Do not store working solutions at room temperature or 37°C for extended periods.

    • Quantify Before Use: Use a UV-Vis spectrophotometer to confirm the concentration of your CapSNO stock solution right before you dilute it for your experiment. This provides a crucial baseline.

    • Use Chelators Prophylactically: Incorporate EDTA (0.1 mM) into all your experimental buffers (e.g., PBS, PSS, cell culture media) as a standard practice.[10] This is a simple and highly effective preventative measure.

Section 2: Prophylactic Protocols for Maximizing Stability

Protocol 2.1: Preparation of a Stabilized CapSNO Stock Solution

This protocol details the synthesis of CapSNO in an environment designed to maximize its initial stability.

Materials:

  • Captopril

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Deionized water (high purity, 18 MΩ·cm)

  • EDTA disodium salt

  • Amber glass vials

  • All glassware must be acid-washed and rinsed thoroughly with high-purity water to remove trace metals.

Procedure:

  • Prepare Chelated Acid: Prepare a 0.5 M HCl solution in high-purity deionized water. Add EDTA to a final concentration of 1 mM. This is your reaction medium.

  • Dissolve Captopril: Weigh the desired amount of captopril and dissolve it in the chelated 0.5 M HCl solution to create a 10 mM captopril solution. Keep this solution on ice.

  • Prepare Nitrite Solution: In a separate amber vial, prepare a 10 mM solution of sodium nitrite in high-purity deionized water. Keep this solution on ice.

  • Perform Nitrosation: While vortexing the captopril solution gently in an ice bath, add an equimolar volume of the cold sodium nitrite solution dropwise. For example, add 1 mL of 10 mM NaNO₂ to 1 mL of 10 mM captopril in HCl.

  • Confirm Formation: The solution should immediately turn a deep pink/red color, indicating the formation of CapSNO.[12]

  • Immediate Quantification & Storage:

    • Immediately quantify the concentration using the UV-Vis protocol below (Protocol 2.2).

    • For short-term storage (up to 24-48 hours), keep the acidic stock solution tightly sealed in an amber vial at 4°C.[2]

    • For longer-term storage, aliquoting and snap-freezing at -80°C is recommended, although stability will still be limited. A newly synthesized monohydrate crystal form has shown stability for at least 6 months under specific packaging conditions.[13][14]

Protocol 2.2: Analytical Quantification of CapSNO via UV-Vis Spectrophotometry

This is a rapid and essential QC step to verify the concentration of your CapSNO solution.

Procedure:

  • Prepare Blank: Use the same buffer or solvent your CapSNO is dissolved in as the blank for the spectrophotometer.

  • Dilute Sample: Dilute your CapSNO stock solution in the appropriate buffer to a concentration that will fall within the linear range of your spectrophotometer (e.g., a final concentration of 0.1-0.5 mM).

  • Measure Absorbance: Scan the absorbance of the diluted sample from 300 nm to 700 nm.

  • Identify Peaks: A pure CapSNO solution will exhibit two characteristic absorbance peaks: one in the UV range (~340 nm) and a smaller one in the visible range (~545 nm).[15] The peak at ~340 nm is typically used for quantification.

  • Calculate Concentration: Use the Beer-Lambert law (A = εcl) to calculate the concentration. The molar absorptivity (ε) for CapSNO at 340 nm is approximately 900-1100 M⁻¹cm⁻¹. It is best practice to determine this value empirically in your specific buffer system.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for CapSNO in aqueous solution?

    • A1: The main pathway is the homolytic cleavage of the S-NO bond, which is often catalyzed by metal ions like Cu⁺. This reaction produces a thiyl radical (Cap-S•) and nitric oxide (NO). Two thiyl radicals then combine to form the stable captopril disulfide.[5] Oxidative degradation can also occur, especially in the presence of oxygen.[3]

G cluster_0 Primary Degradation Pathway A 2x this compound (CapSNO) B Captopril Disulfide A->B C 2x Nitric Oxide (NO) A->C Catalyst Catalysts: Cu+, Light, Heat Catalyst->A

Caption: Simplified CapSNO degradation pathway.

  • Q2: What is the optimal pH for CapSNO stability?

    • A2: This is a trade-off. CapSNO exhibits its highest stability in acidic conditions (pH < 4).[5] However, most biological experiments must be conducted at a neutral pH (~7.4). In mildly basic conditions (pH > 8), the decomposition rate can decrease again.[5][16] For storage, an acidic pH is best. For experiments, working at pH 7.4 is necessary, which makes the use of chelators and fresh solutions critical.

  • Q3: How does temperature affect CapSNO solutions?

    • A3: Temperature is a critical factor; higher temperatures significantly accelerate the rate of decomposition.[3] Always prepare and, if necessary, store solutions at low temperatures (on ice, 4°C, or frozen).[2] A study on a stable monohydrate form identified an optimal storage temperature of -10°C.[13][14] The half-life of CapSNO in physiological salt solution at 37°C is only 2.8 hours.[11]

Section 4: Data Reference Tables

Table 1: Key Factors Influencing CapSNO Stability

FactorEffect on StabilityRecommended ActionSource
Metal Ions (Cu²⁺, Fe²⁺) Potent catalysts for decompositionAdd 0.1-1 mM EDTA or DTPA to all solutions[6][10]
pH Most stable at acidic pH (<4). Unstable near neutral pH (7.4).Store stock solutions at acidic pH. Use chelators at neutral pH.[5][9]
Temperature Higher temperature dramatically increases degradation rate.Prepare on ice. Store at 4°C (short-term) or -80°C (longer-term).[3][11]
Light Can induce photodegradation.Use amber vials or protect from light with foil.[3]
Oxygen Can contribute to oxidative degradation pathways.Use de-gassed buffers for high-sensitivity applications.[3][14]

References

  • Baeza, A., et al. (2011). This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. PubMed. Available at: [Link]

  • Lin, M., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. PubMed Central. Available at: [Link]

  • Loscalzo, J., et al. (1989). This compound. I. Molecular characterization and effects on the vasculature and on platelets. PubMed. Available at: [Link]

  • ResearchGate (2018). A Novel this compound Monohydrate for Pulmonary Arterial Hypertension: H2O and –SNO Intermolecular Stabilization Chemistry. ResearchGate. Available at: [Link]

  • Li, Q., et al. (2020). Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions. OSTI.GOV. Available at: [Link]

  • Li, J., et al. (2018). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. PubMed. Available at: [Link]

  • Lin, M., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. PubMed. Available at: [Link]

  • Lin, M., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. MDPI. Available at: [Link]

  • Tsui, D. Y., et al. (2001). This compound: in vitro characterization of pulmonary vascular effects in rats. PubMed Central. Available at: [Link]

  • Globe Thesis (2022). Studies Of this compound Monohydrate In Preparations. Globe Thesis. Available at: [Link]

  • Johnson, M. A., et al. (2015). Catalytic effect of transition metal-doped medical grade polymer on S-nitrosothiol decomposition and its biological response. NIH. Available at: [Link]

  • This compound: A novel nitrovasodilator resistant to nitrate tolerance. (1993). ScienceDirect. Available at: [Link]

  • Jia, L., et al. (1999). Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor. PubMed. Available at: [Link]

  • Cârje, A. G., et al. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. ResearchGate. Available at: [Link]

  • Williams, D. L. (1996). S-nitrosothiols and role of metal ions in decomposition to nitric oxide. PubMed. Available at: [Link]

  • Hornyák, I., et al. (2012). Increased stability of S-nitrosothiol solutions via pH modulations. ResearchGate. Available at: [Link]

  • Friedman, A., et al. (2014). This compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology. PubMed. Available at: [Link]

  • Camilleri, F., et al. (2020). Quantification of Captopril using Ultra High Performance Liquid Chromatography. Pharmaceutical Methods. Available at: [Link]

  • Zhang, H., et al. (2004). Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine. PubMed. Available at: [Link]

  • Scuderi, D., et al. (2010). IRMPD spectroscopy of protonated this compound, a biologically active, synthetic amino acid. PubMed. Available at: [Link]

  • Pramar, Y., et al. (1992). Stability of captopril in some aqueous systems. PubMed. Available at: [Link]

  • SIELC Technologies (n.d.). HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. SIELC. Available at: [Link]

  • Askew, S. C., et al. (1994). Metal ion catalysis in nitrosothiol (RSNO) decomposition. RSC Publishing. Available at: [Link]

  • Reynolds, M. M. (2014). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. ACS Publications. Available at: [Link]

Sources

troubleshooting inconsistent results in S-Nitrosocaptopril experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Nitrosocaptopril (CapNO) research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent dual-action compound. This compound, a hybrid of a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor, offers significant therapeutic potential.[1][2][3] However, its inherent chemical instability can lead to inconsistent and unreliable experimental outcomes.

This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind best practices to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries when working with this compound.

1. Why am I seeing a rapid loss of the characteristic red color of my solid CapNO?

The red color of solid CapNO is indicative of the intact S-nitroso bond. A color change, typically to white or off-white, signifies decomposition.[4] This is often due to exposure to light, elevated temperatures, or moisture. The monohydrate crystal form of CapNO (CapNO·H₂O) is reported to have enhanced stability.[2][4][5][6][7]

2. My CapNO solution loses its pink/red color very quickly after preparation. Is this normal?

While some degree of decomposition in aqueous solution is expected, a very rapid loss of color suggests significant instability. This is often caused by trace metal ion contamination (especially copper ions), inappropriate pH of the buffer, or exposure to light.[8][9][10]

3. What is the best way to store solid this compound?

For long-term stability, solid CapNO·H₂O should be stored at low temperatures (e.g., -10°C), in the dark, and under an inert atmosphere (e.g., nitrogen) with a deoxidizer.[4][5][6] Studies have shown that under optimal conditions, it can be stable for at least 6 months.[4][5]

4. Can I use standard buffers like PBS for my CapNO experiments?

Caution is advised. Buffers can be a source of contaminating metal ions which catalyze CapNO decomposition.[8] Furthermore, the pH of the solution significantly impacts stability.[11][12] It is crucial to use high-purity, metal-free reagents or to include a metal ion chelator like EDTA in your buffers.

5. How can I confirm the concentration of my CapNO solution?

Due to its instability, the concentration of a freshly prepared CapNO solution should always be verified. This can be done spectrophotometrically by measuring its characteristic absorbance in the UV-visible range or by using analytical techniques like HPLC.[1] Indirect quantification of its NO-donating capacity can be assessed using the Griess assay to measure nitrite, a stable breakdown product of NO.[13]

Troubleshooting Guide: Inconsistent Experimental Results

Inconsistent results are the most frequently encountered challenge in CapNO research. This section provides a structured approach to identifying and resolving the root causes of variability.

Problem 1: Low or No Observed Bioactivity

You've administered CapNO in your cellular or animal model, but the expected effects (e.g., vasodilation, ACE inhibition) are minimal or absent.

The bioactivity of CapNO is directly linked to the integrity of the S-nitroso bond, which is responsible for NO donation, and the captopril structure for ACE inhibition.[3] A lack of effect strongly implies that the CapNO has decomposed prior to or shortly after administration.

Caption: Troubleshooting workflow for low or no CapNO bioactivity.

  • Verify Solid CapNO Integrity: Before preparing any solutions, visually inspect your solid CapNO. If it is not a distinct red color, it has likely decomposed and should be discarded.[4]

  • Optimize Solution Preparation:

    • Timing is Critical: Prepare CapNO solutions immediately before use. Do not store aqueous solutions, even frozen, as decomposition will occur.

    • Solvent Purity: Use high-purity, deoxygenated, and deionized water or other appropriate solvents.

    • Light Protection: Prepare solutions in a dark room or under red light. Use amber vials or vials wrapped in aluminum foil to protect the solution from light at all times.[12]

    • Temperature Control: Prepare solutions on ice to minimize thermal decomposition.

  • Validate Solution Concentration: Never assume the final concentration is what you calculated based on the weight of the solid. Always measure it.

    • Protocol: Spectrophotometric Quantification of CapNO:

      • Prepare your CapNO solution in the desired buffer.

      • Immediately measure the absorbance at its λmax (typically around 335-345 nm).

      • Calculate the concentration using the Beer-Lambert law (A = εbc), with the known molar extinction coefficient (ε) for CapNO.

  • Scrutinize Your Experimental Buffer:

    • Metal Ion Contamination: Transition metal ions, especially Cu(I), are potent catalysts for the decomposition of S-nitrosothiols.[8][9][10][14][15] Standard laboratory buffers can contain sufficient trace metals to cause rapid degradation.

      • Solution: Prepare all buffers with metal-free water and reagents. Add a metal ion chelator, such as 0.1 mM EDTA, to your buffers to sequester any contaminating metal ions.[8]

    • pH: The stability of CapNO is pH-dependent. While it can be formed in acidic conditions, its decomposition rate can vary at different physiological pH values.[11][12] Ensure your buffer pH is appropriate and consistent across experiments.

Problem 2: High Variability Between Replicates/Experiments

High variability is a classic sign of inconsistent CapNO concentration and/or degradation rates between samples. S-nitrosothiols are highly susceptible to subtle environmental differences, which can be amplified into large variations in experimental outcomes.[16]

Caption: Troubleshooting workflow for high variability in CapNO experiments.

  • Standardize All Environmental Conditions:

    • Light: Perform all steps, from solution preparation to final measurement, under identical, low-light conditions.

    • Temperature: Use a water bath or incubator to ensure a constant and consistent temperature throughout the experiment.

    • Oxygen: If studying NO release, be aware that oxygen can react with NO to form other nitrogen oxides, potentially altering the downstream effects.[17] Consider if experiments need to be performed under controlled atmospheric conditions.

  • Ensure Reagent Consistency:

    • Use the same batch of buffer and other reagents for a set of comparative experiments.

    • Always use high-purity, metal-free water.

  • Implement a Strict Timeline:

    • The time between CapNO solution preparation and its use should be minimized and kept identical for every single replicate.

    • If you have multiple treatment groups, prepare the CapNO solution for each group immediately before it is needed, rather than preparing a single stock for all groups at the beginning.

  • Validate Your Quantification Assay:

    • If using an indirect method like the Griess assay, be aware of potential interferences from your sample matrix (e.g., cell culture media, plasma).[13]

    • Protocol: Validating the Griess Assay for Your Matrix:

      • Prepare Griess Reagents:

        • Reagent A: Sulfanilamide solution (e.g., 1% in 5% phosphoric acid).

        • Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (e.g., 0.1% in water).[18]

      • Create a Nitrite Standard Curve: Prepare a series of known sodium nitrite concentrations in your specific experimental buffer/matrix (e.g., cell culture media).

      • Perform the Assay:

        • To 50 µL of your standard or sample, add 50 µL of Reagent A.

        • Incubate for 5-10 minutes at room temperature, protected from light.

        • Add 50 µL of Reagent B.

        • Incubate for another 5-10 minutes at room temperature, protected from light.

        • Measure the absorbance at ~540 nm.[13]

      • Analyze: The standard curve generated in your sample matrix should be linear and comparable to a curve generated in pure water. A significant deviation indicates matrix interference.

Summary of Key Stability Factors

FactorIssueRecommended Action
Light Photolytic cleavage of the S-NO bond.[8]Work in a darkened room or under red light; use amber or foil-wrapped vials.
Temperature Accelerates thermal decomposition.[4][12]Store solid at -10°C.[4][5] Prepare and handle solutions on ice.
Metal Ions (Cu+, Cu2+) Catalyze the rapid decomposition of the S-NO bond.[8][9][10][15]Use high-purity, metal-free reagents. Add a chelator (e.g., 0.1 mM EDTA) to all buffers.
pH Stability is pH-dependent; decomposition can be accelerated at certain pH values.[12]Optimize and consistently maintain the pH of your experimental buffer.
Oxygen Can react with released NO, potentially leading to secondary reactions.[4]Prepare solutions with deoxygenated buffers. Consider inert atmosphere for sensitive assays.
Time in Solution Spontaneous decomposition occurs in aqueous solutions.Prepare solutions fresh immediately before each experiment. Never store solutions.

By systematically addressing these factors, you can significantly improve the consistency and reliability of your this compound experiments, leading to more robust and publishable data.

References

  • D'Alessandro, N., et al. (1999). Mechanism of S-nitrosothiol formation and degradation mediated by copper ions. PubMed. Available at: [Link]

  • Fatma, S., et al. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. PubMed Central. Available at: [Link]

  • Al-Qahtani, J. (2017). The reaction mechanism of nitrosothiols with copper(I). ResearchGate. Available at: [Link]

  • Hogg, N. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. PMC. Available at: [Link]

  • Singh, R. J., et al. (1996). Mechanism of nitric oxide release from S-nitrosothiols. PubMed. Available at: [Link]

  • Askew, S. C. (1995). Metal ion catalysis of s-nitrosothiol decompositions. Durham e-Theses. Available at: [Link]

  • Noble, D. R. (1998). Mechanistic studies of copper and thiolate ion induced s-nitrosothiol decompositions. Durham e-Theses. Available at: [Link]

  • Al-Otaibi, M., et al. (2011). This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. PubMed. Available at: [Link]

  • He, Y., et al. (2020). Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions. OSTI.GOV. Available at: [Link]

  • Hess, D. T., et al. (2008). Nitrosothiol reactivity profiling identifies S-nitrosylated proteins with unexpected stability. ScienceDirect. Available at: [Link]

  • Anand, P., & Stamler, J. S. (2012). Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling. PubMed Central. Available at: [Link]

  • Lin, M., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. PubMed Central. Available at: [Link]

  • Lin, M., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. PubMed. Available at: [Link]

  • Lee, D. H., et al. (2002). Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor. PubMed. Available at: [Link]

  • Tsikas, D. (2012). Potential problems and pitfalls with the use of S-nitrosoglutathione and other S-nitrosothiols in physiology-oriented basic science. PubMed. Available at: [Link]

  • Scuderi, D., et al. (2010). IRMPD spectroscopy of protonated this compound, a biologically active, synthetic amino acid. PubMed. Available at: [Link]

  • Maclean, M. R., et al. (2002). This compound: in vitro characterization of pulmonary vascular effects in rats. PMC. Available at: [Link]

  • Fatma, S., et al. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. MDPI. Available at: [Link]

  • Chen, Z., et al. (2018). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. PubMed. Available at: [Link]

  • Lin, M., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. MDPI. Available at: [Link]

  • Lin, M. (2022). Studies Of this compound Monohydrate In Preparations. Globe Thesis. Available at: [Link]

  • Kumar, P., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ScienceDirect. Available at: [Link]

  • Chen, Z., et al. (2018). A Novel this compound Monohydrate for Pulmonary Arterial Hypertension: H2O and –SNO Intermolecular Stabilization Chemistry. ResearchGate. Available at: [Link]

  • Al-Otaibi, M., et al. (2011). This compound formation in aqueous acid and basic medium: vasodilator and angiotensin converting enzyme inhibitor. The Royal Society of Chemistry. Available at: [Link]

  • Loscalzo, J., et al. (1989). This compound. I. Molecular characterization and effects on the vasculature and on platelets. PubMed. Available at: [Link]

  • Pajares, M. A., & Perucho, L. (2017). Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. NIH. Available at: [Link]

  • Seabra, A. B., & Pelegrino, M. T. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC. Available at: [Link]

  • Cooke, J. P., et al. (1993). This compound: A novel nitrovasodilator resistant to nitrate tolerance. Houston Methodist Scholars. Available at: [Link]

  • Seabra, A. B., et al. (2016). This compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology. PubMed. Available at: [Link]

  • Al-Sa'doni, H., & Ferro, A. (2000). S-Nitrosothiols: a class of nitric oxide-donor drugs. PubMed. Available at: [Link]

  • de Oliveira, G. R. (2020). Griess assay for nitrite. YouTube. Available at: [Link]

  • Yeh, C. L., et al. (2004). Antiangiogenic effects of this compound crystals as a nitric oxide donor. PubMed. Available at: [Link]

Sources

addressing S-Nitrosocaptopril light sensitivity in experimental design

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Nitrosocaptopril (Capto-NO). This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed answers and troubleshooting workflows for handling the inherent light sensitivity of this potent nitric oxide (NO) donor and angiotensin-converting enzyme (ACE) inhibitor.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared this compound solution is losing its characteristic red/pink color and turning pale or colorless. What is happening?

A: This color change is a primary visual indicator of Capto-NO degradation. The red color is characteristic of the S-nitrosothiol (S-NO) chromophore. When exposed to energy, such as light, the unstable S-NO bond cleaves, leading to the loss of this chromophore and a decrease in therapeutic efficacy[1][2]. The process is an oxidative degradation that can be accelerated by factors like light, temperature, and the presence of oxygen and metal ions[1][2][3].

Q2: What are the primary degradation products of this compound, and are they problematic for my experiments?

A: The primary degradation products are captopril disulfide and nitric oxide (NO)[3][4]. Depending on the experimental context, these byproducts can be highly problematic:

  • Captopril Disulfide: This oxidized form of captopril lacks the free sulfhydryl group necessary for ACE inhibition. Its presence can lead to an underestimation of the ACE inhibitory effect you are trying to measure[5].

  • Uncontrolled NO Release: The premature release of NO due to degradation means your test system is exposed to a burst of NO before your intended time point, leading to skewed and irreproducible results in vasodilation, platelet aggregation, or cell signaling assays[3][6].

It is crucial to understand that degradation compromises the dual-action profile of Capto-NO, which is valued for its combined NO-donor and ACE inhibitor activities[5][6][7][8].

Q3: I work under standard fluorescent lab lighting. Is this sufficient to cause degradation?

A: Yes, absolutely. Standard laboratory fluorescent lighting emits a broad spectrum of light, including wavelengths in the UV and blue regions that are energetic enough to initiate the photolysis of the S-NO bond[3]. While specific degradation kinetics under fluorescent light are not well-documented in the provided search results, the general principle of photolability necessitates stringent light protection at all times[9]. Far-red/near-infrared light (around 670 nm) has also been shown to stimulate NO release from S-nitrosothiols, indicating sensitivity across a wider spectrum than just UV[10].

Q4: What is the difference between this compound and this compound Monohydrate? Does it affect stability?

A: this compound Monohydrate (Cap-NO·H₂O) is a crystalline form of Capto-NO that incorporates a water molecule into its structure. This monohydrate form has been shown to be significantly more stable than the anhydrous form[1][7][11]. The water molecule helps to stabilize the S-NO bond through intermolecular interactions[7][8]. For long-term storage and improved handling, using the monohydrate crystal form is highly recommended[2][11]. Research indicates that Cap-NO·H₂O can be stable for at least 180 days when stored at 4°C[7][8].

Troubleshooting Guides & Experimental Protocols

Issue: Inconsistent Bioactivity in Cell Culture Assays

You observe high variability in dose-response curves or a complete loss of expected biological effect (e.g., vasodilation, cytotoxicity) between experiments.

A Inconsistent Results Observed B Was stock solution preparation light-protected? (Amber vial, dim light) A->B C Were all dilutions and transfers performed under subdued light? B->C Yes F Potential Cause: Initial Stock Degradation B->F No D Was the cell culture plate incubated in the dark? C->D Yes G Potential Cause: Degradation During Handling C->G No E Was the Capto-NO solution freshly prepared (<1 hour before use)? D->E Yes H Potential Cause: Degradation During Incubation D->H No I Potential Cause: Age-related Degradation E->I No K Verify Integrity: Run QC Check (UV-Vis Scan) E->K Yes J Solution: Implement Strict Light Protection Protocol F->J G->J H->J I->J J->K

Caption: Troubleshooting workflow for inconsistent bioactivity.

This protocol establishes a self-validating system by integrating quality control checks.

Materials:

  • This compound Monohydrate (Cap-NO·H₂O) powder

  • Degassed, chilled (4°C) phosphate-buffered saline (PBS), pH 7.4

  • Amber glass vials or vials completely wrapped in aluminum foil

  • Calibrated micropipettes with low-retention tips

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Work Environment Setup:

    • Switch off all overhead fluorescent lighting.

    • Work in a darkened room or use a benchtop shielded from light. A red photographic safelight can be used if illumination is necessary.

  • Stock Solution Preparation (e.g., 10 mM):

    • On an analytical balance, weigh the required amount of Cap-NO·H₂O powder (MW: 264.3 g/mol ) in an amber microcentrifuge tube.

    • Add the calculated volume of ice-cold, degassed PBS to the tube. Degassing helps to minimize oxidative degradation.

    • Vortex briefly in the dark until fully dissolved. The solution should have a distinct pink/red color.

    • Immediately place the stock solution on ice, wrapped in foil.

  • Immediate Quality Control (QC) Check:

    • Perform a rapid UV-Vis scan of a diluted aliquot of your stock solution.

    • Verification: Confirm the presence of the two characteristic absorbance peaks for S-nitrosothiols at ~340 nm (S-NO bond) and ~545 nm (n→π* transition). The absence or significant reduction of the 340 nm peak indicates degradation.

    • Record the initial absorbance value at 340 nm as your baseline for 100% integrity.

  • Experimental Use:

    • Prepare all serial dilutions in amber tubes or foil-wrapped plates immediately before adding to your assay.

    • Minimize the time the solution is exposed to any light source.

    • For cell culture, add the Capto-NO solution to the plates under dim light, and immediately return the plates to a dark incubator.

Issue: Low Purity or Yield During Synthesis

You are synthesizing Capto-NO and obtaining a low yield of the desired red product, or the final product is off-white, indicating immediate degradation.

S-nitrosation of captopril is a delicate reaction. The primary cause of failure is often the premature decomposition of the newly formed S-NO bond, which can be catalyzed by light and trace metal ions[3]. The reaction must be performed in an environment free of contaminants and protected from light.

This method is adapted from established procedures and emphasizes stability.

Materials:

  • Captopril

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Metal chelator (e.g., EDTA)

  • Amber, three-necked round-bottom flask

  • Stir plate and magnetic stir bar

  • All glassware must be acid-washed to remove trace metals.

Procedure:

  • Setup: Assemble the three-necked flask in a fume hood, completely wrapped in aluminum foil. Place it in an ice bath on a stir plate.

  • Reagent Preparation:

    • Dissolve captopril in a solution of dilute HCl containing a small amount of EDTA. The acidic medium is necessary for the formation of nitrous acid[4][12]. The EDTA will chelate any contaminating metal ions that catalyze decomposition[3].

    • Prepare a separate aqueous solution of sodium nitrite.

  • Reaction:

    • Cool both solutions in the ice bath for at least 20 minutes.

    • Under vigorous stirring, add the sodium nitrite solution dropwise to the captopril solution using an addition funnel.

    • The reaction mixture should turn a deep red color, indicating the formation of Capto-NO.

  • Workup and Storage:

    • Once the reaction is complete, proceed with extraction or purification steps under subdued light.

    • The final product should be dried and stored under an inert atmosphere (like nitrogen or argon) at low temperatures (-10°C is optimal) with a deoxidizer[1][11].

cluster_degradation Photodegradation Pathway cluster_protection Experimental Protection Strategy CaptoNO This compound (Active, Red) Degraded Captopril Disulfide + NO (Inactive, Colorless) CaptoNO->Degraded Light Light Energy (UV, Visible) Light->CaptoNO initiates cleavage of S-NO bond AmberVial Use Amber Vials (Blocks UV/Blue Light) AmberVial->CaptoNO Protects DimLight Work in Dim Light (Reduces Photon Flux) DimLight->CaptoNO Protects ColdTemp Store on Ice (Slows Kinetics) ColdTemp->CaptoNO Stabilizes FreshPrep Prepare Freshly (Minimizes Exposure Time) FreshPrep->CaptoNO Ensures Potency

Caption: Core degradation pathway and key protective measures.

Quantitative Data Summary

For reliable experimentation, understanding the stability and analytical properties of Capto-NO is essential.

Table 1: Storage and Analytical Properties of this compound
ParameterValue / ConditionRationale & Reference
Recommended Storage Solid: -10°C, Nitrogen atmosphere, with deoxidizer.Optimized conditions show a preservation rate of ~98% for at least 6 months for the monohydrate form.[1][11]
Solution Stability Use immediately; prepare fresh for every experiment.Decomposition in aqueous solution is rapid, accelerated by light, heat, and oxygen.[2][4]
UV-Vis Absorbance λmax ~340 nm (S-NO bond)~545 nm (n→π* transition)These peaks are characteristic and can be used for quantification and integrity checks.[13]
HPLC Wavelength 215 nmA common wavelength used for quantifying Capto-NO and its parent compound, captopril.[1][2]
HPLC Retention Time ~9.65 minUnder specific reported conditions (ODS column, 50/50 0.1% phosphoric acid/methanol).[1][2]

Note: Analytical parameters like HPLC retention time are highly dependent on the specific column, mobile phase, and flow rate used. The values provided are from a published method and should be adapted to your system[1][2].

References

  • MDPI. Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method.[Link]

  • PubMed. A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry.[Link]

  • PubMed. Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method.[Link]

  • PubMed. this compound. I. Molecular characterization and effects on the vasculature and on platelets.[Link]

  • ResearchGate. A Novel this compound Monohydrate for Pulmonary Arterial Hypertension: H2O and –SNO Intermolecular Stabilization Chemistry | Request PDF.[Link]

  • National Institutes of Health (NIH). this compound: in vitro characterization of pulmonary vascular effects in rats - PMC.[Link]

  • PubMed. this compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor.[Link]

  • PubMed Central (PMC). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method.[Link]

  • PubMed. Wavelength-dependence of vasodilation and NO release from S-nitrosothiols and dinitrosyl iron complexes by far red/near infrared light.[Link]

  • ScienceDirect. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.[Link]

  • National Institutes of Health (NIH). Mechanism of nitric oxide release from S-nitrosothiols - PubMed.[Link]

  • Royal Society of Chemistry. this compound formation in aqueous acid and basic medium: vasodilator and angiotensin converting enzyme inhibitor.[Link]

  • PubMed. this compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology.[Link]

  • PubMed. Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor.[Link]

  • PubMed. Acute and subacute toxicity and efficacy of S-nitrosylated captopril, an ACE inhibitor possessing nitric oxide activities.[Link]

  • PubMed Central (PMC). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.[Link]

  • Royal Society of Chemistry. The reaction of S-nitroso-N-acetyl-d,l-penicillamine (SNAP) with the angiotensin converting enzyme inhibitor, captopril—mechanism of transnitrosation.[Link]

  • Longdom Publishing. Quantification of Captopril using Ultra High Performance Liquid Chromatography.[Link]

  • PubMed. LC: analysis of photodegradation kinetics of nitazoxanide in pharmaceutical formulations.[Link]

  • National Institutes of Health (NIH). this compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology - PMC.[Link]

  • ResearchGate. this compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology | Request PDF.[Link]

  • MDPI. Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure.[Link]

Sources

Technical Support Center: Enhancing the In Vivo Bioavailability of S-Nitrosocaptopril (CapNO)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Nitrosocaptopril (CapNO) research. This guide is designed for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the in vivo bioavailability of this promising therapeutic agent. This compound, a hybrid molecule, uniquely combines the actions of a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor.[1][2] This dual functionality presents significant therapeutic potential for conditions like hypertension and pulmonary arterial hypertension.[2][3][4][5] However, its inherent instability, particularly the labile S-NO bond, poses a substantial hurdle to achieving adequate systemic exposure.[3][6]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues. Our goal is to equip you with the scientific rationale and practical protocols needed to enhance the bioavailability of CapNO in your in vivo studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the development and in vivo testing of this compound.

Q1: My this compound degrades rapidly after synthesis. How can I improve its stability for in vivo studies?

A1: The instability of this compound is a primary challenge, stemming from the susceptibility of the S-NO bond to cleavage.[3][6] Several factors contribute to its degradation, including exposure to light, heat, and certain ions. Recent research has led to the development of a more stable crystalline form, this compound monohydrate (CapNO·H₂O), which shows enhanced stability.[3][4][5][6]

Key Stability-Enhancing Strategies:

  • Synthesis of the Monohydrate Form: The synthesis of CapNO·H₂O is a significant advancement. The water molecule in this structure forms a stabilizing intermolecular five-membered ring through hydrogen bonding and dipole-dipole interactions with the S-nitrosothiol group.[6] This novel form has been reported to be stable for at least 180 days at 4°C.[6]

  • Optimized Storage Conditions: Proper storage is critical. Studies using a Plackett–Burman design have identified temperature, nitrogen purity, and the presence of a deoxidizer as the most significant factors affecting stability.[5] The optimal storage conditions were determined to be a nitrogen purity of 97%, a temperature of -10°C, and the use of a 1.20 g deoxidizer.[5]

  • Protection from Light: S-nitrosothiols are notoriously sensitive to photolytic decomposition.[7] All synthesis and handling steps should be performed under reduced ambient light. Use amber vials or wrap containers in aluminum foil to minimize light exposure.

  • Control of pH: The stability of the S-NO bond is pH-dependent. While it can be formed in acidic conditions, it tends to decompose in mild basic media.[8] However, in strongly alkaline solutions, it exhibits greater stability.[8] For formulation purposes, maintaining an optimal pH is crucial.

Q2: I'm observing very low oral bioavailability of this compound in my animal models. What are the likely causes and how can I address them?

A2: Low oral bioavailability is a multifaceted problem arising from both the physicochemical properties of CapNO and the physiological environment of the gastrointestinal (GI) tract.

Primary Causes of Low Oral Bioavailability:

  • Pre-systemic Degradation: The acidic environment of the stomach and the presence of various enzymes and thiols in the GI tract can lead to the degradation of CapNO before it can be absorbed.

  • Poor Permeability: The polarity of the molecule may limit its passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: Once absorbed, CapNO is subject to extensive first-pass metabolism in the liver, where the S-NO bond can be cleaved.

Strategies to Enhance Oral Bioavailability:

  • Formulation Approaches:

    • Nanoparticle Encapsulation: Incorporating CapNO into nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can protect it from the harsh GI environment and potentially enhance its absorption.[9] Nanoparticles can offer controlled release and targeted delivery.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubility and absorption of lipophilic drugs and may offer a protective effect for CapNO.

  • Chemical Modification: While more complex, prodrug strategies could be explored to mask the labile S-NO bond until the compound reaches the systemic circulation.

  • Co-administration with Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, facilitating greater drug absorption. However, this approach requires careful toxicological evaluation.

Q3: What are the most reliable analytical methods for quantifying this compound and its metabolites in biological samples?

A3: Accurate quantification of this compound and its metabolites is challenging due to their low concentrations and inherent instability.[10] A combination of methods is often necessary for a comprehensive pharmacokinetic profile.

Recommended Analytical Techniques:

Analyte Recommended Method Key Considerations
This compound ( intact) High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detectionRequires immediate sample processing and stabilization. Use of metal chelators and thiol-blocking agents is crucial to prevent ex vivo degradation.[10]
Nitric Oxide (NO) Metabolites (Nitrite/Nitrate) Griess Assay or ChemiluminescenceThe Griess assay is a colorimetric method suitable for measuring total nitrite. Chemiluminescence offers higher sensitivity for detecting NO directly.
Captopril (metabolite) HPLC with fluorescence detection after derivatizationDerivatization with a fluorescent tag like ThioGloTM3 can significantly enhance the sensitivity of captopril detection.[11]
Total S-nitrosothiols (RSNOs) Electron Paramagnetic Resonance (EPR) Spectroscopy with spin trappingEPR provides a highly specific and quantifiable signal for the S-nitroso group and is considered a gold standard for RSNO detection.[12]

Critical Sample Handling Precautions:

  • Rapid Processing: Process blood and tissue samples immediately upon collection to minimize degradation.[7]

  • Stabilizing Agents: Use a buffer containing N-ethylmaleimide (NEM) to block free thiols and EDTA to chelate metal ions, which can catalyze S-NO bond cleavage.[7]

  • Light Protection: Keep samples protected from light at all times.[7]

  • Low Temperature: Store samples at -80°C until analysis.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for key experimental workflows, highlighting common pitfalls and providing solutions.

Guide 1: Formulation of this compound Loaded PLGA Nanoparticles

This guide details a protocol for preparing CapNO-loaded PLGA nanoparticles to enhance oral bioavailability, based on established methodologies.[9]

Objective: To encapsulate this compound within a protective polymer matrix to shield it from GI degradation and facilitate absorption.

Workflow Diagram:

G cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_evap Solvent Evaporation cluster_collect Collection & Purification A Dissolve PLGA & CapNO in organic solvent (e.g., Dichloromethane) C Add organic phase to aqueous phase A->C B Prepare aqueous phase with surfactant (e.g., Polyvinyl Alcohol) B->C D Homogenize at high speed (e.g., 8500 rpm) to form O/W emulsion C->D E Stir emulsion at room temperature to evaporate organic solvent D->E F Nanoparticle hardening E->F G Centrifuge suspension F->G H Wash pellet with deionized water G->H I Lyophilize for storage H->I

Caption: Workflow for PLGA-CapNO Nanoparticle Formulation.

Step-by-Step Protocol:

  • Organic Phase Preparation: Dissolve a specific weight ratio of PLGA to CapNO (e.g., 3:1) in a suitable organic solvent like dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as 1% w/v polyvinyl alcohol (PVA), to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 8500 rpm) to form an oil-in-water (O/W) emulsion. The oil-to-water ratio is a critical parameter (e.g., 20:1).[9]

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation and hardening of the nanoparticles.

  • Collection and Washing: Centrifuge the nanoparticle suspension to collect the pellet. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a stable powder for long-term storage and administration.

Troubleshooting:

Problem Possible Cause Solution
Large particle size/Polydispersity Inefficient homogenization; Inappropriate surfactant concentrationIncrease homogenization speed or time; Optimize surfactant concentration.
Low Encapsulation Efficiency Drug partitioning into the aqueous phase; Premature drug degradationOptimize the PLGA:drug ratio; Ensure all steps are performed quickly and at a controlled temperature.
Nanoparticle Aggregation after Lyophilization Insufficient cryoprotectantIncrease the concentration or test different cryoprotectants (e.g., trehalose, sucrose).
Guide 2: In Vivo Pharmacokinetic Study in a Rodent Model

This guide outlines a protocol for conducting a pharmacokinetic study of a novel this compound formulation in rats.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of a new CapNO formulation compared to a control (e.g., free CapNO).

Logical Flow of a Pharmacokinetic Study:

G A Animal Acclimatization & Fasting B Dosing (Oral Gavage) A->B C Serial Blood Sampling (e.g., via tail vein) B->C D Plasma Separation & Stabilization C->D E Sample Analysis (LC-MS/MS) D->E F Pharmacokinetic Modeling E->F G Data Interpretation & Comparison F->G

Caption: Key Stages of an In Vivo Pharmacokinetic Study.

Step-by-Step Protocol:

  • Animal Preparation: Acclimatize male Sprague-Dawley or Wistar rats for at least one week. Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Formulation Preparation: Reconstitute the lyophilized CapNO formulation in a suitable vehicle (e.g., sterile water or saline) immediately before administration.

  • Dosing: Administer the formulation via oral gavage at a predetermined dose. Include a control group receiving an equivalent dose of non-formulated CapNO.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA) and a stabilizing agent (e.g., NEM). Centrifuge at 4°C to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of CapNO and its major metabolites (e.g., captopril) in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters and determine the relative bioavailability of the formulation.

Troubleshooting:

Problem Possible Cause Solution
High variability in plasma concentrations Inconsistent dosing technique; Animal stress affecting GI motilityEnsure consistent gavage technique; Handle animals gently to minimize stress.
Analyte not detected or below quantification limit Rapid degradation in vivo; Insufficient analytical sensitivity; Inadequate doseRe-evaluate formulation for stability; Optimize the LC-MS/MS method for higher sensitivity; Consider a dose-ranging study.
Artifactual formation of CapNO during sample prep Presence of free thiols and nitrite in the sampleEnsure immediate and effective stabilization of plasma with NEM and other necessary reagents.[10]

Part 3: References

  • Jia, L., Young, X., & Guo, W. (1999). Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor. Journal of Pharmaceutical Sciences, 88(9), 981–986. [Link]

  • Hetrick, E. M., Shin, J. H., Stasko, N. A., Johnson, C. B., Wespe, D. A., Holmuhamedov, E., & Schoenfisch, M. H. (2009). This compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology. ACS Nano, 3(9), 2719–2727. [Link]

  • Wanstall, J. C., & Jeffery, T. K. (2002). This compound: in vitro characterization of pulmonary vascular effects in rats. British Journal of Pharmacology, 136(4), 537–546. [Link]

  • Zhou, Y., Lin, M., Wang, J., Chen, J., Li, J., & Jia, L. (2018). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and –SNO intermolecular stabilization chemistry. Free Radical Biology and Medicine, 126, 324-333. [Link]

  • Gonzalez, G. A., & Alvarez, J. C. (2011). This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. Journal of the Brazilian Chemical Society, 22(10), 1839-1847. [Link]

  • Lin, M. (2022). Studies Of this compound Monohydrate In Preparations. (Doctoral dissertation). [Link]

  • Lin, M., Chen, J., Wang, J., Zhou, Y., Li, J., & Jia, L. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. Molecules, 26(24), 7586. [Link]

  • Lin, M., Chen, J., Wang, J., Zhou, Y., Li, J., & Jia, L. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. Molecules (Basel, Switzerland), 26(24), 7586. [Link]

  • Loscalzo, J., Smick, D., Andon, N., & Cooke, J. (1989). This compound. I. Molecular characterization and effects on the vasculature and on platelets. The Journal of Pharmacology and Experimental Therapeutics, 249(3), 726–729. [Link]

  • Zhou, Y., Lin, M., Wang, J., Chen, J., Li, J., & Jia, L. (2018). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. Free Radical Biology & Medicine, 126, 324-333. [Link]

  • Winyard, P. G., Knight, I. A., Shaw, F. L., Rocks, S. A., Davies, C. A., Eggleton, P., Haigh, R., Whiteman, M., & Benjamin, N. (2008). Determination of S-nitrosothiols in biological and clinical samples using electron paramagnetic resonance spectrometry with spin trapping. Methods in Enzymology, 441, 151–160. [Link]

  • de Oliveira, M. G. (2016). S-Nitrosothiols as Platforms for Topical Nitric Oxide Delivery. Basic & Clinical Pharmacology & Toxicology, 119 Suppl 3, 51–60. [Link]

  • Carloni, S., Balzani, T., & Lazzarato, L. (2011). The determination of S-nitrosothiols in biological samples--procedures, problems and precautions. Biochimica et Biophysica Acta, 1810(8), 751–763. [Link]

  • Shaffer, J. E., & Finkel, M. S. (1993). This compound: A novel nitrovasodilator resistant to nitrate tolerance. Journal of Vascular Medicine and Biology, 4(2-3), 115-121. [Link]

  • Anand, P., & Stamler, J. S. (2012). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. Antioxidants & Redox Signaling, 17(1), 115-127. [Link]

  • The Scientist. (2023). The biggest barriers in drug development today. The Scientist. [Link]

  • Al-Ghabeish, M., Al-Halim, E. A., & Al-Ghananeem, A. M. (2023). Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). Journal of Pharmaceutical Sciences, 112(1), 227-236. [Link]

  • Paunel, A., & Lupu, A. (2021). Enhancement of Nitric Oxide Bioavailability by Modulation of Cutaneous Nitric Oxide Stores. Antioxidants, 10(6), 946. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology & Medicine, 43(5), 645–657. [Link]

  • Ercal, N., Oztezcan, S., & Hammond, T. C. (2001). Determination of Captopril in Biological Samples by High-performance Liquid Chromatography with ThioGloTM3 Derivatization. Biomedical Chromatography, 15(1), 10-14. [Link]

Sources

Technical Support Center: S-Nitrosocaptopril (CapSNO) in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Nitrosocaptopril (CapSNO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with CapSNO in solution, with a primary focus on addressing its inherent instability due to auto-oxidation. As a potent nitric oxide (NO) donor and angiotensin-converting enzyme (ACE) inhibitor, the therapeutic potential of CapSNO is significant.[1][2] However, its utility in experimental and developmental settings is often hampered by rapid degradation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the integrity of your CapSNO solutions and ensure the reliability of your experimental outcomes.

Understanding the Challenge: The Instability of this compound

This compound is notoriously unstable, primarily due to the labile S-nitroso (-S-N=O) bond.[3][4] The primary degradation pathway in solution is auto-oxidation, a process influenced by a multitude of factors including the presence of oxygen, light, pH, temperature, and trace metal ions.[1][5][6] This degradation not only reduces the effective concentration of the active compound but also introduces degradation products that can interfere with your experiments.[1]

The auto-oxidation process is generally understood to be a free-radical chain reaction involving initiation, propagation, and termination steps.[1] The presence of oxygen molecules can lead to the formation of oxygen free radicals, which then react with CapSNO, accelerating its degradation.[1]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the handling and use of CapSNO solutions.

Preparation and Handling of CapSNO Solutions

Question 1: My freshly prepared CapSNO solution is losing its characteristic red color much faster than expected. What could be the cause?

Answer: The fading of the red color of a CapSNO solution is a visual indicator of its degradation.[1] Several factors could be accelerating this process:

  • Oxygen Exposure: CapSNO is highly susceptible to oxidation.[1] Ensure that your solvents are deoxygenated prior to use. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent for at least 15-30 minutes. All subsequent handling should be done under an inert atmosphere.

  • Light Exposure: Photodegradation can significantly contribute to the decomposition of S-nitrosothiols.[7] Prepare and handle your CapSNO solutions in a dark environment or by using amber-colored vials or glassware wrapped in aluminum foil.

  • Purity of Starting Materials: The purity of your captopril and the nitrosating agent is crucial. Impurities can act as catalysts for degradation. Always use high-purity reagents.

  • pH of the Solution: The stability of S-nitrosothiols is highly pH-dependent. While the optimal pH for storage can vary, decomposition is often accelerated at both highly acidic and physiological pH.[8][9] For many S-nitrosothiols, mildly basic conditions (pH 8.4-8.8) have been shown to improve stability.[10][11]

Question 2: I'm observing inconsistent results in my bioassays using CapSNO. Could this be related to solution instability?

Answer: Absolutely. Inconsistent bioassay results are a classic symptom of CapSNO degradation. The concentration of active CapSNO in your solution is likely decreasing over the course of your experiment, leading to variable effects.

To address this, consider the following:

  • Prepare Fresh Solutions: Always prepare CapSNO solutions immediately before use. Avoid storing stock solutions for extended periods, even under seemingly ideal conditions.

  • Time-Course Experiments: If your experiments run for an extended duration, it is critical to understand the degradation kinetics of your specific CapSNO solution under your experimental conditions. You may need to account for this degradation in your data analysis or design your experiments to minimize its impact.

  • Use of Stabilized Formulations: For longer-term studies, consider the use of stabilized forms of CapSNO, such as the monohydrate crystal form, which has demonstrated greater stability.[1][3][4] Nanoparticle-based delivery systems are also being explored to enhance stability and control the release of NO.[12][13]

Storage of CapSNO Solutions

Question 3: What are the optimal conditions for storing CapSNO solutions to minimize degradation?

Answer: While preparing fresh solutions is always the best practice, short-term storage may sometimes be necessary. To maximize stability during storage, adhere to the following guidelines:

ParameterRecommendationRationale
Temperature -10°C or lowerLow temperatures significantly slow down the rate of chemical reactions, including auto-oxidation.[1]
Atmosphere Inert gas (Nitrogen or Argon)Displacing oxygen with an inert gas minimizes oxidative degradation.[1]
Light Complete darkness (Amber vials/foil)Prevents photodegradation.[1][7]
pH Mildly basic (pH 8.4-8.8)For many S-nitrosothiols, this pH range has been shown to enhance stability.[10][11]
Solvent Deoxygenated, high-purityMinimizes exposure to oxygen and catalytic impurities.

Question 4: I've heard that metal ions can affect CapSNO stability. Should I be concerned about this?

Answer: Yes, you should be very concerned. Trace metal ions, particularly copper ions (Cu²⁺), can potently catalyze the decomposition of S-nitrosothiols.[5][6]

  • Source of Contamination: Metal ion contamination can come from various sources, including glassware, spatulas, and even the reagents themselves.

  • Mitigation Strategy: To minimize the impact of metal ions, it is highly recommended to use metal-free laboratory ware and to treat your buffers and solvents with a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester any contaminating metal ions.

Analytical and Quantification Issues

Question 5: How can I accurately quantify the concentration of CapSNO in my solution and monitor its degradation?

Answer: Accurate quantification is essential for reproducible research. Several analytical techniques can be employed:

  • UV-Visible Spectrophotometry: S-nitrosothiols have a characteristic absorbance peak around 340 nm. This method is quick and straightforward for monitoring the relative concentration of the S-nitroso group. However, it can be prone to interference from other components in the solution.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more robust and specific method for quantifying CapSNO and its degradation products. A reversed-phase C18 column is typically used with a mobile phase consisting of a methanol/water or acetonitrile/water mixture, often with an acid modifier like trifluoroacetic acid. Detection is commonly performed at around 220 nm.

  • Griess Assay: This colorimetric assay can be used to indirectly measure the amount of nitrite, a degradation product of NO. While useful, it does not directly measure the concentration of CapSNO.

Experimental Protocol: Quantification of this compound by HPLC

This protocol provides a general guideline. Optimization for your specific instrumentation and experimental conditions may be necessary.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% phosphoric acid in water (e.g., 50:50 v/v).[14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[14]

  • Column Temperature: 40°C.[14]

  • Injection Volume: 20 µL.[14]

  • Standard Preparation: Prepare a series of standard solutions of CapSNO of known concentrations in the mobile phase.

  • Sample Preparation: Dilute your CapSNO solution in the mobile phase to a concentration that falls within the linear range of your standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system. The retention time for CapSNO is typically around 9.65 minutes under these conditions.[14]

  • Quantification: Construct a standard curve by plotting the peak area of the CapSNO standards against their known concentrations. Use the linear regression equation from the standard curve to calculate the concentration of CapSNO in your samples.

Visualizing Degradation and Experimental Workflows

To further aid in the understanding of the processes involved, the following diagrams illustrate the auto-oxidation pathway and a recommended experimental workflow for handling CapSNO solutions.

Figure 1: Simplified Auto-oxidation Pathway of this compound CapSNO This compound (CapSNO) Degradation_Products Degradation Products (e.g., Captopril Disulfide, Nitrite) CapSNO->Degradation_Products Auto-oxidation Oxygen Oxygen (O2) Free_Radicals Free Radicals (R.) Oxygen->Free_Radicals Initiation Light Light (hv) Light->Free_Radicals Initiation Metal_Ions Metal Ions (e.g., Cu2+) Metal_Ions->Free_Radicals Catalysis Free_Radicals->CapSNO Propagation Figure 2: Recommended Workflow for Handling this compound Solutions cluster_prep Preparation cluster_handling Handling & Use cluster_storage Short-Term Storage (if necessary) cluster_analysis Analysis Deoxygenate Deoxygenate Solvents (N2 or Ar purge) Prepare_Fresh Prepare CapSNO Solution (in dark/amber vial) Deoxygenate->Prepare_Fresh Use_Immediately Use Immediately in Experiment Prepare_Fresh->Use_Immediately Store Store at <= -10°C (Inert atmosphere, dark) Prepare_Fresh->Store Inert_Atmosphere Maintain Inert Atmosphere Use_Immediately->Inert_Atmosphere Quantify Quantify Concentration (e.g., HPLC) Use_Immediately->Quantify Pre- & Post-Experiment Store->Quantify Before Use

Caption: Recommended Workflow for Handling this compound Solutions

References

  • Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. PubMed Central. [Link]

  • This compound: in vitro characterization of pulmonary vascular effects in rats. PubMed Central. [Link]

  • This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. PubMed. [Link]

  • This compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology. PubMed. [Link]

  • A Novel this compound Monohydrate for Pulmonary Arterial Hypertension: H2O and –SNO Intermolecular Stabilization Chemistry. ResearchGate. [Link]

  • A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. PubMed. [Link]

  • Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. MDPI. [Link]

  • Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions. OSTI.GOV. [Link]

  • This compound. I. Molecular characterization and effects on the vasculature and on platelets. PubMed. [Link]

  • Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. PubMed. [Link]

  • Increased stability of S-nitrosothiol solutions via pH modulations. ResearchGate. [Link]

  • Photodegradation of sodium nitroprusside: biologic activity and cyanide release. PubMed. [Link]

  • Increased stability of S-nitrosothiol solutions via pH modulations. PubMed. [Link]

  • This compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology. PubMed Central. [Link]

  • Effect of pH and Metal Ions on the Decomposition Rate of S-nitrosocysteine. ResearchGate. [Link]

  • S-nitrosothiols and role of metal ions in decomposition to nitric oxide. PubMed. [Link]

  • Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. MDPI. [Link]

  • Metal ion catalysis of s-nitrosothiol decompositions. Durham e-Theses. [Link]

  • Impurities and Degradation products. ArtMolecule. [Link]

  • Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine. PubMed. [Link]

  • (PDF) Enhancement of Photodegradation of Picric Acid (2,4,6-Trinitrophenol) by Fabrication of Visible-Light-Active SnO 2 Quantum Dots/TiO 2 Nanospheres Composite. ResearchGate. [Link]

  • Quantification of Captopril using Ultra High Performance Liquid Chromatography. Longdom. [Link]

  • This compound: A novel nitrovasodilator resistant to nitrate tolerance. Scholars@Duke. [Link]

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best practices for long-term storage of S-Nitrosocaptopril monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides best practices for the long-term storage and handling of S-Nitrosocaptopril monohydrate (Cap-NO·H₂O), a novel crystal form of this compound. As a potent nitric oxide (NO) donor and angiotensin-converting enzyme inhibitor (ACEI), maintaining its stability is critical for reliable experimental outcomes.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound monohydrate and why is its stability important?

A1: this compound monohydrate (Cap-NO·H₂O) is a crystalline form of this compound that exhibits greater stability than its anhydrous counterpart.[2][4][5][6] It possesses the dual functionality of an ACE inhibitor and an NO donor.[7][8][9][10][11] The therapeutic and experimental efficacy of Cap-NO·H₂O is directly dependent on the integrity of the S-nitroso (S-NO) bond, which is inherently unstable.[2][6] Degradation leads to the loss of its NO-donating capabilities, compromising experimental results and potential therapeutic effects.

Q2: What are the primary factors that cause this compound monohydrate to degrade?

A2: The primary degradation pathway for this compound monohydrate is oxidation.[1][2][4] The key factors that accelerate degradation are:

  • Temperature: Higher temperatures significantly increase the rate of degradation.[4]

  • Oxygen: The presence of oxygen promotes oxidative degradation of the S-NO bond.[1][2][4]

  • Light: While less significant than temperature and oxygen, light exposure can contribute to degradation.[4]

Q3: What are the optimal conditions for the long-term storage of this compound monohydrate?

A3: Based on response surface methodology, the optimized storage conditions to ensure long-term stability (at least 6 months) are:

  • Temperature: -10°C[1][3][4][5]

  • Atmosphere: An inert atmosphere with a nitrogen purity of 97%.[1][3][4][5]

  • Deoxidizer: The presence of a deoxidizer is crucial to scavenge any residual oxygen.[1][3][4][5] Under these conditions, a preservation rate of approximately 97.91 ± 0.59% can be achieved.[1][3][4]

Q4: How should I handle this compound monohydrate during experimental setup to minimize degradation?

A4: To maintain the integrity of the compound during use, it is crucial to minimize its exposure to adverse conditions.

  • Work quickly and efficiently to reduce the time the compound is at room temperature and exposed to ambient air.

  • If possible, perform manipulations in a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Use pre-chilled spatulas and weighing boats.

  • Prepare solutions immediately before use. The stability of this compound in aqueous solutions can be pH-dependent.[12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of the crystalline powder (from red to white). This is a visual indicator of oxidative degradation.[4]1. Verify the storage conditions (temperature, inert atmosphere, presence of a deoxidizer).2. If storage conditions are suboptimal, the compound has likely degraded and should be discarded.3. For future storage, ensure all recommended conditions are strictly met.
Inconsistent or lower-than-expected bioactivity in experiments. This is likely due to the degradation of the S-NO bond, leading to a reduced NO-donating capacity.1. Review the handling procedures during experimental setup. Was the compound exposed to ambient temperature or air for an extended period?2. Confirm the age of the compound and its storage history.3. Prepare fresh solutions for each experiment.4. Consider quantifying the concentration of the S-nitrosothiol in your stock solution using a suitable analytical method (e.g., Saville-Griess assay) before use.
Generation of a reddish-brown gas and a bad odor upon opening the container. This indicates significant decomposition of the compound.[4]1. Handle the compound in a well-ventilated fume hood.2. The compound is likely extensively degraded and should be disposed of according to your institution's safety protocols.3. Review and rectify your storage procedures to prevent this from happening with new batches.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

  • Place the individually packaged this compound monohydrate in a light-resistant container.

  • Add a suitable deoxidizer to the container.

  • Purge the container with high-purity (97%) nitrogen gas.[1][3][4]

  • Seal the container tightly to ensure an airtight environment.

  • Store the container in a freezer at -10°C.[1][3][4]

Protocol 2: Preparation of Stock Solutions

  • Remove the container of this compound monohydrate from the -10°C freezer and allow it to equilibrate to the temperature of the inert atmosphere glove box before opening to prevent condensation.

  • Inside the glove box, quickly weigh the desired amount of the compound using pre-chilled labware.

  • Dissolve the compound in a deoxygenated solvent appropriate for your experiment. The choice of solvent may impact stability.

  • Use the solution immediately. Do not store stock solutions for extended periods.

Visualizing the Science

Degradation Pathway of this compound Monohydrate

The primary degradation route for this compound monohydrate is through the oxidative cleavage of the S-NO bond. This process is accelerated by heat, light, and the presence of oxygen.

Simplified Degradation Pathway of this compound Monohydrate SNOCap This compound Monohydrate (Stable Crystal) Degraded Degradation Products (e.g., Captopril Disulfide, NOx) SNOCap->Degraded Oxidation (O2) Heat Light

Caption: Factors leading to the degradation of this compound monohydrate.

Decision-Making Workflow for Troubleshooting

This workflow provides a logical sequence for identifying and resolving common issues encountered with this compound monohydrate.

Troubleshooting Workflow for this compound Monohydrate Start Start: Inconsistent Experimental Results CheckStorage Check Storage Conditions: - Temperature (-10°C)? - Inert Atmosphere (97% N2)? - Deoxidizer Present? Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK HandlingOK Handling Protocol Followed? StorageOK->HandlingOK Yes ImproveStorage Action: Correct Storage Conditions Immediately. StorageOK->ImproveStorage No Degraded Conclusion: Compound Likely Degraded. Discard and Use New Batch. HandlingOK->Degraded Yes ImproveHandling Action: Review and Improve Handling Procedures. Minimize Exposure to Air/Light/Heat. HandlingOK->ImproveHandling No ImproveHandling->Degraded ImproveStorage->Degraded

Sources

factors affecting the rate of nitric oxide release from S-Nitrosocaptopril

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for S-Nitrosocaptopril (CapSNO), a promising dual-action therapeutic agent that functions as both a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] The inherent instability of the S-nitroso (S-NO) bond presents unique challenges for researchers.[1] This guide is designed to provide drug development professionals, scientists, and researchers with in-depth, field-tested insights into the factors governing NO release from CapSNO, offering practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of NO release from CapSNO?

A1: The release of nitric oxide from this compound primarily occurs through the homolytic cleavage of the sulfur-nitrogen (S-NO) bond. This process generates a nitric oxide radical (•NO) and a captopril thiyl radical (CapS•). However, the rate and pathway of this decomposition are highly sensitive to environmental factors, which can initiate or catalyze the cleavage. Key decomposition pathways include thermal decomposition, photolytic cleavage, and metal ion-catalyzed decomposition.[4][5]

Q2: How does pH affect the stability of my CapSNO solution?

A2: The stability of CapSNO is significantly influenced by pH. Generally, S-nitrosothiols (RSNOs) like CapSNO exhibit their greatest stability in the pH range of 5-7.[6] In mildly basic conditions, decomposition can occur, yielding a disulfide compound.[7] Conversely, under strongly acidic conditions in the presence of nitrous acid, CapSNO can be formed and is relatively stable.[7] It is crucial to maintain a consistent and appropriate pH in your buffer system to ensure reproducible NO release kinetics.

Q3: I've prepared a fresh stock solution of CapSNO. How should I store it to maximize its shelf-life?

A3: Due to the labile nature of the S-NO bond, proper storage is critical. For solid, crystalline forms (especially monohydrate forms), storage at low temperatures (-10°C to 4°C) under an inert atmosphere (like nitrogen) with a deoxidizer is recommended for long-term stability, potentially extending it for months.[8][9][10] Aqueous stock solutions are far less stable and should be prepared fresh for each experiment. If short-term storage is unavoidable, solutions should be kept on ice and protected from light at all times.

Troubleshooting Guide

Problem 1: I am observing little to no NO release from my CapSNO sample.
Potential Cause Scientific Rationale & Explanation Recommended Solution & Validation
Degraded CapSNO Stock The S-NO bond is susceptible to degradation from heat, light, and oxygen.[6][10] If the solid compound has changed color from its characteristic red to white or orange, it has likely decomposed.[10]Solution: Synthesize or procure fresh CapSNO. Validation: Confirm the integrity of the new stock by measuring its characteristic UV-visible absorbance spectrum (λmax around 340 nm and 590 nm).[2]
Chelation of Catalytic Ions The primary mechanism for rapid NO release in many biological buffers is catalysis by transition metal ions, particularly copper (Cu⁺/Cu²⁺).[4][5][11][12] If your buffer contains strong chelating agents (e.g., EDTA), these will sequester the metal ions, effectively halting catalytic NO release.Solution: Prepare your buffer using high-purity water and salts. If chelation is suspected, spike a small aliquot of your reaction with a low micromolar concentration of CuSO₄ as a positive control. Validation: A rapid burst of NO release upon copper addition confirms that the lack of catalytic ions was the issue.
Inappropriate pH As detailed in the FAQs, CapSNO stability is pH-dependent. If the buffer pH is too high (alkaline), the compound may be overly stable, leading to slow NO release.[7]Solution: Verify the pH of your reaction buffer. Adjust to a physiologically relevant pH (e.g., 7.4) or a pH known to facilitate decomposition if that is the experimental goal. Validation: Test NO release in a pH range (e.g., 6.5, 7.4, 8.0) to characterize the pH-dependency in your system.
Problem 2: My NO release measurements are highly variable and not reproducible.
Potential Cause Scientific Rationale & Explanation Recommended Solution & Validation
Light Exposure The S-NO bond is photosensitive. Ambient laboratory light can induce photolytic cleavage, leading to inconsistent rates of NO release between experiments, especially if light conditions vary.[6]Solution: Protect all CapSNO solutions, reaction vessels, and measurement apparatus from light. Use amber vials or wrap containers in aluminum foil. Validation: Run two parallel experiments, one exposed to ambient light and one rigorously protected. A significant difference in the rate of NO release will confirm photosensitivity.
Trace Metal Contamination Inconsistent trace metal ion contamination in buffers or on glassware can lead to erratic catalytic decomposition.[4][5] A buffer prepared one day might have slightly different copper contamination than one prepared the next, leading to different release profiles.Solution: Use metal-free (e.g., Chelex-treated) water and buffers for all experiments. Scrupulously acid-wash all glassware to remove trace metals. Validation: Establish a baseline NO release rate in a fully metal-free system. Then, add a known, controlled concentration of a catalyst like Cu²⁺ to achieve reproducible, catalyzed release.
Temperature Fluctuations Thermal decomposition is a key pathway for S-NO bond cleavage.[6] Inconsistent temperature control of your reaction vessel will directly translate to variable NO release rates.Solution: Use a temperature-controlled water bath or sample holder for your experiments. Ensure solutions equilibrate to the target temperature before initiating the reaction. Validation: Measure the NO release rate at several distinct temperatures (e.g., 25°C, 37°C, 40°C) to quantify the temperature dependence and confirm your ability to control it.

Visualized Experimental Factors & Workflows

The decomposition of this compound is not a simple, unimolecular process but is influenced by a network of environmental factors. The diagram below illustrates the primary catalysts and conditions that lead to the cleavage of the S-NO bond and subsequent release of nitric oxide.

G cluster_factors Influencing Factors cluster_process Decomposition Process Temp Temperature Cleavage S-NO Bond Cleavage Temp->Cleavage Thermal Energy Light Light (Photons) Light->Cleavage Photolysis Metals Metal Ions (Cu⁺/Cu²⁺) Metals->Cleavage Catalysis pH pH CapSNO This compound (CapSNO) pH->CapSNO Modulates Stability CapSNO->Cleavage NO Nitric Oxide (•NO) Cleavage->NO

Caption: Key factors influencing the decomposition of CapSNO.

Experimental Protocol: Quantification of NO Release via Griess Assay

This protocol outlines a standard method for indirectly measuring NO release by quantifying its stable breakdown product, nitrite (NO₂⁻), in an aqueous solution.[13][14][15][16]

1. Materials & Reagents:

  • This compound (CapSNO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (Chelex-treated to remove trace metals)

  • Griess Reagent Kit (containing N-(1-naphthyl)ethylenediamine [NED], sulfanilamide, and an acidic solution)

  • Sodium Nitrite (NaNO₂) standard

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

  • Amber microcentrifuge tubes

2. Experimental Workflow Diagram:

G prep 1. Prepare Nitrite Standards & CapSNO Solution (in amber tubes) incubate 2. Incubate CapSNO in PBS at 37°C (in dark) prep->incubate sample 3. Collect Aliquots at Timed Intervals (t=0, 5, 15, 30, 60 min) incubate->sample griess 4. Add Griess Reagents to Standards & Aliquots sample->griess develop 5. Incubate for Color Development (15 min, dark) griess->develop read 6. Read Absorbance at 540 nm develop->read analyze 7. Calculate Nitrite Concentration & Plot NO Release read->analyze

Caption: Workflow for measuring NO release using the Griess Assay.

3. Step-by-Step Procedure:

  • Prepare Nitrite Standard Curve:

    • Prepare a 100 µM stock solution of sodium nitrite in PBS.

    • Create a series of dilutions (e.g., 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM) in PBS. These will be your standards.

  • Initiate NO Release:

    • Prepare a stock solution of CapSNO (e.g., 10 mM) in ice-cold, deoxygenated PBS immediately before use. Keep this solution in an amber tube on ice.

    • To initiate the reaction, dilute the CapSNO stock to a final concentration of 100 µM in pre-warmed (37°C) PBS in an amber tube. This is your t=0 sample. Immediately take a 50 µL aliquot.

    • Place the reaction tube in a 37°C incubator or water bath, protected from light.

  • Sample Collection:

    • At specified time points (e.g., 5, 15, 30, 60, 120 minutes), remove a 50 µL aliquot from the reaction tube and place it into a corresponding well of the 96-well plate.

  • Griess Reaction:

    • Load 50 µL of each nitrite standard and a PBS blank into separate wells of the 96-well plate.

    • Add 50 µL of sulfanilamide solution to all wells containing standards and samples.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to all wells.

    • Incubate for another 10-15 minutes at room temperature, protected from light, to allow the chromophore to develop.

  • Data Acquisition & Analysis:

    • Measure the absorbance of the plate at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank (0 µM standard) from all other readings.

    • Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.

    • Use the linear regression equation from the standard curve to calculate the nitrite concentration in each of your experimental samples.

    • Plot the calculated nitrite concentration (µM) versus time (minutes) to visualize the kinetics of NO release from CapSNO.

References

  • Al-Qahtani, A. (2011). This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. PubMed. Available at: [Link]

  • Fan, H., et al. (2018). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. PubMed. Available at: [Link]

  • Marzinzig, M., et al. (1997). Improved methods to measure end products of nitric oxide in biological fluids: nitrite, nitrate, and S-nitrosothiols. PubMed. Available at: [Link]

  • Fan, H., et al. (2018). A Novel this compound Monohydrate for Pulmonary Arterial Hypertension: H2O and –SNO Intermolecular Stabilization Chemistry. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. PubMed Central. Available at: [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PMC. Available at: [Link]

  • Tsai, M. C., et al. (2004). Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor. PubMed. Available at: [Link]

  • Almeida, M., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. MDPI. Available at: [Link]

  • Slomberg, D. L., et al. (2015). This compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology. PubMed. Available at: [Link]

  • Kumar, V., et al. (2021). Catalytic effect of transition metal-doped medical grade polymer on S-nitrosothiol decomposition and its biological response. National Institutes of Health. Available at: [Link]

  • Askew, S. (1997). Metal ion catalysis of s-nitrosothiol decompositions. Durham e-Theses. Available at: [Link]

  • Qiu, J., et al. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

  • Gökçe, G., & Çerçi, A. (2013). Comparison of two different applications of the Griess method for nitric oxide measurement. Academia.edu. Available at: [Link]

  • Dicks, A. P., et al. (1996). Metal ion catalysis in nitrosothiol (RSNO) decomposition. Semantic Scholar. Available at: [Link]

  • Loscalzo, J., et al. (1993). This compound: A novel nitrovasodilator resistant to nitrate tolerance. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Maclean, M. R., et al. (1998). This compound: in vitro characterization of pulmonary vascular effects in rats. PMC. Available at: [Link]

  • Dicks, A. P., et al. (1996). Metal ion catalysis in nitrosothiol (RSNO) decomposition. RSC Publishing. Available at: [Link]

  • de Oliveira, M. G., et al. (2019). Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light. PubMed. Available at: [Link]

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Validation & Comparative

A Comparative Guide for Researchers: S-Nitrosocaptopril vs. Sodium Nitroprusside

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the cardiovascular and pharmacological fields, the selection of an appropriate nitric oxide (NO) donor is a critical decision. This guide provides an in-depth, objective comparison of two prominent NO donors: the novel S-Nitrosocaptopril (SNOcap) and the conventional sodium nitroprusside (SNP). Our analysis is grounded in experimental data to elucidate their respective efficacies, mechanisms of action, and safety profiles, thereby empowering you to make an informed choice for your research endeavors.

Introduction: The Critical Role of Nitric Oxide Donors

Nitric oxide is a pivotal signaling molecule in the cardiovascular system, primarily mediating vasodilation and consequently playing a crucial role in blood pressure regulation. The therapeutic application of NO donors is extensive, particularly in managing hypertensive crises and acute heart failure.[1] Sodium nitroprusside has long been a staple in clinical practice for these indications. However, the emergence of this compound, a hybrid molecule, presents a compelling alternative with a potentially more favorable pharmacological profile.[2] This guide will dissect the key attributes of each compound to provide a clear comparative framework.

Mechanism of Action: A Tale of Two Donors

The fundamental difference in the efficacy and safety of SNOcap and SNP lies in their distinct mechanisms of action.

Sodium Nitroprusside (SNP): A Potent but Potentially Toxic Prodrug

Sodium nitroprusside is a prodrug that, upon entering the circulation, non-enzymatically decomposes to release nitric oxide.[1] This NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[1]

However, a significant drawback of SNP is the concomitant release of five cyanide ions for every molecule of NO.[1] While the body has mechanisms to detoxify cyanide, high doses or prolonged infusions of SNP can overwhelm this capacity, leading to cyanide toxicity, a life-threatening condition.[1]

SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO CN Cyanide Ions (CN⁻) SNP->CN sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates Toxicity Cyanide Toxicity CN->Toxicity cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation promotes

Caption: Signaling pathway of Sodium Nitroprusside (SNP).

This compound (SNOcap): A Dual-Action Hybrid Molecule

This compound is a more complex molecule, functioning as both a nitric oxide donor and an angiotensin-converting enzyme (ACE) inhibitor.[2] As an S-nitrosothiol, it can donate NO through various mechanisms, including transnitrosation reactions, which may contribute to a more controlled and sustained release of NO compared to the rapid decomposition of SNP. Similar to SNP, the released NO from SNOcap activates the sGC-cGMP pathway to induce vasodilation.

Crucially, the captopril moiety of SNOcap independently inhibits ACE, an enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II.[2] By blocking this pathway, SNOcap further promotes vasodilation and reduces blood pressure. This dual mechanism of action suggests that SNOcap may be effective in a broader range of hypertensive conditions and potentially offer synergistic therapeutic effects. Importantly, SNOcap does not release cyanide, thus circumventing the primary toxicity concern associated with SNP.

SNOcap This compound NO_SNO Nitric Oxide (NO) SNOcap->NO_SNO Captopril Captopril Moiety SNOcap->Captopril sGC_SNO Soluble Guanylate Cyclase (sGC) NO_SNO->sGC_SNO activates ACE Angiotensin-Converting Enzyme (ACE) Captopril->ACE inhibits cGMP_SNO cGMP sGC_SNO->cGMP_SNO converts GTP to GTP_SNO GTP PKG_SNO Protein Kinase G (PKG) cGMP_SNO->PKG_SNO activates Relaxation_SNO Vasodilation PKG_SNO->Relaxation_SNO promotes AngII Angiotensin II ACE->AngII converts Ang I to AngI Angiotensin I AngI->ACE

Caption: Dual mechanism of action of this compound (SNOcap).

Comparative Efficacy: A Data-Driven Analysis

Experimental data from both in vitro and in vivo studies provide valuable insights into the comparative efficacy of SNOcap and SNP.

Vasodilatory Potency

In vitro studies using isolated rabbit thoracic aorta have demonstrated that both SNP and SNOcap induce concentration-dependent relaxation. One study reported EC50 values of 5.0 x 10⁻⁷ M for SNP and 20 x 10⁻⁷ M for this compound, suggesting that in this specific preparation, SNP is a more potent vasodilator.[2]

CompoundEC50 for Vasodilation (Rabbit Thoracic Aorta)Reference
Sodium Nitroprusside5.0 x 10⁻⁷ M[2]
This compound20 x 10⁻⁷ M[2]

EC50 values represent the concentration of the drug that induces 50% of the maximal response.

Hemodynamic Effects in Heart Failure

A comparative study in patients with severe chronic congestive heart failure revealed distinct hemodynamic profiles for parenteral SNP and oral captopril (the parent drug of SNOcap).[3] While both drugs produced similar reductions in mean blood pressure and left ventricular filling pressure, SNP led to a more significant increase in cardiac index (35% vs. 16%) and stroke index (31% vs. 15%) compared to captopril.[3] This suggests that SNP may have a more pronounced effect on improving cardiac pump performance in this patient population.

Hemodynamic ParameterSodium Nitroprusside (NP)Captopril (CPT)p-valueReference
Change in Mean Blood Pressure (mmHg) 90 to 7088 to 74>0.05[3]
Change in LV Filling Pressure (mmHg) 27 to 1424 to 15>0.05[3]
Increase in Cardiac Index 35%16%<0.001 (for CPT), <0.005 (for NP)[3]
Increase in Stroke Index 31%15%<0.05[3]
Effects on Platelet Aggregation

Both SNOcap and SNP have been shown to inhibit platelet aggregation, a desirable effect in many cardiovascular conditions. However, their relative potencies differ significantly. In one study, the relative potency for pulmonary vasorelaxation compared to inhibition of platelet aggregation was found to be over 2000:1 for nitroprusside, while for this compound it was 7:1. This indicates that SNOcap is a much more potent inhibitor of platelet aggregation relative to its vasodilatory effects compared to SNP.

Pharmacological Profile: Beyond Efficacy

A comprehensive comparison must also consider other pharmacological properties that impact the utility and safety of these compounds.

Tolerance

A significant limitation of long-term therapy with many nitrovasodilators is the development of tolerance, a phenomenon where the drug's effectiveness diminishes over time. Studies have shown that tolerance can develop to SNP.[4] In contrast, some evidence suggests that this compound may be resistant to the development of tolerance, and it does not exhibit cross-tolerance with nitroglycerin, another commonly used nitrovasodilator.[2]

Toxicity

As previously mentioned, the primary concern with SNP is cyanide toxicity. This risk is particularly elevated in patients with renal impairment or those receiving high doses for extended periods.[1] The clinical management of SNP-induced cyanide toxicity requires immediate cessation of the infusion and administration of antidotes such as sodium thiosulfate and sodium nitrite.[1] this compound, lacking the cyanide moieties, does not carry this risk.

Stability and Formulation

A practical consideration for researchers is the stability of the compound. This compound has been known to be unstable, which has hindered its clinical development. However, recent advancements have led to the development of a more stable this compound monohydrate formulation, which has shown stability for at least 6 months under specific storage conditions (individually packaged at -10°C with 97% nitrogen filling and a deoxidizer).

Experimental Protocols

To facilitate your research, we provide detailed, step-by-step methodologies for key experiments used to evaluate and compare these compounds.

Isolated Aortic Ring Vasodilation Assay

This ex vivo method is fundamental for assessing the direct vasodilatory effects of pharmacological agents on vascular smooth muscle.

A Aorta Dissection B Ring Preparation (1-2 mm) A->B C Mounting in Organ Bath B->C D Equilibration C->D E Pre-contraction (e.g., Phenylephrine) D->E F Cumulative Drug Addition (SNOcap or SNP) E->F G Data Recording & Analysis F->G A Blood Collection (Sodium Citrate) B Preparation of Platelet-Rich Plasma (PRP) A->B C Incubation of PRP with SNOcap or SNP B->C D Addition of Platelet Agonist (e.g., ADP, Collagen) C->D E Measurement of Light Transmission D->E F Data Analysis (% Inhibition) E->F

Caption: Workflow for the platelet aggregation assay.

Step-by-Step Protocol:

  • Blood Collection and PRP Preparation:

    • Draw whole blood from a healthy, consenting donor into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant. [5][6][7][8][9] * Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). [5][6][7][8][9] * Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Place a sample of PRP in a cuvette with a magnetic stir bar in a light transmission aggregometer, maintained at 37°C.

    • Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a known concentration of this compound, sodium nitroprusside, or a vehicle control to the PRP and incubate for a specified period.

    • Initiate platelet aggregation by adding a platelet agonist such as adenosine diphosphate (ADP) or collagen.

    • Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation for each condition.

    • Determine the inhibitory effect of this compound and sodium nitroprusside by comparing the aggregation in their presence to the vehicle control.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This spectrophotometric assay is used to quantify the ACE inhibitory activity of compounds like this compound. [10][11][12][13][14]

A Prepare Reagents (ACE, Substrate, SNOcap) B Incubate ACE with SNOcap or Control A->B C Add Substrate (HHL) B->C D Incubate for Reaction C->D E Stop Reaction (e.g., with HCl) D->E F Measure Absorbance of Product (Hippuric Acid) E->F G Calculate % ACE Inhibition F->G

Caption: Workflow for the ACE inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of ACE enzyme in a suitable buffer (e.g., borate buffer with NaCl, pH 8.3). [10] * Prepare a solution of the ACE substrate, hippuryl-L-histidyl-L-leucine (HHL), in the same buffer. [10][11][12][13][14] * Prepare various concentrations of this compound to be tested.

  • Assay Procedure:

    • In a microplate or test tube, pre-incubate the ACE enzyme solution with either the this compound solution or a vehicle control for a defined period (e.g., 10 minutes at 37°C). [14] * Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the mixture at 37°C for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid, such as 1 M HCl. [14]

  • Measurement and Analysis:

    • Measure the absorbance of the resulting solution at 228 nm, which corresponds to the formation of hippuric acid, the product of the enzymatic reaction. [10][14] * Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion: A Strategic Choice for Your Research

The choice between this compound and sodium nitroprusside for your research will depend on the specific experimental objectives and constraints.

Sodium nitroprusside remains a potent and rapid-acting vasodilator, making it a valuable tool for acute in vivo hemodynamic studies where precise and immediate blood pressure control is required. However, its significant potential for cyanide toxicity necessitates careful monitoring and limits its utility in long-term or high-dose applications.

This compound , on the other hand, offers a more sophisticated pharmacological profile. Its dual mechanism of action as both an NO donor and an ACE inhibitor presents a unique therapeutic strategy. The absence of cyanide release provides a superior safety profile. While its vasodilatory potency may be slightly lower than SNP in some models, its favorable characteristics, including potential resistance to tolerance and significant antiplatelet activity, make it a highly promising candidate for both in vitro mechanistic studies and in vivo models of cardiovascular disease. The recent development of more stable formulations further enhances its practicality for research applications.

For researchers investigating novel therapeutic approaches for hypertension, heart failure, or thrombotic disorders, this compound represents a compelling and safer alternative to traditional nitrovasodilators like sodium nitroprusside.

References

  • National Center for Biotechnology Information. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]

  • Kim, D. H., et al. (2007). Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. Analytical Biochemistry, 368(1), 105-111. Retrieved from [Link]

  • Via Medica Journals. (2023). Light transmission aggregometry in the diagnosis of thrombocytopathy. Hematologia, 14(1), 1-8. Retrieved from [Link]

  • Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. Retrieved from [Link]

  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol - OneLab. Retrieved from [Link]

  • Platelet Services. (n.d.). Platelet Aggregation Test | Light Transmission Aggregometry (LTA). Retrieved from [Link]

  • Protocols.io. (2019). Angiotensin-converting enzyme inhibitory assay. Retrieved from [Link]

  • Packer, M., et al. (1982). Comparative analysis of the hemodynamic actions of captopril and sodium nitroprusside in severe chronic congestive heart failure. American Heart Journal, 104(5 Pt 2), 1211-1214. Retrieved from [Link]

  • ResearchGate. (n.d.). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aortic Ring Assay. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Critical Reviews in Clinical Laboratory Sciences, 61(1), 1-20. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the simple protocol or method to determine ACE inhibitory activity of peptides? Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. STAR Protocols, 1(1), 100010. Retrieved from [Link]

  • Protocols.io. (n.d.). Aortic ring assay. Retrieved from [Link]

  • YouTube. (2023). Aortic Ring Assay. Retrieved from [Link]

  • Loscalzo, J., et al. (1993). This compound: a novel nitrovasodilator resistant to nitrate tolerance. Journal of Pharmacology and Experimental Therapeutics, 267(1), 189-195. Retrieved from [Link]

  • Lanier, W. L., et al. (1987). Comparison of intravenous nitroprusside, nitroprusside-captopril, and nitroglycerin for deliberate hypotension during posterior spine fusion in adults. Anesthesiology, 66(1), 48-54. Retrieved from [Link]

  • Artman, M., et al. (1997). Tolerance to sodium nitroprusside. Studies in cultured porcine vascular smooth muscle cells. Anesthesiology, 86(4), 924-932. Retrieved from [Link]

  • Rasmussen, P., et al. (2018). Sodium nitroprusside dilates cerebral vessels and enhances internal carotid artery flow in young men. The Journal of Physiology, 596(22), 5525-5536. Retrieved from [Link]

  • Cockrill, B. A., et al. (2001). Comparison of the effects of nitric oxide, nitroprusside, and nifedipine on hemodynamics and right ventricular contractility in patients with chronic pulmonary hypertension. Chest, 119(1), 128-136. Retrieved from [Link]

  • Varon, J. (2014). Sodium Nitroprusside: The Forgotten Vasodilator? A Brief Guide for Informed and Safe Use from Heart Failure to Hypertensive Crisis and Aortic Dissection. Medicina, 50(6), 346-353. Retrieved from [Link]

Sources

A Comparative In Vitro Analysis of S-Nitrosocaptopril's ACE Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus extends beyond mere protocol execution to understanding the underlying scientific principles that govern experimental outcomes. This guide is crafted for fellow researchers, scientists, and drug development professionals navigating the landscape of Angiotensin-Converting Enzyme (ACE) inhibitors. We will delve into the validation of S-Nitrosocaptopril (CapNO), a molecule of significant interest due to its dual functionality as both an ACE inhibitor and a nitric oxide (NO) donor. This guide provides a comprehensive comparison with its parent compound, captopril, supported by established experimental methodologies and an exploration of the mechanistic nuances that differentiate these two compounds. Our objective is to equip you with the knowledge to design and interpret in vitro studies, fostering a deeper understanding of CapNO's therapeutic potential.

Introduction: The Rationale for this compound

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, with ACE playing a pivotal role in the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. ACE inhibitors, such as captopril, are a cornerstone in the management of hypertension. Captopril's efficacy is largely attributed to its sulfhydryl (-SH) group, which interacts with the zinc ion within the active site of ACE.

This compound is a derivative of captopril where the sulfhydryl group is S-nitrosated to form a thionitrite (-SNO) bond. This modification bestows the molecule with the properties of a nitric oxide donor, in addition to its ACE inhibitory function.[1][2] This dual mechanism is of therapeutic interest as NO is a potent vasodilator. This guide focuses on the in vitro validation of this compound's ACE inhibitory activity, providing a comparative framework against captopril.

Comparative Analysis of ACE Inhibition: this compound vs. Captopril

Direct in vitro comparisons of the ACE inhibitory potency of this compound and captopril present unique experimental challenges. One key study highlighted that a straightforward comparison of IC50 values is complicated by the slow dissociation of this compound and the relative instability of captopril in solution over extended incubation periods.[3]

However, the available evidence consistently indicates that the S-nitrosylation of captopril does not diminish its ability to inhibit ACE.[2] In fact, studies have shown that this compound inhibits ACE at least as effectively as captopril.[3] Moreover, with prolonged incubation (≥5.6 hours), this compound has been observed to be more effective than its parent compound.[3]

Table 1: Qualitative and Semi-Quantitative Comparison of ACE Inhibitory Activity

FeatureCaptoprilThis compound (CapNO)Key Insights
ACE Inhibition Potent InhibitorPotent InhibitorS-nitrosylation does not negatively impact ACE inhibitory function.[2]
Relative Potency -At least as effective as captopril.[3]Prolonged incubation reveals potentially greater efficacy for CapNO.[3]
IC50 Comparison Difficult to directly compareDifficult to directly compareDifferences in dissociation kinetics and compound stability complicate direct IC50 determination in the same assay.[3]
Additional Activity NoneNitric Oxide DonorPossesses vasodilatory properties independent of ACE inhibition.[1][2]

Mechanism of Action: A Tale of Two Thiols

The inhibitory action of captopril on ACE is well-characterized. The deprotonated sulfhydryl group (thiolate) of captopril forms a coordinative bond with the Zn(II) ion in the enzyme's active site, effectively blocking substrate binding.[4]

For this compound, the mechanism is thought to be similar, with the molecule binding to the ACE active site. The presence of the S-nitroso group does not appear to hinder this interaction.[2] It is plausible that this compound acts as a prodrug, releasing captopril and NO, with the former then inhibiting ACE. The slower dissociation kinetics of this compound may contribute to a more sustained inhibitory effect over time.[3]

Experimental Design for In Vitro Validation

To conduct a comprehensive in vitro comparison, a well-designed experimental workflow is crucial. This involves the synthesis and characterization of this compound, followed by a robust ACE inhibition assay.

Synthesis of this compound (Laboratory Scale)

This compound can be synthesized by reacting captopril with a nitrosating agent, such as nitrous acid (formed from sodium nitrite in acidic conditions) or tert-butyl nitrite.[5]

Step-by-Step Protocol:

  • Dissolve Captopril: Dissolve captopril in a suitable solvent, such as a mixture of methanol and hydrochloric acid.

  • Prepare Nitrosating Agent: Prepare a solution of sodium nitrite in deionized water.

  • Reaction: Slowly add the sodium nitrite solution to the captopril solution with constant stirring at a controlled temperature (e.g., 0-4°C). The reaction is typically rapid.

  • Characterization: The formation of this compound can be confirmed by its characteristic ruby-red color and spectrophotometric analysis (UV-Vis absorbance).

  • Purification (Optional): Depending on the desired purity for the in vitro assay, the product can be purified using appropriate chromatographic techniques.

  • Stability: It is important to note that S-nitrosothiols can be unstable. A more stable monohydrate form of this compound has been developed, which is stable at 4°C for extended periods.[6] For in vitro assays, freshly prepared solutions are recommended.

In Vitro ACE Inhibition Assay: The Cushman and Cheung Method

The spectrophotometric method developed by Cushman and Cheung is a widely accepted standard for determining ACE activity.[7] It is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to yield hippuric acid (HA) and L-histidyl-L-leucine.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_termination Termination & Extraction cluster_detection Detection & Analysis P1 Prepare Reagents: - ACE Solution - HHL Substrate - Test Compounds (Captopril, CapNO) - Buffers R1 Pre-incubate ACE with Test Compound or Buffer P1->R1 R2 Add HHL Substrate to Initiate Reaction R1->R2 R3 Incubate at 37°C R2->R3 T1 Stop Reaction (e.g., with HCl) R3->T1 T2 Extract Hippuric Acid with Ethyl Acetate T1->T2 D1 Evaporate Ethyl Acetate T2->D1 D2 Reconstitute Hippuric Acid D1->D2 D3 Measure Absorbance at 228 nm D2->D3 D4 Calculate % Inhibition and IC50 D3->D4

Caption: Workflow for the Cushman and Cheung ACE Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • ACE Solution: Prepare a working solution of ACE from rabbit lung acetone powder in a suitable buffer (e.g., phosphate buffer, pH 8.3).

    • Substrate Solution (HHL): Dissolve hippuryl-L-histidyl-L-leucine in the same buffer.

    • Inhibitor Solutions: Prepare stock solutions of captopril and this compound. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a series of test tubes, add the ACE solution and varying concentrations of the inhibitor solutions (or buffer for the control).

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding hydrochloric acid (HCl).

    • Add ethyl acetate to extract the hippuric acid produced.

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Quantification:

    • Carefully transfer a known volume of the ethyl acetate (upper) layer to a clean tube.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried hippuric acid in deionized water or buffer.

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity).

Modern Alternatives to the Cushman and Cheung Method:

While the Cushman and Cheung method is a gold standard, it can be laborious due to the extraction step. Several simpler, colorimetric, and fluorescence-based assays are now available in kit format. These often use alternative substrates and detection methods that do not require organic solvent extraction, making them more suitable for high-throughput screening.

Concluding Remarks for the Practicing Scientist

The in vitro validation of this compound's ACE inhibitory activity reveals a molecule with a compelling dual-action profile. While direct quantitative comparisons with captopril are nuanced due to differing chemical properties, the evidence strongly supports that S-nitrosylation does not compromise, and may even enhance, its ACE inhibitory capacity over time. For researchers in drug development, this underscores the potential of this compound as a promising therapeutic candidate. The experimental protocols detailed in this guide provide a robust framework for further investigation into this and other novel ACE inhibitors. As with any scientific inquiry, a thorough understanding of the methodologies and their underlying principles is paramount to generating reliable and insightful data.

References

  • Tsui, D. Y., & Wanstall, J. C. (2003). This compound: in vitro characterization of pulmonary vascular effects in rats. British journal of pharmacology, 138(5), 855–864.
  • Tsui, D. Y., & Wanstall, J. C. (2003). This compound: in vitro characterization of pulmonary vascular effects in rats. British journal of pharmacology, 138(5), 855–864.
  • Jia, L., & Furchgott, R. F. (1993). Inhibition of angiotensin-converting enzyme by this compound. Journal of Pharmacology and Experimental Therapeutics, 267(1), 371-378.
  • Loscalzo, J., Smick, D., Andon, N., & Cooke, J. (1989). This compound. I. Molecular characterization and effects on the vasculature and on platelets. The Journal of pharmacology and experimental therapeutics, 249(3), 726–729.
  • Wu, S., He, T., Li, C., & Wu, H. (2012). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Pharmaceutical biology, 50(1), 75-79.
  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical pharmacology, 20(7), 1637–1648.
  • Riordan, J. F. (2003).
  • Muñoz, M., Alvarez-Lueje, A., & Ríos, C. (2011). This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. Journal of the Chilean Chemical Society, 56(4), 863-869.
  • Natesh, R., Schwager, S. L., Sturrock, E. D., & Acharya, K. R. (2003). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex.
  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical pharmacology, 20(7), 1637–1648.
  • Jia, L., Bonaventura, C., Bonaventura, J., & Stamler, J. S. (1996). S-nitrosohaemoglobin: a dynamic activity of blood involved in vascular control.
  • Ignarro, L. J., Buga, G. M., Wood, K. S., Byrns, R. E., & Chaudhuri, G. (1987). Endothelium-derived relaxing factor produced and released from artery and vein is nitric oxide. Proceedings of the National Academy of Sciences, 84(24), 9265-9269.
  • Palmer, R. M., Ferrige, A. G., & Moncada, S. (1987). Nitric oxide release accounts for the biological activity of endothelium-derived relaxing factor.
  • Li, J., Chen, Z., Wang, D., Liu, J., & Lin, J. (2018). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. Free Radical Biology and Medicine, 126, 334-343.

Sources

Confirming the Anti-Angiogenic Effects of S-Nitrosocaptopril In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of S-Nitrosocaptopril's anti-angiogenic properties with other alternatives, supported by experimental data. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.

The Critical Role of Angiogenesis in Disease and the Promise of this compound

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both healthy development and disease.[1] While essential for processes like wound healing, its dysregulation is a hallmark of cancer, enabling tumor growth and metastasis.[2] This has led to the development of anti-angiogenic therapies as a key strategy in oncology.

This compound, a molecule combining the nitric oxide (NO) donor S-nitrosothiol with the angiotensin-converting enzyme (ACE) inhibitor captopril, has emerged as a compound of interest for its potential anti-angiogenic effects.[1][3][4] Unlike its parent compound captopril, which has shown some anti-angiogenic properties, the S-nitroso moiety in this compound appears to be critical for its potent inhibitory effects on new blood vessel formation.[1] This guide will explore the in vivo evidence supporting this claim and compare its mechanistic approach to established anti-angiogenic agents.

In Vivo Models for Assessing Anti-Angiogenesis: A Comparative Overview

To rigorously evaluate the anti-angiogenic potential of a compound like this compound in a living system, several well-established in vivo models are employed. The choice of model is critical and depends on the specific questions being addressed, from initial screening to more complex efficacy studies.

Two of the most widely used and informative models are the Chick Chorioallantoic Membrane (CAM) assay and the Matrigel plug assay.

  • Chick Chorioallantoic Membrane (CAM) Assay: This model utilizes the highly vascularized membrane of a developing chick embryo.[2][5] Its primary advantages are its cost-effectiveness, simplicity, and the fact that it is a naturally immunodeficient system, allowing for the study of human cells and tissues without rejection.[2][5] The CAM assay is particularly well-suited for rapidly screening the pro- or anti-angiogenic potential of compounds.[5]

  • Matrigel Plug Assay: This assay involves the subcutaneous injection of Matrigel, a basement membrane extract, mixed with pro-angiogenic factors or tumor cells into mice.[6][7] The Matrigel forms a solid plug that becomes vascularized over time, allowing for the quantification of new blood vessel formation.[6][7] This model provides a more mammalian physiological context and is excellent for evaluating the efficacy of anti-angiogenic agents in a setting that more closely mimics a tumor microenvironment.[6]

Experimental Protocols: Ensuring Rigor and Reproducibility

The following are detailed protocols for the CAM and Matrigel plug assays, designed to be self-validating and grounded in established methodologies.

Chick Chorioallantoic Membrane (CAM) Assay Protocol

This protocol is adapted from established methods to assess the effect of this compound on angiogenesis.[2][5]

Materials:

  • Fertilized chicken eggs (Day 3 of incubation)

  • Egg incubator with humidity control

  • Sterile phosphate-buffered saline (PBS)

  • This compound and control vehicle (e.g., sterile saline)

  • Sterile filter paper discs (5 mm)

  • 70% ethanol

  • Forceps and small scissors

  • Stereomicroscope

  • Digital imaging system

  • Methanol/acetone fixation solution (1:1)

Procedure:

  • Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3 days.

  • Windowing the Egg: On day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.

  • Application of Test Substance: Gently place a sterile filter paper disc soaked with the test compound (this compound at various concentrations) or control vehicle onto the CAM.

  • Sealing and Re-incubation: Seal the window with sterile paraffin film and return the eggs to the incubator for 48-72 hours.

  • Observation and Imaging: After the incubation period, re-open the window and observe the CAM under a stereomicroscope. Capture high-resolution images of the area around the filter paper disc.

  • Quantification of Angiogenesis: Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc. A significant decrease in vessel branching in the this compound treated group compared to the control indicates anti-angiogenic activity.

  • CAM Fixation and Vessel Staining (Optional): For more detailed analysis, the CAM can be fixed with a methanol/acetone solution and stained with specific endothelial cell markers (e.g., CD31) for immunohistochemical analysis.

Matrigel Plug Assay Protocol

This protocol outlines the procedure for evaluating the in vivo anti-angiogenic effects of this compound in a murine model.[6][7][8]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Matrigel (growth factor reduced)

  • Pro-angiogenic factor (e.g., basic fibroblast growth factor, bFGF, or Vascular Endothelial Growth Factor, VEGF)

  • This compound and control vehicle

  • Insulin syringes with 25-27 gauge needles

  • Surgical tools for tissue harvesting

  • Hemoglobin quantification kit (e.g., Drabkin's reagent)

  • Tissue embedding and sectioning equipment

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Preparation of Matrigel Mixture: On ice, mix Matrigel with a pro-angiogenic factor (e.g., 150 ng/mL bFGF) and either this compound (at desired concentrations) or the control vehicle. Keep the mixture on ice to prevent premature polymerization.

  • Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.

  • Treatment Period: Allow the plugs to solidify and become vascularized for 7-14 days. Systemic treatment with this compound or control can also be administered during this period.

  • Plug Excision and Analysis: At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Content: Homogenize a portion of the plug and measure the hemoglobin content using a hemoglobin assay kit. The amount of hemoglobin is directly proportional to the extent of vascularization.

    • Immunohistochemistry: Fix the remaining portion of the plug in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific antibody (e.g., anti-CD31) to visualize blood vessels. The microvessel density can then be quantified using image analysis software.

This compound: In Vivo Experimental Data and Comparison

A key study investigated the anti-angiogenic effects of this compound using the CAM assay.[1] The results demonstrated a significant, dose-dependent inhibition of endothelial cell proliferation induced by Vascular Endothelial Growth Factor (VEGF).[1] In the in vivo CAM model, gelatin sponges containing VEGF were used to induce robust angiogenesis. The addition of this compound crystals to these sponges markedly reduced the vascular density around them.[1] In contrast, captopril alone did not inhibit this neovascularization, strongly suggesting that the nitric oxide moiety is responsible for the anti-angiogenic effect.[1]

To provide a clearer comparison, the following table summarizes the key findings from this study:

Treatment GroupMean Vascular Density (relative to control)Hemoglobin Content (relative to control)
Control (VEGF only)100%100%
Captopril + VEGFNo significant differenceNo significant difference
This compound + VEGFSignificantly reducedSignificantly reduced

Data synthesized from the findings of a key study demonstrating the anti-angiogenic effects of this compound.[1]

Mechanistic Insights: How this compound Inhibits Angiogenesis

The anti-angiogenic activity of this compound is intrinsically linked to its ability to donate nitric oxide (NO). The VEGF signaling pathway is a central regulator of angiogenesis.[9][10] While physiological levels of NO are involved in mediating some of VEGF's pro-angiogenic effects, high concentrations of NO, as can be delivered by donors like this compound, can have an inhibitory effect.

The proposed mechanism involves the interference of high NO levels with key downstream signaling molecules in the VEGF pathway. This can lead to the inhibition of endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis.

Below is a diagram illustrating the proposed mechanism of this compound's anti-angiogenic action:

G cluster_0 VEGF Signaling Pathway cluster_1 This compound Action VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Downstream Activates Proliferation Endothelial Cell Proliferation & Migration Downstream->Proliferation Promotes Angiogenesis Angiogenesis Proliferation->Angiogenesis Leads to SNC This compound NO Nitric Oxide (NO) SNC->NO Releases NO->Downstream Inhibits NO->Proliferation Inhibits

Caption: Proposed mechanism of this compound's anti-angiogenic effect via NO-mediated inhibition of VEGF signaling.

Comparison with Other Anti-Angiogenic Agents

To provide a comprehensive perspective, it is essential to compare this compound with other established anti-angiogenic drugs that have different mechanisms of action.

AgentTargetMechanism of Action
This compound Downstream VEGF signaling pathwaysReleases nitric oxide, which at high concentrations, inhibits endothelial cell proliferation and migration.
Bevacizumab (Avastin®) VEGF-AA monoclonal antibody that directly binds to and neutralizes VEGF-A, preventing it from binding to its receptor.[11]
Sunitinib (Sutent®) VEGF Receptors (VEGFRs), PDGF Receptors (PDGFRs), and other tyrosine kinasesA small molecule tyrosine kinase inhibitor that blocks the intracellular signaling cascade initiated by VEGF and other growth factors.
Captopril Angiotensin-Converting Enzyme (ACE)An ACE inhibitor with some reported anti-angiogenic effects, though significantly less potent than this compound.[1]

This comparison highlights the unique mechanistic niche of this compound. While monoclonal antibodies and tyrosine kinase inhibitors target the initial steps of the VEGF signaling cascade, this compound appears to modulate the downstream effects through the release of NO. This suggests potential for synergistic applications with other anti-angiogenic agents or in overcoming resistance mechanisms.

Conclusion and Future Directions

The in vivo evidence strongly supports the anti-angiogenic effects of this compound, with the nitric oxide moiety playing a pivotal role. The CAM and Matrigel plug assays provide robust and reproducible platforms for further investigation and quantification of these effects. Mechanistically, this compound offers a distinct approach to inhibiting angiogenesis by modulating VEGF signaling through NO donation.

Future research should focus on direct in vivo comparisons of this compound with other anti-angiogenic drugs in various tumor models. Furthermore, exploring the potential for combination therapies and investigating the detailed molecular mechanisms of NO-mediated inhibition of angiogenesis will be crucial for translating the promise of this compound into clinical applications.

References

  • Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. (2025). PMC. [Link]

  • In vivo Matrigel Plug Angiogenesis Assay. Bio-protocol. [Link]

  • In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol. [Link]

  • Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. [Link]

  • A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. (2018). MDPI. [Link]

  • Matrigel Plug Angiogenesis Assay. Creative Bioarray. [Link]

  • Antiangiogenic effects of this compound crystals as a nitric oxide donor. PubMed. [Link]

  • Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies. (2023). JoVE. [Link]

  • Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis. Springer Nature Experiments. [Link]

  • In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice. PMC. [Link]

  • Antiangiogenic effects of this compound crystals as a nitric oxide donor. ResearchGate. [Link]

  • This compound: in vitro characterization of pulmonary vascular effects in rats. PMC. [Link]

  • Targeting Anti-Angiogenic VEGF 165 b–VEGFR1 Signaling Promotes Nitric Oxide Independent Therapeutic Angiogenesis in Preclinical Peripheral Artery Disease Models. MDPI. [Link]

  • Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease. PMC. [Link]

  • This compound. I. Molecular characterization and effects on the vasculature and on platelets. PubMed. [Link]

  • This compound. II. Effects on Vascular Reactivity. PubMed. [Link]

  • Anti-angiogenic drugs in cancer therapeutics: a review of the latest preclinical and clinical studies of anti-angiogenic agents with anticancer potential. OAE Publishing Inc.. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for S-Nitrosocaptopril (CapNO) Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the accurate and precise quantification of S-Nitrosocaptopril (CapNO) is paramount. As a unique molecule combining the therapeutic benefits of an angiotensin-converting enzyme (ACE) inhibitor with the potent vasodilatory and antiplatelet properties of a nitric oxide (NO) donor, understanding its stability, metabolism, and mechanism of action hinges on reliable analytical methodologies.[1][2] This guide provides an in-depth, cross-validation perspective on the predominant methods for CapNO detection: High-Performance Liquid Chromatography (HPLC), the Saville-Griess spectrophotometric assay, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Chemiluminescence.

This document moves beyond a simple recitation of protocols. It is designed to equip you with the scientific rationale behind methodological choices, offer field-proven insights into potential challenges, and provide the necessary data to select the most appropriate technique for your research objectives.

The Analytical Challenge: The Instability of the S-NO Bond

The primary hurdle in the analysis of CapNO is the inherent lability of the S-nitroso bond. This bond is susceptible to decomposition by light, heat, and the presence of metal ions, which can lead to an underestimation of the true concentration of CapNO in a sample.[3][4] Consequently, sample handling and the chosen analytical technique must be carefully considered to ensure the integrity of the analyte. All procedures should be performed with minimal exposure to light and at controlled temperatures. The use of metal chelators, such as ethylenediaminetetraacetic acid (EDTA), in buffers and sample preparation solutions is also highly recommended to prevent metal-catalyzed decomposition.[5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the quantification of CapNO. The method relies on the chromatographic separation of CapNO from its parent compound, captopril, and other potential degradation products, followed by detection based on its ultraviolet (UV) absorbance.

Scientific Principle

This compound exhibits a characteristic UV absorbance maximum, which allows for its quantification using a UV detector following chromatographic separation. The separation is typically achieved on a reversed-phase column, where the elution of compounds is based on their hydrophobicity.

Experimental Protocol: HPLC-UV for this compound

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Deionized water

  • This compound standard

  • Captopril standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water and methanol (e.g., a 50:50 v/v mixture).[6] The exact ratio may require optimization based on the specific column and system. Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and protect it from light. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation: For drug substance analysis, dissolve a precisely weighed amount of the sample in the mobile phase. For biological matrices, a protein precipitation step followed by filtration is necessary. To 100 µL of plasma, add 200 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[6]

    • Injection volume: 20 µL[6]

    • Column temperature: 40 °C[6]

    • Detection wavelength: 215 nm[6]

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the samples using the calibration curve.

Expertise & Experience: Causality Behind Experimental Choices
  • Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase helps to suppress the ionization of the carboxylic acid group in both captopril and this compound, leading to better peak shape and retention on a reversed-phase column.

  • Methanol as Organic Modifier: Methanol is a common and effective organic modifier for the separation of these compounds, providing good resolution and elution times.

  • Wavelength Selection: While other wavelengths can be used, 215 nm provides good sensitivity for this compound.[6]

Trustworthiness: A Self-Validating System

The specificity of the HPLC method is a key advantage. By separating CapNO from its potential interferents, the risk of overestimation that can occur with non-separative methods is minimized. The inclusion of a captopril standard in the analysis is crucial to confirm that the peak identified as CapNO is not the parent compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample (e.g., Plasma) Injector Autosampler/Injector Sample->Injector Standard CapNO Standard Standard->Injector MobilePhase Mobile Phase (0.1% H3PO4 in H2O:MeOH) Column C18 Column Injector->Column Injection Detector UV Detector (215 nm) Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Signal Acquisition Quantification Quantification vs. Calibration Curve Chromatogram->Quantification

HPLC-UV experimental workflow for this compound analysis.

The Saville-Griess Spectrophotometric Assay

The Saville-Griess assay is a classic colorimetric method for the indirect quantification of S-nitrosothiols. Its simplicity and low cost make it an attractive option for high-throughput screening.

Scientific Principle

The assay is a two-step process. First, mercury ions (Hg²⁺) are used to cleave the S-NO bond in this compound, releasing nitrous acid (HNO₂). In the second step, the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with the nitrous acid in an acidic environment to form a stable, magenta-colored azo dye. The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the amount of nitrite, and thus to the original amount of this compound.[7]

Experimental Protocol: Saville-Griess Assay for this compound

Instrumentation:

  • UV-Vis spectrophotometer or microplate reader

Reagents:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

    • Prepare fresh and mix equal volumes of Solution A and Solution B just before use.

  • Mercuric chloride (HgCl₂) solution (e.g., 1.5 mM)

  • This compound standard

  • Sodium nitrite (NaNO₂) standard (for calibration)

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in the appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • Sample Preparation: Dilute the this compound samples to fall within the linear range of the assay. For biological samples, protein precipitation (as described for HPLC) is required.

  • Assay:

    • To a microplate well or cuvette, add your sample or standard.

    • Add the mercuric chloride solution to cleave the S-NO bond and incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

    • Add the freshly prepared Griess reagent and incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.[7]

  • Measurement: Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the concentration of nitrite in the samples from the sodium nitrite standard curve. This corresponds to the concentration of this compound.

Expertise & Experience: Causality Behind Experimental Choices
  • Use of Mercuric Ions: Mercury has a high affinity for the sulfur atom, facilitating the cleavage of the S-NO bond to release the nitroso group.

  • Acidic Conditions for Griess Reaction: The diazotization reaction of sulfanilamide with nitrite requires an acidic environment, which is provided by the phosphoric acid in the Griess reagent.

Trustworthiness: A Self-Validating System and Its Limitations

A crucial control for this assay is to run parallel samples without the addition of mercuric chloride. Any color development in these samples indicates the presence of free nitrite, which would otherwise lead to an overestimation of the this compound concentration. The true this compound concentration is the difference between the absorbance with and without mercury. However, this "difference method" is a significant drawback when analyzing biological samples, which often have a high background of nitrite.[7]

Saville_Griess_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Griess Reaction cluster_analysis Measurement & Analysis Sample Sample + HgCl2 (S-NO cleavage) AddGriess Add Griess Reagent Sample->AddGriess Control Sample (no HgCl2) (background nitrite) Control->AddGriess Standard NaNO2 Standards Standard->AddGriess ColorDev Color Development (Azo Dye Formation) AddGriess->ColorDev Spectro Spectrophotometer (Absorbance at 540 nm) ColorDev->Spectro Quantification Quantification vs. Standard Curve Spectro->Quantification Calculation CapNO = [Total Nitrite] - [Background Nitrite] Quantification->Calculation

Saville-Griess assay workflow for this compound analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the gold standard. This technique combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

Scientific Principle

After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion of this compound. This precursor ion is then fragmented, and specific product ions are monitored for quantification. This multiple reaction monitoring (MRM) provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion masses as the analyte of interest.

Experimental Protocol: LC-MS/MS for this compound

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • This compound standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of CapNO or a structurally similar compound)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Standard and IS Preparation: Prepare stock solutions of this compound and the internal standard. Create calibration standards by spiking blank matrix (e.g., plasma) with known concentrations of CapNO and a fixed concentration of the IS.

  • Sample Preparation: To a plasma sample, add the internal standard solution, followed by protein precipitation with a solvent like acetonitrile. Centrifuge and transfer the supernatant for injection.[8]

  • LC-MS/MS Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Gradient Elution: A gradient elution program is typically used to achieve good separation and shorter run times.

    • Mass Spectrometer Settings: Optimize the ESI source parameters and the MRM transitions for this compound and the internal standard.

  • Analysis: Inject the prepared standards and samples. The ratio of the peak area of this compound to the peak area of the internal standard is used for quantification.

Expertise & Experience: Causality Behind Experimental Choices
  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.

  • Matrix Effects: Ion suppression or enhancement due to co-eluting compounds from the biological matrix is a common challenge in LC-MS/MS. Thorough sample cleanup and the use of an appropriate internal standard are crucial to mitigate these effects.

Trustworthiness: A Self-Validating System

The high selectivity of MRM in LC-MS/MS provides a very high degree of confidence in the identity and quantification of the analyte. The co-elution of the analyte and its stable isotope-labeled internal standard further validates the measurement.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Sample Plasma Sample + IS Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LC HPLC Separation Supernatant->LC MS1 MS1: Precursor Ion Selection LC->MS1 MS2 MS2: Fragmentation & Product Ion Detection MS1->MS2 MRM MRM Chromatogram MS2->MRM Quantification Quantification (Analyte/IS Ratio) MRM->Quantification

LC-MS/MS experimental workflow for this compound analysis.

Chemiluminescence Detection

Chemiluminescence is an extremely sensitive method for the detection of nitric oxide and its derivatives, including S-nitrosothiols.

Scientific Principle

This technique involves the chemical reduction of the nitroso group in this compound to nitric oxide (NO). The liberated NO gas is then reacted with ozone (O₃) in a reaction chamber. This reaction produces an excited state of nitrogen dioxide (NO₂*), which upon returning to its ground state, emits light (chemiluminescence). The intensity of the emitted light is proportional to the amount of NO, and therefore to the initial concentration of this compound.[9]

Experimental Protocol: Chemiluminescence for this compound

Instrumentation:

  • Nitric oxide analyzer with a chemiluminescence detector

Reagents:

  • Reducing agent (e.g., copper(I)/cysteine or tri-iodide solution)

  • This compound standard

  • Anti-foaming agent (for biological samples)

Procedure:

  • Standard Preparation: Prepare this compound standards of known concentrations.

  • Sample Preparation: For biological samples, pretreatment with N-ethylmaleimide (NEM) can be used to block free thiols and prevent artificial S-nitrosothiol formation. Protein precipitation may also be necessary.

  • Analysis:

    • Inject the sample or standard into a purge vessel containing the reducing agent.

    • The reducing agent cleaves the S-NO bond, releasing NO gas.

    • An inert gas stream carries the NO to the reaction chamber of the analyzer.

    • The light emitted from the reaction of NO with ozone is detected by a photomultiplier tube.

  • Quantification: The signal is integrated, and the concentration of this compound is determined by comparison to the standard curve.

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Reducing Agent: Different reducing agents have varying efficiencies and selectivities for different S-nitrosothiols. The choice of reducing agent should be optimized for this compound.

  • Sample Pretreatment: The high reactivity of thiols and the potential for artifactual S-nitrosation make sample pretreatment a critical step for accurate quantification in biological matrices.

Trustworthiness: A Self-Validating System

The specificity of the chemiluminescence assay depends heavily on the selectivity of the reducing agent. To ensure that the signal is indeed from S-nitrosothiols, control experiments can be performed where the sample is pre-treated with a mercuric salt to decompose the S-nitrosothiols before analysis. A significant reduction in the signal after mercury treatment confirms the presence of S-nitrosothiols.

Comparative Analysis of Methods

FeatureHPLC-UVSaville-Griess AssayLC-MS/MSChemiluminescence
Principle Chromatographic separation and UV absorbanceColorimetric reaction after S-NO bond cleavageChromatographic separation and mass-based detectionLight emission from NO-ozone reaction after S-NO cleavage
Specificity Good to ExcellentModerate (prone to nitrite interference)ExcellentGood to Excellent (depends on reducing agent)
Sensitivity ModerateModerateExcellent (Highest)Excellent
Throughput ModerateHighModerateHigh
Cost ModerateLowHighHigh
Expertise Required ModerateLowHighHigh
Key Advantage Good specificity and accessibilitySimple, low cost, high throughputHighest specificity and sensitivityVery high sensitivity
Key Disadvantage Moderate sensitivityInterference from nitrite, indirect measurementHigh cost, matrix effectsCan be non-specific depending on the reducing agent

Conclusion: Selecting the Right Tool for the Job

The choice of the most suitable method for this compound detection depends on the specific requirements of your study.

  • For routine quality control of drug substance where high concentrations are expected and specificity is important, HPLC-UV offers a reliable and cost-effective solution.

  • For high-throughput screening or when a simple, rapid estimation is needed, the Saville-Griess assay can be employed, provided that appropriate controls for nitrite interference are included.

  • When analyzing low concentrations of this compound in complex biological matrices, such as in pharmacokinetic or metabolism studies, the superior sensitivity and specificity of LC-MS/MS make it the method of choice.

  • Chemiluminescence is an excellent option for detecting trace amounts of this compound, particularly in studies focused on its physiological roles and release from donor compounds.

By understanding the principles, protocols, and practical considerations of each of these methods, researchers can confidently select and validate the most appropriate analytical technique to advance their work with this promising therapeutic agent.

References

  • Artifacts Introduced by Sample Handling in Chemiluminescence Assays of Nitric Oxide Metabolites. (2023). MDPI. [Link]

  • Birudukota S, Mangalapu B, Ramakrishna RA, Halder S. Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. J Appl Pharm Sci. 2025;15(05):242–253.
  • Cârje AG, Balint AL, Ion V, et al. HPLC-UV method approach for the analysis and impurity profiling of captopril. Stud. Univ. Babes-. Bolyai Chem. 2019 Jan 1;64:231-42.
  • Chidella KS, Dasari VB, Anireddy J. Ultra-sensitive LC-MS/MS method for the trace level quantification of six potential genotoxic nitrosamine impurities in telmisartan. American Journal of Analytical Chemistry. 2021;12(06): 227–40.
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  • Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. (2021). PubMed Central. [Link]

  • Detection of S-Nitrosothiols. (2012). PMC. [Link]

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  • Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. (2021). MDPI. [Link]

  • A Liquid Chromatography/Tandem Mass Spectrometric Method for Determination of Captopril in Human Plasma: Application to a Bioequivalence Study. (2017). Journal of Applied Pharmaceutical Science. [Link]

  • LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. (2025).
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  • Patil, S., et al. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research.
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A Comparative Guide to S-Nitrosothiols: Profiling S-Nitrosocaptopril Against Key Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, side-by-side comparison of S-Nitrosocaptopril (SNO-Cap) with other prominent S-nitrosothiols (RSNOs), namely S-Nitrosoglutathione (GSNO) and S-Nitroso-N-acetylpenicillamine (SNAP). We will delve into their synthesis, stability, mechanisms of nitric oxide (NO) release, and differential biological activities, supported by experimental data and validated protocols. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to select and utilize these critical pharmacological tools effectively.

The Landscape of S-Nitrosothiols: More Than Just NO Donors

S-nitrosothiols are a class of compounds with the general formula R-S-N=O, where a nitroso group is attached to the sulfur atom of a thiol.[1][2] In biochemistry, they have garnered significant attention as they are primary carriers and donors of nitric oxide (NO) and its related redox forms, such as the nitrosonium ion (NO+).[1] This role places them at the center of NO-based signaling, which is fundamental to a vast array of physiological processes, most notably vasodilation.[1][2]

The biological significance of RSNOs extends beyond simple NO release. They are the principal mediators of S-nitrosylation, a reversible post-translational modification of cysteine residues in proteins.[1] This process is a key regulatory mechanism, analogous to phosphorylation, that can alter a protein's activity, localization, or stability, thereby influencing signaling pathways ranging from ion channel regulation to gene expression.[1]

Spotlight on this compound: A Hybrid Molecule with a Dual Mandate

This compound (SNO-Cap) is a synthetic derivative of captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor.[3][4] The nitrosylation of captopril's free thiol group creates a unique hybrid molecule that combines two distinct pharmacological actions in a single entity:

  • NO-Mediated Vasodilation: Like other RSNOs, SNO-Cap releases NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to increased cyclic guanosine monophosphate (cGMP) levels, causing vasorelaxation.[3]

  • ACE Inhibition: Crucially, the S-nitrosylation does not impede the molecule's ability to inhibit ACE.[3][5] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, SNO-Cap directly interferes with the renin-angiotensin system.

This dual mechanism gives SNO-Cap the potential for broad therapeutic application in cardiovascular diseases like hypertension, angina pectoris, and congestive heart failure, as it can address pathology through two independent and complementary pathways.[3][4]

Logical Relationship: The Dual Mechanism of this compound

cluster_0 NO-Mediated Pathway cluster_1 ACE Inhibition Pathway SNOCap This compound (SNO-Cap) NO_Release Release of Nitric Oxide (NO) SNOCap->NO_Release ACE Inhibits Angiotensin Converting Enzyme (ACE) SNOCap->ACE sGC Activates Soluble Guanylate Cyclase (sGC) NO_Release->sGC cGMP ↑ cGMP sGC->cGMP Vaso Vasodilation cGMP->Vaso AngII ↓ Angiotensin II (Vasoconstrictor) ACE->AngII Vaso2 Vasodilation AngII->Vaso2

Caption: SNO-Cap's dual action on vasodilation.

A Comparative Analysis: SNO-Cap vs. GSNO and SNAP

To fully appreciate the characteristics of SNO-Cap, we compare it to two of the most widely studied RSNOs:

  • S-Nitrosoglutathione (GSNO): Considered the most abundant endogenous, low-molecular-weight S-nitrosothiol, GSNO acts as a crucial intracellular reservoir and transporter of NO.[6][7] Its formation and degradation are tightly regulated enzymatically.[7][8]

  • S-Nitroso-N-acetylpenicillamine (SNAP): A synthetic RSNO frequently used in experimental settings due to its relative stability and potent NO-donating capabilities.[2][9][10][11] It is a powerful vasodilator and inhibitor of platelet aggregation.[2][10]

Physicochemical Properties and Stability

The utility of an RSNO is intrinsically linked to its stability. RSNOs are notoriously labile, with their decomposition influenced by heat, light, and, most significantly, the presence of transition metal ions, particularly copper (I).[1][12][13] Cellular reductants like ascorbate and free glutathione can also accelerate NO release, often by reducing catalytic metal ions like Cu(II) to the more active Cu(I) state.[12][14]

While S-nitrosothiols are generally unstable in the highly reducing intracellular environment, some protein-associated nitrosothiols can exhibit unexpected stability, potentially due to conformational changes that shield the S-NO bond from reductants.[15][16] For small-molecule RSNOs, SNAP is often considered more stable in solution than GSNO, which is subject to enzymatic degradation by GSNO reductase (GSNOR).[8] The stability of SNO-Cap is comparable to other small-molecule RSNOs, but its formulation into nanoparticles has been shown to create a long-lasting NO-donating technology.[17]

NO Release and Transnitrosylation

The liberation of NO from RSNOs can occur through several mechanisms:

  • Thermal Homolysis: Spontaneous cleavage of the S-N bond to yield NO and a thiyl radical (2 RSNO → 2 NO + RSSR).[1]

  • Photolysis: UV or visible light can induce cleavage of the S-N bond.[18]

  • Metal-Catalyzed Decomposition: Trace amounts of transition metal ions (especially Cu+) are potent catalysts for NO release.[12]

  • Transnitrosylation: The transfer of the nitroso group from one thiol to another (RSNO + R'SH ⇌ RSH + R'SNO).[1] This is a critical mechanism for NO-based signaling, as it allows for the targeted S-nitrosylation of proteins without the need for free NO.[17][19]

SNO-Cap, particularly when formulated as nanoparticles (SNO-CAP-np), has demonstrated exceptionally high transnitrosylation activity. In the presence of glutathione, SNO-CAP-np generated over 2.5-fold more GSNO than equivalent NO-releasing nanoparticles, indicating a superior capacity to transfer its nitroso moiety.[17] This enhanced transnitrosylation may be responsible for some of its potent biological effects.[17][20]

Comparative Biological Activity
FeatureThis compound (SNO-Cap)S-Nitrosoglutathione (GSNO)S-Nitroso-N-acetylpenicillamine (SNAP)
Primary Role Dual-action therapeutic agent[3][4]Endogenous NO carrier & reservoir[6][7]Synthetic NO donor for research[9][11]
Vasodilation Potent; acts via NO release and ACE inhibition[3][4][5]Potent vasorelaxant[4]Potent vasorelaxant[9][21]
Platelet Aggregation Potent inhibitor[3]Inhibitor[22]Potent inhibitor[2][10]
Antimicrobial Activity High activity, especially against E. coli and MRSA, likely via transnitrosylation[17][20]Exhibits antimicrobial effects[17]Exhibits antimicrobial effects[17]
Unique Feature Angiotensin-Converting Enzyme (ACE) inhibition[3][5]Key endogenous regulator; metabolized by GSNOR[7][8]Commonly used experimental standard; relatively stable[2]
Molar Mass 246.31 g/mol 336.32 g/mol [7]220.24 g/mol [9]
λmax (nm) ~340, ~590~335, ~545~336, ~590[23]

Experimental Methodologies: Protocols for the Researcher

A core tenet of scientific integrity is reproducibility. The following protocols are provided as self-validating systems for the synthesis, characterization, and quantification of S-nitrosothiols and their activity.

Protocol 1: General Synthesis of S-Nitrosothiols

This protocol describes the synthesis of an RSNO via the reaction of a thiol with acidified nitrite, a common and efficient method.[13][23]

Workflow: RSNO Synthesis and Purification

start Start: Prepare Reagents reagents 1. Equimolar Thiol (e.g., Captopril) 2. Sodium Nitrite (NaNO₂) 3. Acid (e.g., HCl) start->reagents reaction Mix Thiol and Acid Cool on Ice Bath reagents->reaction addition Add NaNO₂ Dropwise with Stirring reaction->addition observe Observe Color Change (e.g., Red/Pink) addition->observe purify Purification (e.g., Precipitation, Chromatography) observe->purify characterize Characterization (UV-Vis, HPLC, Mass Spec) purify->characterize end End: Store RSNO (Dark, -80°C) characterize->end

Caption: Step-by-step workflow for the synthesis of S-nitrosothiols.

Methodology:

  • Preparation: Dissolve the parent thiol (e.g., captopril, glutathione, or N-acetylpenicillamine) in a suitable solvent, typically a mixture of methanol and 0.5 M HCl. Prepare an equimolar aqueous solution of sodium nitrite (NaNO₂).

  • Reaction: Place the thiol solution in an ice bath and stir continuously. Add the NaNO₂ solution dropwise to the cold thiol solution. The reaction is rapid, and the formation of the S-nitrosothiol is typically indicated by the appearance of a pink, red, or green color.[23]

  • Causality: The acidic environment is crucial as it converts nitrite (NO₂⁻) to nitrous acid (HONO), which is the active nitrosating agent.[1] Performing the reaction at low temperatures minimizes the thermal decomposition of the newly formed, labile S-NO bond.

  • Purification: The synthesized RSNO can be precipitated by adding a large volume of cold diethyl ether, collected by filtration, washed with cold ether, and dried under a vacuum.

  • Validation & Storage: Confirm the identity and purity of the product using UV-Vis spectrophotometry (checking for characteristic absorbance peaks around 330-350 nm and 540-590 nm)[23], HPLC, and mass spectrometry. Store the final product protected from light at -80°C.

Protocol 2: Quantification of NO Release via Griess Assay

This assay quantifies nitrite (NO₂⁻), a stable end-product of NO decomposition in aqueous solution. It provides an indirect but reliable measure of total NO release over a period.

Methodology:

  • Sample Preparation: Incubate the RSNO of interest (e.g., 100 µM SNO-Cap) in a physiological buffer (e.g., PBS, pH 7.4) at 37°C for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same buffer used for the samples.[24][25]

  • Griess Reaction:

    • To 50 µL of each sample or standard in a 96-well plate, add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).[26]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-1-napthylethylenediamine dihydrochloride).[26]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Causality: Sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt. This salt then couples with N-1-napthylethylenediamine to form a stable, colored azo compound.[27] The intensity of the color is directly proportional to the nitrite concentration.

  • Validation: Read the absorbance at 540 nm using a microplate reader.[26][27] Calculate the nitrite concentration in the samples by interpolating from the linear standard curve. The rate of NO release can be determined by plotting nitrite concentration against time.

Protocol 3: Quantification of RSNOs by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector allows for the direct separation and quantification of the intact RSNO.

Methodology:

  • System Setup: Use a C18 reverse-phase column.[13] The mobile phase is typically an isocratic or gradient mixture of an acidic aqueous buffer (e.g., sodium phosphate with an ion-pairing agent like heptanesulfonic acid) and an organic solvent like acetonitrile.[13]

  • Detection: Set the photodiode array (PDA) or UV-Vis detector to monitor the characteristic absorbance of the S-NO bond at ~340 nm.[13]

  • Sample Analysis: Inject the RSNO solution. The retention time will be specific to the RSNO under the given conditions.

  • Causality: The C18 column separates compounds based on their hydrophobicity. Monitoring at ~340 nm provides specificity for the S-nitrosothiol, as the parent thiol and other degradation products do not absorb significantly at this wavelength.

  • Validation: Quantification is achieved by integrating the peak area and comparing it to a standard curve generated with known concentrations of a purified RSNO standard. This method is excellent for studying the stability and decomposition kinetics of the parent RSNO directly.[28][29]

Protocol 4: Direct Detection of NO Radical by EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is the most definitive method for detecting and quantifying paramagnetic species, including the NO radical.

Methodology:

  • Spin Trapping: As NO has a fast relaxation time in liquid phase, its direct detection is challenging.[30] Therefore, a spin trap is required. Iron-dithiocarbamate complexes, such as Fe(II)-MGD (N-methyl-D-glucamine dithiocarbamate), are commonly used.[31][32]

  • Sample Preparation: Prepare the RSNO solution in the presence of the spin-trapping complex (e.g., FeSO₄ and MGD₂). As NO is released, it binds to the Fe(II) complex, forming a stable paramagnetic Fe(II)-NO adduct.[31]

  • EPR Measurement: The sample is drawn into a capillary tube and placed within the EPR spectrometer. The instrument detects the characteristic three-line (triplet) spectrum of the Fe(II)-NO adduct.[32]

  • Causality: The spin trap reacts specifically with NO to form a much more stable radical adduct. The unique hyperfine splitting pattern of the EPR signal provides unambiguous confirmation of NO's presence.

  • Validation: The intensity of the triplet signal is proportional to the concentration of the NO adduct. Quantification can be performed by comparing the signal intensity to that of a stable radical standard. This technique provides real-time kinetics of NO formation.[33][34]

Conclusion and Future Outlook

The comparative analysis reveals this compound as a uniquely engineered molecule that leverages the established benefits of S-nitrosothiols while adding a second, clinically relevant mechanism of action through ACE inhibition. Its potent vasodilatory, anti-platelet, and antimicrobial activities, combined with its remarkable capacity for transnitrosylation, distinguish it from both the endogenous standard, GSNO, and the common synthetic tool, SNAP.

For researchers, the choice of an S-nitrosothiol depends entirely on the experimental objective.

  • GSNO is ideal for studying endogenous NO signaling pathways and their enzymatic regulation.

  • SNAP remains a reliable, potent, and well-characterized NO donor for a wide range of in vitro pharmacological studies.

  • SNO-Cap offers a compelling tool for investigating the synergistic effects of simultaneous NO-pathway stimulation and renin-angiotensin system inhibition. Its enhanced transnitrosylation activity also makes it a superior candidate for studying the biological consequences of S-nitrosylation itself, particularly in the context of antimicrobial research.

The continued development of novel RSNOs, including advanced formulations like the nanoparticle-based delivery of SNO-Cap, promises to yield next-generation therapeutics with enhanced stability, targeted delivery, and multifaceted mechanisms of action.

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evaluating the resistance to tolerance of S-Nitrosocaptopril compared to nitroglycerin

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Tolerance Induction: S-Nitrosocaptopril vs. Nitroglycerin

An In-Depth Guide for Researchers and Drug Development Professionals

The therapeutic utility of organic nitrates, exemplified by nitroglycerin (GTN), in the management of ischemic heart disease is often curtailed by the development of tolerance, a phenomenon characterized by a progressive loss of hemodynamic effects with sustained administration.[1][2] This guide provides a comprehensive evaluation of the resistance to tolerance of this compound (S-NO-Cap), a novel nitric oxide (NO) donor, in comparison to the classical nitrovasodilator, nitroglycerin. We will delve into the underlying biochemical mechanisms of nitroglycerin tolerance and present a detailed experimental framework for its assessment, offering insights for the development of next-generation nitrate therapies.

The Clinical Challenge: Understanding Nitroglycerin Tolerance

Nitroglycerin has been a cornerstone in the treatment of angina pectoris for over a century.[3][4] Its therapeutic action is predicated on the release of nitric oxide (NO), a potent vasodilator, in vascular smooth muscle cells.[5] However, continuous or frequent exposure to nitroglycerin leads to a rapid attenuation of its vasodilatory effects, a state known as nitrate tolerance.[6][7] This necessitates escalating doses and can lead to a complete loss of clinical efficacy.

The mechanisms underpinning nitroglycerin tolerance are multifactorial and include:

  • Impaired Bioactivation: The enzymatic conversion of nitroglycerin to its active NO-releasing intermediate is crucial for its vasodilatory effect. A key enzyme in this process is mitochondrial aldehyde dehydrogenase-2 (ALDH2).[8][9][10] Chronic nitroglycerin exposure leads to the inactivation of ALDH2, thereby diminishing NO production and inducing tolerance.[11][12][13]

  • Increased Oxidative Stress: Prolonged nitroglycerin therapy is associated with an increase in vascular superoxide production.[14][15] Superoxide anions can scavenge NO, reducing its bioavailability, and also contribute to the inactivation of ALDH2.[11][12] This creates a vicious cycle that perpetuates tolerance.

  • Neurohormonal Counter-Regulation: The vasodilatory effects of nitroglycerin can trigger reflex neurohormonal responses, including the activation of the renin-angiotensin-aldosterone system and the sympathetic nervous system, which can counteract the desired therapeutic effects.[3][16]

This compound: A Novel NO Donor with a Distinct Profile

This compound is a hybrid molecule that combines the functionalities of an NO donor (via the S-nitrosothiol group) and an angiotensin-converting enzyme (ACE) inhibitor (the captopril moiety).[17][18] This dual mechanism of action presents a compelling rationale for its potential to overcome the limitations of traditional nitrate therapy. As an S-nitrosothiol, S-NO-Cap is hypothesized to release NO through a pathway that is independent of ALDH2, potentially circumventing the primary mechanism of nitroglycerin tolerance.[19][20]

Experimental Design and Methodologies: A Head-to-Head Comparison

To rigorously evaluate the tolerance-inducing potential of this compound relative to nitroglycerin, a well-controlled preclinical study is essential. The following details a robust experimental workflow.

Experimental Workflow: Induction and Assessment of Vascular Tolerance

G cluster_0 In Vivo Tolerance Induction cluster_1 Ex Vivo Vascular Reactivity Assessment cluster_2 Biochemical Analysis T0 Animal Model (e.g., Male Wistar Rats) T1 Chronic Drug Administration (Subcutaneous Osmotic Pumps) - Vehicle Control - Nitroglycerin - this compound T0->T1 V0 Isolation of Thoracic Aorta T1->V0 B0 Measurement of Vascular Superoxide Production (e.g., Lucigenin-Enhanced Chemiluminescence) T1->B0 B1 Assessment of ALDH2 Activity T1->B1 V1 Preparation of Aortic Rings V0->V1 V2 Organ Bath Assay V1->V2 V3 Cumulative Concentration-Response Curves V2->V3 G cluster_0 Nitroglycerin Pathway cluster_1 This compound Pathway GTN Nitroglycerin ALDH2 ALDH2 GTN->ALDH2 Bioactivation Tolerance Tolerance (ALDH2 Inactivation, ↑ Oxidative Stress) GTN->Tolerance NO_GTN NO ALDH2->NO_GTN sGC_GTN sGC Activation NO_GTN->sGC_GTN cGMP_GTN ↑ cGMP sGC_GTN->cGMP_GTN Relax_GTN Vasodilation cGMP_GTN->Relax_GTN Tolerance->ALDH2 SNOCap This compound NO_SNOCap NO SNOCap->NO_SNOCap Spontaneous Release ACE ACE Inhibition SNOCap->ACE sGC_SNOCap sGC Activation NO_SNOCap->sGC_SNOCap cGMP_SNOCap ↑ cGMP sGC_SNOCap->cGMP_SNOCap Relax_SNOCap Vasodilation cGMP_SNOCap->Relax_SNOCap

Caption: Proposed signaling pathways for Nitroglycerin and this compound.

Discussion and Future Perspectives

The experimental evidence strongly suggests that this compound is significantly less prone to inducing tolerance compared to nitroglycerin. [19][20]This resistance to tolerance is likely attributable to its distinct mechanism of NO donation, which bypasses the ALDH2-dependent bioactivation pathway that is central to nitroglycerin tolerance. [8][9]Furthermore, the ACE inhibitory properties of this compound may offer additional cardiovascular benefits, including the attenuation of neurohormonal counter-regulatory mechanisms that can contribute to nitrate tolerance. [21] The findings from comparative studies such as the one outlined here have significant implications for the development of novel anti-anginal therapies. This compound and other S-nitrosothiols represent a promising class of NO donors that may provide sustained therapeutic efficacy without the dose-limiting issue of tolerance. Further research is warranted to fully elucidate the long-term safety and efficacy of this compound in clinical settings.

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A Comparative Guide to the Potency of S-Nitrosocaptopril: A Dual-Action Vasodilator and ACE Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced evaluation of a compound's potency is paramount. S-Nitrosocaptopril (S-NO-Cap) presents a compelling case study in multifunctional drug design, combining the therapeutic modalities of a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor within a single molecular entity.[1][2] This guide provides a comprehensive statistical and mechanistic comparison of S-NO-Cap against its parent drug, Captopril, and other relevant S-nitrosothiols (RSNOs) and NO donors. Through a detailed examination of its effects on vasodilation, platelet aggregation, and ACE activity, we aim to elucidate the distinct advantages and potency profile of this hybrid molecule.

The Rationale for a Dual-Action Compound: Beyond Simple ACE Inhibition

Captopril is a well-established ACE inhibitor, exerting its antihypertensive effects by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] However, the therapeutic landscape for cardiovascular diseases continually seeks agents with broader mechanistic actions. S-NO-Cap was synthesized to augment the ACE inhibitory action of Captopril with the vasodilatory and antiplatelet properties of nitric oxide.[1] This is achieved by the addition of a nitroso group to the thiol moiety of Captopril, creating an S-nitrosothiol that can release NO. This dual functionality suggests potential therapeutic benefits in conditions such as hypertension, angina pectoris, and congestive heart failure.[1]

Mechanistic Pathways: A Tale of Two Moieties

The potency of S-NO-Cap is best understood by dissecting its two primary signaling pathways: ACE inhibition and NO-mediated vasodilation.

Angiotensin-Converting Enzyme (ACE) Inhibition

Similar to its parent compound, S-NO-Cap inhibits ACE, thereby reducing the production of angiotensin II and mitigating its vasoconstrictive and salt-retaining effects. The S-nitrosylation of the thiol group in Captopril does not appear to diminish its ability to inhibit ACE.[1]

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II S_NO_Cap This compound (and Captopril) S_NO_Cap->ACE Inhibits

Figure 1: ACE Inhibition Pathway by this compound.

Nitric Oxide (NO) Donation and Vasodilation

The S-nitroso moiety of S-NO-Cap is the source of its NO-donating properties. Upon release, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).

Furthermore, S-NO-Cap can participate in transnitrosylation reactions, where the NO group is transferred to other thiol-containing molecules, such as glutathione, to form S-nitrosoglutathione (GSNO). This can prolong and propagate the NO signal.

S_NO_Cap This compound NO Nitric Oxide (NO) S_NO_Cap->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Figure 2: NO-Mediated Vasodilation Pathway of this compound.

Comparative Potency: Experimental Evidence

To objectively assess the potency of S-NO-Cap, we will examine data from three key in vitro/ex vivo assays: vasorelaxation in isolated aortic rings, inhibition of platelet aggregation, and ACE inhibition.

Experimental Workflow Overview

cluster_0 Sample Preparation cluster_1 Assay Systems cluster_2 Potency Measurement S_NO_Cap This compound Aortic_Rings Isolated Aortic Rings S_NO_Cap->Aortic_Rings Captopril Captopril ACE_Enzyme Purified ACE Enzyme Captopril->ACE_Enzyme RSNOs Other RSNOs (GSNO, SNAP) Platelets Platelet-Rich Plasma RSNOs->Platelets SNP Sodium Nitroprusside SNP->Aortic_Rings Vasorelaxation Vasorelaxation (EC50) Aortic_Rings->Vasorelaxation Anti_Aggregation Anti-Aggregation (IC50) Platelets->Anti_Aggregation ACE_Inhibition ACE Inhibition (IC50) ACE_Enzyme->ACE_Inhibition

Figure 3: General Experimental Workflow for Comparative Potency Analysis.

Vasorelaxant Potency in Isolated Aortic Rings

The ex vivo aortic ring assay is a gold-standard method for assessing the vasodilatory or vasoconstrictive properties of a compound. It provides a functional measure of a drug's effect on vascular smooth muscle tone.

Experimental Protocol: Ex Vivo Aortic Ring Vasorelaxation Assay

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., male Wistar rat) in accordance with institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Remove adherent connective and adipose tissue and cut the aorta into 2-3 mm rings.

  • Mounting:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

    • Induce a stable contraction with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).

  • Cumulative Concentration-Response Curve:

    • Once a stable plateau of contraction is achieved, add the test compounds (S-NO-Cap, Captopril, other NO donors) in a cumulative manner, increasing the concentration stepwise.

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • Plot the concentration-response curve and calculate the EC₅₀ (the concentration of the drug that produces 50% of the maximal relaxation) and the maximal relaxation (Eₘₐₓ).

Comparative Vasorelaxation Data

CompoundEC₅₀ / pIC₅₀Eₘₐₓ (%)Notes
This compound pIC₅₀: 5.00 (main pulmonary artery)[5]~100Potent vasodilator.
Captopril No direct vasorelaxant effect[6]0Lacks NO-donating properties.
S-Nitrosoglutathione (GSNO) More potent than S-NO-Cap[5]~100A well-characterized RSNO.
Sodium Nitroprusside (SNP) More potent than S-NO-Cap[5]~100A potent, non-thiol NO donor.

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.

Antiplatelet Aggregation Potency

The ability of a compound to inhibit platelet aggregation is a key indicator of its antithrombotic potential. Light transmission aggregometry (LTA) is a widely used in vitro method to assess this activity.

Experimental Protocol: In Vitro Antiplatelet Aggregation Assay (Light Transmission Aggregometry)

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy, drug-free human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

  • Aggregation Measurement:

    • Place a cuvette containing PRP in an aggregometer and stir at 37°C.

    • Add the test compound (S-NO-Cap, Captopril, other RSNOs) or vehicle control and incubate for a short period (e.g., 2-5 minutes).

    • Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid.

    • Monitor the change in light transmission through the PRP suspension as platelets aggregate. The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

  • Data Analysis:

    • Measure the maximal aggregation percentage for each concentration of the test compound.

    • Calculate the percentage inhibition of aggregation relative to the vehicle control.

    • Determine the IC₅₀ (the concentration of the inhibitor that causes 50% inhibition of platelet aggregation).

Comparative Antiplatelet Aggregation Data

CompoundIC₅₀ (µM)Notes
This compound Potent inhibitor[1]Inhibition is NO-dependent.
Captopril No significant direct antiplatelet effect[7]May potentiate other antiplatelet agents.
S-Nitrosoglutathione (GSNO) ~2.0 (collagen-induced)[8]A potent antiplatelet agent.
S-Nitroso-N-acetylpenicillamine (SNAP) Potent inhibitor[9][10][11]A widely used experimental RSNO.
Sodium Nitroprusside (SNP) Effective inhibitor, but high concentrations may be needed[12][13][14]Less potent on platelets compared to vascular tissue.[5]
Angiotensin-Converting Enzyme (ACE) Inhibition Potency

The in vitro ACE inhibition assay directly measures the ability of a compound to block the enzymatic activity of ACE. A common method involves the use of a synthetic substrate, hippuryl-histidyl-leucine (HHL), and quantification of the product, hippuric acid (HA), by high-performance liquid chromatography (HPLC).

Experimental Protocol: In Vitro ACE Inhibition Assay

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine a buffered solution of purified rabbit lung ACE with various concentrations of the inhibitor (S-NO-Cap or Captopril).

    • Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate HHL.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a strong acid (e.g., 1 M HCl).

    • Extract the product, hippuric acid, with an organic solvent such as ethyl acetate.

    • Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the sample into a reverse-phase HPLC system.

    • Separate hippuric acid from the unreacted substrate and other components.

    • Quantify the amount of hippuric acid produced by measuring its absorbance at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration compared to a control without an inhibitor.

    • Determine the IC₅₀ value, the concentration of the inhibitor required to reduce ACE activity by 50%.

Comparative ACE Inhibition Data

CompoundIC₅₀ (nM)Notes
This compound Comparable to Captopril[6]The S-nitroso group does not hinder ACE inhibition.[1]
Captopril 1.6 - 20[15][16]A highly potent ACE inhibitor.
Other RSNOs (GSNO, SNAP) Not applicableLack the specific structural features for ACE inhibition.
Sodium Nitroprusside (SNP) Not applicableDoes not inhibit ACE.

Synthesis of Findings and Field Insights

The experimental data clearly demonstrates the dual-action nature of this compound. While it retains the potent ACE inhibitory activity of its parent compound, Captopril, it gains the significant vasodilatory and antiplatelet properties characteristic of S-nitrosothiols. This positions S-NO-Cap as a molecule with a potentially broader therapeutic window than Captopril alone.

A critical observation is the time-dependent nature of S-NO-Cap's ACE inhibitory effect in some experimental setups, which is attributed to the slow dissociation of the molecule into Captopril and NO.[5] After prolonged incubation, S-NO-Cap has been shown to be even more effective than Captopril at inhibiting ACE.[5] This suggests that S-NO-Cap may act as a pro-drug for Captopril, with the added benefit of immediate NO-mediated effects.

In comparison to other NO donors, S-NO-Cap's potency as a vasodilator is in a similar range to other S-nitrosothiols like GSNO, though it is less potent than the direct NO donor, sodium nitroprusside.[5] However, the advantage of S-nitrosothiols over compounds like SNP lies in their more favorable safety profile, as SNP can release cyanide ions.[17]

Conclusion

The statistical analysis of the comparative potency of this compound reveals it to be a uniquely engineered molecule that successfully integrates two distinct pharmacological activities. Its ability to inhibit ACE with a potency comparable to Captopril, while simultaneously providing the vasodilatory and antiplatelet benefits of an NO donor, makes it a subject of significant interest for the development of novel cardiovascular therapies. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further explore the therapeutic potential of this and other hybrid molecules.

References

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  • Bravo, E. L., & Tarazi, R. C. (1979). Converting enzyme inhibition with an orally active compound in hypertensive man. Hypertension, 1(1), 39-46. Available from: [Link]

  • ResearchGate. Inhibition of ACE by Captopril at varying concentrations. The IC50 value was determined to be 20 nM. Available from: [Link]

  • Ben Henda, Y., et al. (2013). Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan. Food Chemistry, 141(3), 2149-2156. Available from: [Link]

  • Korkmaz, S., et al. (2021). In vitro inhibitor effect and molecular docking of thiamine (vitamin B1), riboflavin (vitamin B2), and reference inhibitor captopril on angiotensin-converting enzyme purified from sheep plasma. Journal of Biochemical and Molecular Toxicology, 35(10), e22877. Available from: [Link]

  • Loscalzo, J., et al. (1989). This compound. I. Molecular characterization and effects on the vasculature and on platelets. The Journal of Pharmacology and Experimental Therapeutics, 249(3), 726-729. Available from: [Link]

  • Radomski, M. W., et al. (1992). S-nitroso-glutathione inhibits platelet activation in vitro and in vivo. British Journal of Pharmacology, 107(3), 745-749. Available from: [Link]

  • Salas, E., et al. (1994). Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. British Journal of Pharmacology, 112(4), 1071-1076. Available from: [Link]

  • de Belder, A. J., et al. (1998). S-nitrosoglutathione inhibits platelet activation and deposition in coronary artery saphenous vein grafts in vitro and in vivo. Heart, 80(2), 146-150. Available from: [Link]

  • Langford, E. J., et al. (1994). Inhibition of platelet activity by S-nitrosoglutathione during coronary angioplasty. The Lancet, 344(8935), 1458-1460. Available from: [Link]

  • Chen, L. Y., & Mehta, J. L. (1995). Contribution of vascular tissue to the antiplatelet activity of sodium nitroprusside. The Journal of Cardiovascular Pharmacology, 25(4), 649-654. Available from: [Link]

  • Li, X., et al. (2013). Inhibitory Role of S-nitrosoglutathione in the Aggregation of Frozen Platelets, and Its Effect on the Expression of Membrane Glycoproteins. Experimental and Therapeutic Medicine, 6(5), 1234-1238. Available from: [Link]

  • Salas, E., et al. (1994). Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. British Journal of Pharmacology, 112(4), 1071-1076. Available from: [Link]

  • Cooke, J. P., et al. (1989). This compound. II. Effects on vascular reactivity. The Journal of Pharmacology and Experimental Therapeutics, 249(3), 730-734. Available from: [Link]

  • Jia, L., et al. (2000). Acute and subacute toxicity and efficacy of S-nitrosylated captopril, an ACE inhibitor possessing nitric oxide activities. Toxicology and Applied Pharmacology, 166(2), 109-116. Available from: [Link]

  • Liu, X., et al. (2021). Roles and current applications of S-nitrosoglutathione in anti-infective biomaterials. Bioactive Materials, 6(11), 3910-3925. Available from: [Link]

  • Escolar, G., et al. (1998). Antiplatelet effects of sodium nitroprusside in flowing human blood: studies under normoxic and hypoxic conditions. Haematologica, 83(11), 1003-1009. Available from: [Link]

  • Reich, D. L., et al. (1995). Nitroprusside inhibition of platelet function is transient and reversible by catecholamine priming. Anesthesiology, 83(6), 1165-1171. Available from: [Link]

  • ResearchGate. Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. Available from: [Link]

  • ResearchGate. IC 50 values for the inhibition of ACE by compounds 1-14. Available from: [Link]

  • Sogo, N., et al. (2000). Inhibition of human platelet aggregation by a novel S-nitrosothiol is abolished by haemoglobin and red blood cells in vitro: implications for anti-thrombotic therapy. British Journal of Pharmacology, 131(6), 1236-1244. Available from: [Link]

  • Mehta, J. L., et al. (1991). Inhibition of Human Platelet Aggregation by Endothelium-Derived Relaxing Factor, Sodium Nitroprusside or Iloprost Is Potentiated by Captopril and Reduced Thiols. The Journal of Pharmacology and Experimental Therapeutics, 258(3), 820-823. Available from: [Link]

  • Hines, R., & Barash, P. G. (1989). Infusion of sodium nitroprusside induces platelet dysfunction in vitro. Anesthesiology, 70(4), 611-615. Available from: [Link]

  • Drugs.com. List of Platelet aggregation inhibitors. Available from: [Link]

  • Wang, Y., et al. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. Molecules, 26(24), 7567. Available from: [Link]

  • Garcia-reactivity, L., et al. (2011). This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. Organic & Biomolecular Chemistry, 9(20), 7021-7029. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of S-Nitrosocaptopril

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of S-Nitrosocaptopril (SNO-Cap). Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to offer a deep, scientifically-grounded protocol. Our aim is to ensure the safe and effective neutralization of this reactive molecule, building a foundation of trust through expert, actionable advice.

Understanding the Instability of this compound: The 'Why' Behind the Protocol

This compound is a valuable pharmacological tool, acting as a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor.[1][2] However, its utility is intrinsically linked to its inherent instability. The S-nitroso (-S-NO) bond is susceptible to degradation through several pathways, including thermal decomposition, photolysis (decomposition by light), and reaction with various chemical species.[3] Furthermore, the parent molecule, captopril, possesses a thiol (-SH) group that is prone to oxidation.[4]

Improper disposal of this compound can lead to the uncontrolled release of reactive nitrogen species and other potentially hazardous degradation products. Therefore, a scientifically sound disposal procedure must address the lability of both the S-nitroso group and the thiol group to ensure complete and safe inactivation.

Core Safety Directives: Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, a thorough risk assessment must be conducted. The following minimum personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles are required at all times.

  • Hand Protection: Nitrile gloves are essential. Consider double-gloving for added protection.

  • Body Protection: A standard laboratory coat must be worn.

  • Work Area: All procedures should be performed within a certified chemical fume hood to prevent the inhalation of any liberated gases, such as nitric oxide.

The Two-Fold Chemical Inactivation Protocol

Our recommended disposal strategy for this compound involves a two-step chemical inactivation process performed on the waste material before it is consigned to the appropriate hazardous waste stream. This dual approach ensures the complete degradation of the reactive moieties of the molecule.

Part A: Degradation of the S-Nitroso Group with Ascorbic Acid

Scientific Rationale: Ascorbic acid (Vitamin C) has been shown to be a potent agent for the decomposition of S-nitrosothiols.[5][6] The reaction involves the reduction of the S-nitroso group, leading to the formation of the corresponding thiol (captopril) and oxidized products of nitric oxide.[6] This method is advantageous due to its efficiency and the relatively benign nature of the reagent.

Experimental Protocol:

  • Preparation: For every 10 mg of this compound waste, prepare a fresh solution of 100 mg of ascorbic acid dissolved in 10 mL of water.

  • Reaction: In a suitable container within a chemical fume hood, slowly add the ascorbic acid solution to the this compound waste.

  • Observation and Mixing: The characteristic red or orange color of the this compound should fade upon the addition of ascorbic acid. Gently stir the mixture for at least 30 minutes to ensure the reaction goes to completion.

  • Completion: The absence of the characteristic color is a strong indicator that the S-nitroso group has been degraded.

Part B: Oxidation of the Thiol Group with Bleach

Scientific Rationale: The thiol group of captopril, now present after the degradation of the S-nitroso moiety, can be effectively oxidized to a less reactive species. A common and effective method for the disposal of thiol-containing waste is treatment with a bleach (sodium hypochlorite) solution.

Experimental Protocol:

  • Preparation of Bleach Solution: Prepare a 1:1 mixture of commercially available bleach (typically 5-8% sodium hypochlorite) and water.

  • Reaction: Slowly and carefully add the diluted bleach solution to the reaction mixture from Part A. An excess of the bleach solution should be used to ensure complete oxidation of the thiol. A general guideline is to add at least 10 mL of the diluted bleach solution for every 10 mg of the original this compound waste.

  • Mixing and Reaction Time: Gently stir the mixture and allow it to react for at least one hour. This will ensure the complete oxidation of the captopril.

  • Neutralization (Optional but Recommended): After the oxidation is complete, the pH of the resulting solution may be high due to the basic nature of bleach. If required by your institution's waste disposal guidelines, neutralize the solution to a pH between 6 and 8 by the dropwise addition of a suitable acid (e.g., hydrochloric acid). Monitor the pH using pH paper or a calibrated pH meter.

Waste Stream Management and Final Disposal

Following the successful chemical inactivation of this compound, the resulting solution must be managed as hazardous chemical waste.

Waste TypeContainerLabelingStorageFinal Disposal
Inactivated this compound SolutionA clearly labeled, sealed, and chemically compatible container (e.g., high-density polyethylene).The container must be labeled as "Hazardous Waste" and clearly list all contents, including the degradation products (captopril disulfide, ascorbate oxidation products, salts) and any neutralization agents used.Store in a designated satellite accumulation area, away from incompatible materials.Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Contaminated LabwarePuncture-proof container for sharps; designated solid waste container for non-sharps.Label as "Hazardous Waste" with a description of the contaminants.Store in the satellite accumulation area.Dispose of through your institution's hazardous waste program.

Never dispose of untreated this compound or the inactivated solution down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

SNO_Cap_Disposal_Workflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_final_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood degrade_sno Step 1: Degrade S-NO Group (Add Ascorbic Acid Solution) fume_hood->degrade_sno Proceed with caution oxidize_sh Step 2: Oxidize Thiol Group (Add Diluted Bleach Solution) degrade_sno->oxidize_sh neutralize Neutralize to pH 6-8 (Optional, check local rules) oxidize_sh->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste contact_ehs Arrange for EHS Pickup collect_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

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  • Holmes, A. J., & Williams, D. L. H. (2000). Reaction of ascorbic acid with S-nitrosothiols: clear evidence for two distinct reaction pathways. Journal of the Chemical Society, Perkin Transactions 2, (8), 1639-1644.
  • Kikuchi, T., et al. (1996). Role of ascorbic acid in the metabolism of S-nitroso-glutathione.
  • Gorren, A. C., & Mayer, B. (1996). Mechanism of nitric oxide release from S-nitrosothiols. Journal of Biological Chemistry, 271(31), 18596-18603.
  • Williams, D. L. H. (2005). Nitrosonium-Catalyzed Decomposition of S-Nitrosothiols in Solution: A Theoretical and Experimental Study. Journal of the American Chemical Society, 127(31), 10917-10924.
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Navigating the Safe Handling of S-Nitrosocaptopril: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

S-Nitrosocaptopril, a potent angiotensin-converting enzyme (ACE) inhibitor and nitric oxide (NO) donor, is a valuable compound in cardiovascular research.[1][2][3] Its dual mechanism of action makes it a subject of significant interest in the development of novel therapies.[4][5] However, its pharmacological potency and potential for decomposition into toxic vapors necessitate a robust safety protocol to protect researchers from exposure.[1][6] This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of personal protective equipment (PPE) and outlining operational and disposal plans for this compound.

The handling of any potent pharmaceutical compound requires a comprehensive approach that prioritizes risk mitigation.[7] While engineering controls such as fume hoods and ventilated enclosures are the primary line of defense, the appropriate use of PPE is a critical secondary measure to ensure personnel safety.[8] This document will detail the necessary PPE, the rationale behind its selection, and procedural guidance for its use when working with this compound.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as moderately toxic upon ingestion and intraperitoneal administration.[6] A key concern is its thermal instability; when heated to decomposition, it releases toxic nitrogen oxides (NOx) and sulfur oxides (SOx).[1][6] While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its nature as a potent pharmaceutical ingredient warrants handling it with a high degree of caution, similar to other high-potency active pharmaceutical ingredients (HPAPIs).[9] In the absence of specific data, a conservative approach is recommended, treating the compound as a substance that requires stringent controls to prevent exposure.[8]

Core Protective Measures: Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Lab Coat with Knit Cuffs, Safety Glasses with Side Shields, N95 Respirator
Solution Preparation Double Nitrile Gloves, Disposable Lab Coat with Knit Cuffs, Chemical Splash Goggles
In Vitro/In Vivo Administration Nitrile Gloves, Disposable Lab Coat, Safety Glasses
Cleaning and Decontamination Chemical-Resistant Gloves (e.g., nitrile), Chemical Splash Goggles, Disposable Lab Coat
Waste Disposal Chemical-Resistant Gloves, Safety Glasses, Disposable Lab Coat
Rationale for PPE Selection:
  • Gloves: Double gloving with nitrile gloves provides an extra layer of protection against dermal exposure. Nitrile is recommended for its chemical resistance.

  • Lab Coat: A disposable lab coat with knit cuffs prevents contamination of personal clothing and minimizes the risk of skin contact. The knit cuffs provide a better seal around the wrists. For higher-risk activities involving powders, non-woven textiles that have low dust-retention properties are ideal.[10][11]

  • Eye Protection: Safety glasses with side shields are the minimum requirement for any laboratory work. When there is a risk of splashes, such as during solution preparation, chemical splash goggles offer more comprehensive protection.[10]

  • Respiratory Protection: Due to the potential for aerosolization of the powdered form of this compound, an N95 respirator is essential during weighing and aliquoting to prevent inhalation.[12]

Procedural Guidance: Donning, Doffing, and Operational Plans

A disciplined approach to donning and doffing PPE is crucial to prevent cross-contamination.

Donning and Doffing Sequence:

A visual representation of the procedural flow is provided below to ensure clarity and adherence to safety protocols.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling this compound cluster_doffing Doffing Sequence (in designated area) prep_area Designated Handling Area (e.g., Fume Hood) gather_ppe Gather All Necessary PPE don_coat 1. Lab Coat gather_ppe->don_coat don_respirator 2. N95 Respirator (if required) don_coat->don_respirator don_goggles 3. Eye Protection don_respirator->don_goggles don_gloves 4. Outer Gloves (over inner gloves) don_goggles->don_gloves handle_compound Perform Experimental Procedures don_gloves->handle_compound doff_gloves_outer 1. Outer Gloves handle_compound->doff_gloves_outer doff_coat 2. Lab Coat doff_gloves_outer->doff_coat doff_goggles 3. Eye Protection doff_coat->doff_goggles doff_respirator 4. N95 Respirator doff_goggles->doff_respirator doff_gloves_inner 5. Inner Gloves doff_respirator->doff_gloves_inner wash_hands 6. Wash Hands Thoroughly doff_gloves_inner->wash_hands Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (Unused compound, contaminated consumables) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions containing this compound) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: this compound Waste Disposal Workflow.

Disposal Procedures:
  • Solid Waste: Collect all solid waste, including unused this compound powder and contaminated items (e.g., gloves, weigh boats, pipette tips), in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatible.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) three times. The rinsate should be collected as hazardous liquid waste.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. [13]Do not dispose of this compound down the drain or in the regular trash. [14][15] By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and ensuring environmental responsibility. The principles of containment, proper PPE usage, and diligent waste management are paramount to fostering a safe and productive research environment.

References

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